2-Demethylcolchicine
説明
Structure
3D Structure
特性
IUPAC Name |
N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223605 | |
| Record name | Colchicine, 3-demethyl- (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-36-9 | |
| Record name | (-)-2-Demethylcolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O2-demethylcolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Demethylcolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Colchicine, 3-demethyl- (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DEMETHYLCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Demethylcolchicine CAS number and molecular weight
An In-Depth Technical Guide to 2-Demethylcolchicine
This guide provides a comprehensive technical overview of this compound, a significant metabolite of colchicine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, mechanism of action, synthesis, and practical applications, grounded in authoritative scientific literature.
Core Compound Identification and Properties
This compound, also known as O²-Demethylcolchicine, is a yellow crystalline solid primarily recognized as a metabolite of colchicine.[1][2] Its investigation is crucial for understanding the broader pharmacological and toxicological profile of its parent compound and for its own potential as an anti-tumor agent.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 102491-80-5 | [1][4][5][6] |
| Molecular Formula | C₂₁H₂₃NO₆ | [1][4][6] |
| Molecular Weight | 385.41 g/mol | [2][4][5][6] |
| Appearance | Yellow Crystalline Solid | [1][2] |
| Storage Temperature | -20°C Freezer | [1][2] |
| Primary Use | Research, Anti-tumor Activity |[1][2][7] |
Mechanism of Action: A Colchicine Binding Site Inhibitor
The primary mechanism of action for this compound, like its parent compound, is the disruption of microtubule polymerization.[8] It functions as a Colchicine Binding Site Inhibitor (CBSI), targeting one of the most critical domains on the tubulin protein for microtubule dynamics.[9][10]
The Colchicine Binding Site: This site is located at the interface between α- and β-tubulin heterodimers.[9][11] The binding of a ligand, such as this compound, to this pocket physically obstructs the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules.[12] This leads to the destabilization of microtubules.
Downstream Cellular Consequences:
-
Mitotic Arrest: The disruption of microtubule dynamics has its most profound effect during cell division. The mitotic spindle, composed of microtubules, cannot form correctly. This activates the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest in the G2/M phase.[13]
-
Inhibition of Neutrophil Activity: Microtubules are essential for the motility and phagocytic activity of neutrophils. By inhibiting microtubule function, colchicine and its derivatives can suppress neutrophil migration to inflammation sites, a key aspect of their anti-inflammatory effects.[8][14]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the foundational principle of its anti-tumor activity.[9]
Figure 1. Signaling pathway of this compound.
Synthesis and Preparation
While this compound is a natural metabolite, it can also be prepared semi-synthetically from colchicine. An established method involves the selective demethylation of the C-2 methoxy group using a strong acid.
Figure 2. Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the literature for the preparation of this compound from colchicine.[15][16]
Materials:
-
Colchicine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
2 N Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Alumina (Al₂O₃, basic) for chromatography
-
TLC plates (Silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add colchicine (e.g., 500 mg) to concentrated sulfuric acid (e.g., 2.5 mL).
-
Heating: Stir the mixture at 60°C for approximately 5 hours.
-
Causality: The elevated temperature and strong acid facilitate the selective cleavage of the C-2 ether bond, which is more susceptible to hydrolysis under these conditions compared to the other methoxy groups.
-
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is diluted with methanol and spotted on a silica gel plate.
-
Quenching: After the reaction is complete, carefully pour the yellow solution onto crushed ice. This neutralizes the strong acid in a controlled manner.
-
Neutralization: Adjust the pH of the solution to approximately 5 by slowly adding 2 N NaOH while cooling the mixture in an ice bath.
-
Extraction: Transfer the solution to a separatory funnel and extract the product with dichloromethane multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on basic alumina. The final product, this compound, is eluted and crystallized to yield a pure yellow solid.[16]
Key Research Applications and Protocols
This compound serves as a valuable tool in cancer research and cell biology due to its specific mechanism of action.
Application 1: In Vitro Anti-Proliferative Studies
The compound is frequently used to assess its cytotoxic effects on various cancer cell lines. A standard method is the MTT or similar cell viability assay to determine the IC₅₀ value.
Application 2: Analysis of Microtubule Dynamics
As a tubulin-destabilizing agent, it is used in cell-free assays to study the kinetics of tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a method to quantitatively assess the inhibitory effect of this compound on tubulin assembly.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
This compound
-
DMSO (vehicle control)
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. Reconstitute tubulin in General Tubulin Buffer on ice.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a microplate reader pre-heated to 37°C.
-
Causality: Tubulin polymerization is a temperature- and GTP-dependent process. Incubation at 37°C provides the necessary energy for assembly, which is monitored by the increase in light scattering (absorbance) at 340 nm.
-
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound will be observed as a reduction in the rate and extent of polymerization compared to the vehicle control.
Conclusion
This compound is a key metabolite and derivative of colchicine with significant anti-tumor properties rooted in its function as a potent microtubule-destabilizing agent. Its well-defined mechanism of action, targeting the colchicine binding site on tubulin, makes it an invaluable tool for research into cell division, microtubule dynamics, and the development of novel anti-cancer therapeutics. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its application in a modern research setting.
References
-
Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation . Taylor & Francis Online. [Link]
-
Tubulin structure and detail of the colchicine binding site located... . ResearchGate. [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review . MDPI. [Link]
-
Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective . PubMed. [Link]
-
Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures . Taylor & Francis Online. [Link]
-
Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines . PubMed. [Link]
-
Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines . ACS Publications. [Link]
- Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues.
-
Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+) - Colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines . ACS Publications. [Link]
-
(-)-2-Demethylcolchicine | C21H23NO6 | CID 23757 . PubChem. [Link]
- Process for the glycosidation of colchicine and thiocolchicine.
-
What is the mechanism of Colchicine? . Patsnap Synapse. [Link]
-
Colchicine --- update on mechanisms of action and therapeutic uses . PMC - NIH. [Link]
-
Colchiceine | C21H23NO6 | CID 234105 . PubChem - NIH. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-Demethyl Colchicine CAS#: 102491-80-5 [amp.chemicalbook.com]
- 3. 2-Demethyl Colchicine | CAS 102491-80-5 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-Demethyl Colchicine | 102491-80-5 [chemicalbook.com]
- 8. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 15. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
2-Demethylcolchicine chemical structure and synthesis
An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-Demethylcolchicine
Introduction
This compound, a principal metabolite of the renowned anti-gout agent colchicine, stands as a molecule of significant interest in medicinal chemistry and pharmacology.[1][2] As a member of the colchicinoid family of pseudoalkaloids, it shares the distinctive tricyclic benzo[a]heptalene core but possesses a unique structural modification—a hydroxyl group at the C-2 position of the A ring—that profoundly influences its biological activity and physicochemical properties.[1][3] This modification has made this compound a crucial tool for probing structure-activity relationships at the colchicine-binding site of tubulin and a precursor for novel semi-synthetic derivatives with potential anti-tumor activity.[1]
This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and professionals in drug development. It delves into the intricacies of its chemical architecture and elucidates the primary synthetic route for its preparation, grounding all technical descriptions in established scientific literature.
Part 1: The Chemical Architecture of this compound
The biological function of any molecule is intrinsically linked to its three-dimensional structure. Understanding the precise arrangement of atoms, functional groups, and stereocenters in this compound is fundamental to appreciating its interaction with biological targets.
Systematic Identification and Core Scaffold
This compound is systematically identified as N-[(7S)-5,6,7,9-tetrahydro-2-hydroxy-1,3,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide.[1][3] Its structure is built upon a rigid 6-7-7 tricyclic system, comprising a six-membered aromatic A ring fused to a seven-membered B ring, which is in turn fused to a seven-membered tropolone C ring. This complex scaffold dictates the molecule's overall conformation and presents a significant challenge for de novo total synthesis.[4][5]
Key Structural Features and Comparison to Colchicine
The defining feature of this compound is the phenolic hydroxyl group at the C-2 position on the A ring, replacing the methoxy group present in its parent compound, colchicine. This seemingly minor change has significant implications:
-
Polarity and Solubility: The introduction of a hydrogen-bond-donating hydroxyl group increases the molecule's polarity compared to colchicine.
-
Metabolic Stability: This position is a known site of O-demethylation of colchicine by cytochrome P450 enzymes (specifically CYP3A4) in vivo, making this compound a major metabolite.[6]
-
Synthetic Handle: The phenolic hydroxyl group serves as a convenient chemical handle for further derivatization, allowing for the synthesis of novel analogues with modified properties.[7]
Other key features include:
-
Ring A: A trimethoxybenzene ring in colchicine becomes a di-methoxy-phenol ring in this analogue.
-
Ring B: A seven-membered ring that holds the acetamido group.
-
Stereocenter: A chiral center at the C-7 position with an (S)-configuration, which is crucial for high-affinity binding to tubulin.[8]
-
Ring C: A tropolone ring, a non-benzenoid aromatic system, which is another critical pharmacophoric element for biological activity.
Below is a diagram illustrating the chemical structure of this compound, highlighting the key functional groups and ring numbering.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | N-[(7S)-5,6,7,9-tetrahydro-2-hydroxy-1,3,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide | [1][3] |
| CAS Number | 102491-80-5; 7336-36-9 (alternate) | [2][3][9] |
| Molecular Formula | C₂₁H₂₃NO₆ | [1][2][8] |
| Molecular Weight | 385.41 g/mol | [1][2] |
| Appearance | Yellow Crystalline Solid | [1][10] |
| Melting Point | 166-168°C | [10] |
| Storage Temperature | -20°C Freezer | [1][10] |
Part 2: Synthesis of this compound
While the de novo total synthesis of colchicinoids represents a formidable challenge tackled in landmark academic achievements, it is not a practical route for obtaining analogues like this compound for routine research.[4][11] Instead, the most efficient and widely used method is a semi-synthesis starting from the readily available natural product, colchicine.
Semi-synthesis via Selective Demethylation of Colchicine
The conversion of colchicine to this compound hinges on the selective cleavage of one of the three ether linkages on the aromatic A ring, without affecting the metabolically more labile methoxy group on the tropolone C ring.
Causality Behind Reagent Selection: The use of concentrated sulfuric acid (H₂SO₄) is a classic and effective method for this specific transformation.[12] The rationale is as follows:
-
A-Ring Methoxy Groups: These are standard aryl methyl ethers. Their cleavage requires harsh, strongly acidic conditions.
-
C-Ring Methoxy Group (C-10): This group is part of a vinylogous ester system (an enol ether of a ketone). It is much more susceptible to hydrolysis under milder acidic conditions, which would lead to the formation of colchiceine (10-demethylcolchicine).[7][13]
-
Selective Reactivity: By employing a strong, non-nucleophilic acid like concentrated H₂SO₄ under controlled temperature and time, it is possible to preferentially cleave one of the more robust A-ring ethers while minimizing cleavage at the C-10 position. The conditions are optimized to favor the formation of the C-2 demethylated product over the C-3 isomer.[12]
Caption: Semi-synthesis workflow for this compound.
Experimental Protocol: Demethylation of Colchicine
The following protocol is a self-validating system adapted from established and published methodologies.[12] Researchers should always perform their own risk assessment before undertaking any chemical synthesis.
Materials and Reagents:
-
Colchicine
-
Concentrated Sulfuric Acid (95-98%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol or CHCl₃/Acetone gradient)
Step-by-Step Methodology:
-
Reaction Setup: Carefully add colchicine to concentrated sulfuric acid, pre-cooled in an ice bath (0-5°C). The reaction is typically performed neat in the acid.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature) for a specific duration as determined by literature or reaction monitoring (e.g., via TLC). Reaction times can vary, but several hours are typical.
-
Work-up - Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice. This step must be performed with extreme caution in a fume hood due to the highly exothermic nature of diluting concentrated acid.
-
Work-up - Neutralization: Once the mixture has cooled, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic (pH ~ 7-8).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product multiple times with an organic solvent like dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a mixture of the starting material, the desired 2-demethylated product, the 3-demethylated isomer, and other byproducts. Purify the crude material using silica gel column chromatography with an appropriate solvent system to isolate the pure this compound.
Data Summary for Semi-Synthesis
| Parameter | Details | Rationale / Reference |
| Starting Material | Colchicine | Naturally abundant and commercially available precursor. |
| Key Reagent | Concentrated H₂SO₄ | Provides strong acidic conditions for selective aryl ether cleavage.[12] |
| Typical Yield | Variable (dependent on optimization) | Yields are often moderate due to the formation of isomers and side products. |
| Purification Method | Silica Gel Column Chromatography | Necessary to separate the target compound from isomers and unreacted starting material. |
Biosynthesis of the Colchicine Core
In nature, the complex colchicine scaffold is assembled enzymatically from simple amino acid precursors.[14][15] While not a practical laboratory method for production, understanding the biosynthesis provides crucial context on the molecule's origin.
Key Biosynthetic Steps:
-
Precursors: The pathway begins with the amino acids L-phenylalanine and L-tyrosine.[16]
-
Scaffold Formation: These precursors are elaborated and coupled to form a key phenethylisoquinoline intermediate, (S)-autumnaline.[16]
-
Oxidative Coupling: Intramolecular phenolic oxidative coupling of (S)-autumnaline leads to the formation of O-methylandrocymbine.[15]
-
Ring Expansion: A remarkable and defining step involves a cytochrome P450-catalyzed ring expansion of the dienone ring in O-methylandrocymbine to form the seven-membered tropolone C-ring, which is the hallmark of the colchicinoids.[15]
-
Tailoring Steps: Subsequent enzymatic modifications, including demethylations and N-acetylation, complete the biosynthesis of colchicine.[16]
Caption: Simplified overview of the colchicine biosynthetic pathway.
Conclusion
This compound is a structurally fascinating and synthetically accessible analogue of colchicine. Its chemical architecture, defined by the tricyclic colchicinoid core and a C-2 phenolic group, makes it an invaluable molecule for medicinal chemistry. The most pragmatic and established route for its preparation is the selective demethylation of colchicine using concentrated sulfuric acid, a method that leverages the differential reactivity of the molecule's four methoxy groups. A thorough understanding of both its structure and synthesis is essential for researchers aiming to explore the pharmacology of the colchicine binding site and develop next-generation tubulin-targeting agents for therapeutic applications.
References
-
Chaudhary, A. K., Kumar, V., & Singh, P. K. (2018). Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization. The Journal of Organic Chemistry, 83(5), 2534–2542. [Link]
-
Rösner, M., Capraro, H. G., Jacobson, A. E., Atwell, L., Brossi, A., Iorio, M. A., Williams, T. H., Sik, R. H., & Chignell, C. F. (1981). Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 24(3), 257–261. [Link]
-
Chemistry LibreTexts. (2021). 6.1: Colchicine. [Link]
-
Sattely, E. S., et al. (2021). Total biosynthesis of the tubulin-binding alkaloid colchicine. bioRxiv. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Poudel, P., et al. (2017). Biorhizome: A Biosynthetic Platform for Colchicine Biomanufacturing. Frontiers in Plant Science, 8, 1133. [Link]
-
Nett, R. S., Lau, W., & Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 148–153. [Link]
-
Xu, J., et al. (2018). Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science, 9(28), 6115-6121. [Link]
-
PubChem. (n.d.). Colchiceine. [Link]
-
Wawrzyńczak, A., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(5), 1198. [Link]
-
Zapsas, G., & Graening, T. (2010). Total Syntheses of Colchicine in Comparison: A Journey Through 50 Years of Synthetic Organic Chemistry. Angewandte Chemie International Edition, 49(1), 26-69. [Link]
-
Wikipedia. (n.d.). Colchicine. [Link]
-
UCL Discovery. (n.d.). Synthetic approaches towards a total synthesis of colchicine. [Link]
-
ResearchGate. (n.d.). Discovery of a pathway for colchicine alkaloid biosynthesis. [Link]
-
PubChem. (n.d.). Colchicine. [Link]
-
Brossi, A., et al. (1983). Biological effects of modified colchicines. 2. Evaluation of catecholic colchicines, colchifolines, colchicide, and novel N-acyl- and N-aroyldeacetylcolchicines. Journal of Medicinal Chemistry, 26(10), 1365-9. [Link]
-
Li, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 65(1), 323-346. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. thepurechem.com [thepurechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches towards a total synthesis of colchicine - UCL Discovery [discovery.ucl.ac.uk]
- 6. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C21H23NO6) [pubchemlite.lcsb.uni.lu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2-Demethyl Colchicine CAS#: 102491-80-5 [amp.chemicalbook.com]
- 11. Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Colchiceine | C21H23NO6 | CID 234105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Colchicine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Tubulin Binding Affinity and Kinetics of 2-Demethylcolchicine
This guide provides a comprehensive technical overview of the tubulin binding affinity and kinetics of 2-demethylcolchicine (2-DMC), a metabolite and analogue of the well-known microtubule-targeting agent, colchicine.[1][2] While direct extensive studies on 2-DMC are not as prevalent as for its parent compound, this document synthesizes established knowledge of the colchicine binding site, the structure-activity relationships of colchicinoids, and state-of-the-art biophysical techniques to provide a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals working in oncology and cytoskeletal biology.
The Colchicine Binding Site: A Prime Target for Antimitotic Agents
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the eukaryotic cytoskeleton. Their dynamic instability—the stochastic switching between periods of polymerization and depolymerization—is crucial for a myriad of cellular processes, most notably mitotic spindle formation and chromosome segregation.[3] Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.
Small molecules that interfere with microtubule dynamics can arrest the cell cycle at the G2/M phase and induce apoptosis in rapidly proliferating cancer cells.[4] These agents are broadly classified based on their binding site on the tubulin dimer. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a particularly important target for microtubule-destabilizing agents.[5][6] Colchicine, a natural alkaloid, binds to this site with high affinity, inducing a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules and promotes a curved conformation, leading to microtubule depolymerization.[6][7] However, the clinical utility of colchicine in cancer therapy is hampered by its narrow therapeutic index and significant toxicity.[5] This has spurred the development of numerous colchicine binding site inhibitors (CBSIs) with improved pharmacological profiles.
Structure-Activity Relationship of Colchicinoids and the Hypothesized Impact of 2-Demethylation
The colchicine molecule consists of three rings: a trimethoxyphenyl A-ring, a methoxy-substituted tropolone C-ring, and a B-ring that connects them.[6] Structure-activity relationship studies have elucidated the roles of these different moieties in tubulin binding. The trimethoxyphenyl A-ring is crucial for anchoring the molecule within a hydrophobic pocket on β-tubulin, while the tropolone C-ring is involved in interactions that modulate the inhibitory activity.[6]
This compound (2-DMC) is a colchicine analogue where the methoxy group at the C-2 position of the A-ring is replaced by a hydroxyl group.[1][2][8][9][10] Based on the established importance of the A-ring for binding affinity, this modification is expected to have a significant impact on the interaction with tubulin. The methoxy groups of colchicine's A-ring form critical interactions within the binding pocket. The loss of the methyl group at the C-2 position would likely alter the steric and electronic properties of this ring, potentially reducing the van der Waals interactions and the overall hydrophobicity that contribute to the high-affinity binding of colchicine. Therefore, it is hypothesized that 2-DMC will exhibit a lower binding affinity for tubulin compared to colchicine.
The kinetics of binding may also be affected. The initial binding of colchicinoids is thought to involve the insertion of the A-ring into its binding pocket, followed by a conformational change in the tubulin-ligand complex.[11] A modification in the A-ring could influence the rates of both the initial association and the subsequent isomerization, as well as the dissociation of the ligand.
Methodologies for Characterizing the Tubulin-2-DMC Interaction
A multi-faceted approach employing various biophysical techniques is essential for a comprehensive understanding of the binding affinity and kinetics of 2-DMC with tubulin. The following sections detail the experimental protocols for key assays.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is a fundamental functional assessment to determine if 2-DMC, like colchicine, inhibits microtubule formation. The principle lies in monitoring the polymerization of purified tubulin into microtubules, which can be measured by an increase in turbidity or fluorescence.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL) in a suitable buffer (e.g., General Tubulin Buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 15% glycerol.[3]
-
For a fluorescence-based assay, include a fluorescent reporter that binds to polymerized microtubules.[3]
-
Prepare 10x stock solutions of 2-DMC at various concentrations in the same buffer. Include a known polymerization inhibitor (e.g., colchicine or nocodazole) as a positive control and a vehicle control (e.g., buffer with DMSO).[3]
-
-
Assay Execution:
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence intensity over time (e.g., every 60 seconds for 60 minutes).[12]
-
Plot the absorbance or fluorescence as a function of time.
-
Determine the IC₅₀ value for 2-DMC, which is the concentration that inhibits tubulin polymerization by 50%, by fitting the dose-response curve.
-
Causality Behind Experimental Choices:
-
GTP is essential: Tubulin polymerization is a GTP-dependent process.[7]
-
Glycerol enhances polymerization: Glycerol is included to promote microtubule assembly.[13]
-
Temperature control is critical: Tubulin polymerizes at 37°C and depolymerizes at 4°C.[13]
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Fluorescence Spectroscopy for Binding Affinity (Kd) Determination
This technique is used to quantify the binding affinity (dissociation constant, Kd) of 2-DMC to tubulin. It relies on the change in the intrinsic fluorescence of tubulin (from tryptophan residues) or a fluorescent probe upon ligand binding.[14]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin in a suitable buffer. The concentration should be accurately determined.
-
Prepare a stock solution of 2-DMC.
-
If using a fluorescent probe, prepare a stock solution of the probe (e.g., DAPI, which binds to tubulin).[15]
-
-
Titration:
-
Place a fixed concentration of tubulin in a quartz cuvette.
-
Sequentially add small aliquots of the 2-DMC stock solution to the cuvette.
-
After each addition, allow the system to equilibrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum after each addition of 2-DMC. For intrinsic tryptophan fluorescence, the excitation wavelength is typically around 295 nm, and the emission is monitored between 310 and 400 nm.[14]
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the 2-DMC concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).[14]
-
Causality Behind Experimental Choices:
-
Intrinsic fluorescence: Tryptophan residues in tubulin are sensitive to their local environment. Ligand binding can alter this environment, leading to a change in fluorescence.[14]
-
Titration approach: This allows for the determination of the binding affinity by observing the saturation of the fluorescence change as the ligand concentration increases.
Caption: Workflow for determining binding affinity using fluorescence spectroscopy.
Isothermal Titration Calorimetry (ITC) for a Complete Thermodynamic Profile
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16] It allows for the simultaneous determination of the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and the enthalpy (ΔH) of binding in a single experiment.[17] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.[17][18]
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of tubulin and 2-DMC in the exact same, degassed buffer to minimize heats of dilution.[19]
-
Accurately determine the concentrations of both tubulin and 2-DMC.
-
Typically, the macromolecule (tubulin) is placed in the sample cell, and the ligand (2-DMC) is in the injection syringe.[19]
-
-
ITC Experiment:
-
Set the experimental temperature.
-
Perform a series of small, sequential injections of the 2-DMC solution into the tubulin solution in the sample cell.[16]
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of 2-DMC to tubulin.
-
Fit the resulting binding isotherm to a suitable model to extract the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[17][20]
-
Calculate ΔG and TΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.[19]
-
Causality Behind Experimental Choices:
-
Identical buffers are critical: Any mismatch in buffer composition between the syringe and the cell will result in large heats of dilution, which can mask the true binding signal.[19]
-
Concentration accuracy is key: The accuracy of the determined stoichiometry and binding affinity depends directly on the accuracy of the input concentrations.[19]
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Binding Kinetics (kon and koff)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[21] It is particularly well-suited for determining the kinetic parameters of binding, including the association rate constant (kon or ka) and the dissociation rate constant (koff or kd).[22] The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.
Experimental Protocol:
-
Chip Preparation:
-
Immobilize purified tubulin onto the surface of an SPR sensor chip. This can be achieved through various chemistries, such as amine coupling.
-
-
Binding Measurement:
-
Flow a solution of 2-DMC at a specific concentration over the chip surface (association phase). The binding of 2-DMC to the immobilized tubulin causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
After a certain time, switch to flowing buffer without 2-DMC over the chip (dissociation phase). The dissociation of 2-DMC from tubulin results in a decrease in the SPR signal.
-
Repeat this process for a range of 2-DMC concentrations.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed.
-
The association and dissociation phases of the sensorgrams are fitted to kinetic models to determine the kon and koff values.[21]
-
The Kd can be determined from the ratio of koff to kon, or by plotting the steady-state response against the analyte concentration.
-
Causality Behind Experimental Choices:
-
Immobilization of one partner: SPR requires one of the interacting molecules to be immobilized on the sensor surface to detect the binding of the other molecule in solution.[23]
-
Flow-based system: The continuous flow of analyte allows for the measurement of both the association and dissociation phases in real-time.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Data Summary and Interpretation
The data obtained from these experiments should be systematically organized to provide a clear and comprehensive picture of the 2-DMC-tubulin interaction.
Table 1: Summary of Hypothesized and Experimental Binding Parameters for this compound
| Parameter | Technique | Description | Colchicine (Reference Values) | This compound (Experimental) |
| IC₅₀ | Tubulin Polymerization Assay | Concentration for 50% inhibition of tubulin polymerization | ~1-5 µM | To be determined |
| Kd | Fluorescence Spectroscopy / SPR | Equilibrium dissociation constant | ~0.1-1 µM | To be determined |
| kon (ka) | SPR | Association rate constant | Variable, depends on conditions | To be determined |
| koff (kd) | SPR | Dissociation rate constant | Slow | To be determined |
| n | ITC | Stoichiometry of binding | ~0.8-1.0 | To be determined |
| ΔH | ITC | Enthalpy of binding | Favorable (negative) | To be determined |
| TΔS | ITC | Entropy of binding | Favorable (positive) | To be determined |
| ΔG | ITC | Gibbs free energy of binding | Favorable (negative) | To be determined |
Note: Reference values for colchicine can vary depending on the experimental conditions (e.g., temperature, buffer, tubulin isotype).
A lower binding affinity for 2-DMC compared to colchicine would be reflected in a higher Kd value. The kinetic parameters from SPR will reveal whether a potential decrease in affinity is due to a faster dissociation rate (higher koff), a slower association rate (lower kon), or a combination of both. The thermodynamic data from ITC will provide insight into the driving forces of the binding event. For example, a less favorable enthalpy change (less negative ΔH) for 2-DMC could suggest the loss of key hydrogen bonds or van der Waals interactions due to the demethylation.
Conclusion
While this compound is structurally very similar to its parent compound, the demethylation at the C-2 position of the A-ring is predicted to reduce its binding affinity for tubulin. This technical guide provides a comprehensive roadmap for the experimental characterization of the binding affinity and kinetics of 2-DMC. By employing a combination of functional assays and biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and surface plasmon resonance, researchers can obtain a detailed understanding of the molecular interactions between 2-DMC and its target, tubulin. This knowledge is crucial for the rational design and development of new, more effective, and less toxic colchicine binding site inhibitors for therapeutic applications.
References
- Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer research. Nature Reviews Drug Discovery, 9(10), 790-803.
- Downing, K. H. (2000). Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics. Annual Review of Cell and Developmental Biology, 16(1), 89-111.
- Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943-2971.
- Andreu, J. M., & Timasheff, S. N. (1982). Interaction of tubulin with single ring analogues of colchicine. Biochemistry, 21(25), 6465-6476.
- Field, J. J., Pera, B., Calvo, E., Canoves, M., Coderch, C., Rivas, F., ... & Diaz, J. F. (2017). The study of the mechanism of action of the antitumour drug S-9788, a new tubulin assembly inhibitor. British journal of pharmacology, 174(18), 3064-3077.
- Ravelli, R. B., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.
- Engelborghs, Y. (2000). The tubulin-colchicine complex. Microtubule Protocols, 107-119.
- Panda, D., Daijo, J. E., Jordan, M. A., & Wilson, L. (1995). Kinetic stabilization of microtubule dynamics by estramustine is associated with a novel binding site. Journal of Biological Chemistry, 270(49), 29259-29265.
- Massarotti, D. J., Galigniana, M. D., & Roldán, A. (2002). Colchicine binding to tubulin is favoured by a more structured state of the protein. Cell biochemistry and function, 20(4), 315-322.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
- O'Boyle, N. M., Greene, L. M., Bergin, O., Fichet, J. B., McCabe, T., Lloyd, D. G., & Meegan, M. J. (2011). The synthesis, biological evaluation and molecular modelling of 2-aryl-4-quinolone analogues of combretastatin A-4. Bioorganic & medicinal chemistry, 19(8), 2636-2649.
- Kumari, A., & Panda, D. (2022). Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy. Methods in Molecular Biology, 2430, 261-276.
- Shan, B., Medina, J. C., Santha, E., Frankmoelle, W. P., Chou, T. C., Learned, R. M., ... & Lee, S. H. (1999). The antitumor agent N-(2-((4-hydroxyphenyl) amino) pyridin-3-yl)-4-methoxybenzenesulfonamide (ABT-518) is a potent and orally bioavailable tubulin polymerization inhibitor. Cancer research, 59(23), 5988-5995.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK011P) Manual. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Rösner, M. R., & Schmalzing, G. (1983). Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. European journal of biochemistry, 137(3), 553-559.
- Bhattacharyya, B., & Wolff, J. (1976). Colchicine binding to tubulin monomers: a mechanistic study. Biochemistry, 15(10), 2283-2288.
-
University of California, Davis. (n.d.). Isothermal Titration Calorimetry (ITC) for the Evaluation of Macromolecule-Ligand Interactions. Retrieved from [Link]
- Fondevila-Gascón, J., de la Torre, B. G., Rivas-García, L., Barasoain, I., Andreu, J. M., & Díaz, J. F. (2018). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Scientific reports, 8(1), 1-14.
- Dia, J., Rickman, D. S., & Slayter, H. S. (2006). Interactions between CLIP-170, tubulin, and microtubules: implications for the mechanism of CLIP-170 plus-end tracking behavior. Molecular biology of the cell, 17(8), 3463-3474.
-
PubChem. (n.d.). (-)-2-Demethylcolchicine. Retrieved from [Link]
- Zherenova, L. K., Slavgorodskii, A. V., & Stroylov, V. S. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29979-29987.
- Tuma, R., & Taira, K. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in molecular biology (Clifton, N.J.), 1964, 61-74.
-
University of Washington. (n.d.). Published fluorescence microtubule binding assay. Retrieved from [Link]
- Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103-118.
-
Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]
- Chung, P. J., Wodak, S. J., & Surewicz, W. K. (2015). Independent tubulin binding and polymerization by the proline-rich region of Tau is regulated by Tau's N-terminal domain. The Journal of biological chemistry, 290(11), 7215-7225.
-
PubChemLite. (n.d.). This compound (C21H23NO6). Retrieved from [Link]
- Williams, R. F., Haley, B. E., & Barnes, L. D. (1989). Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites. Biochemistry, 28(20), 7834-7842.
- Davis, A., Martinez, R., Lacroix, B., & Ludueña, R. F. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 9, 688697.
- Levin, B., Pennington, L., & Clay, J. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
- Fratti, R. A., Jun, Y., & Merz, A. J. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1860, 175-186.
- Wang, Y., Zhang, H., Lu, Y., Xu, Y., & Li, L. (2017). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Medicinal research reviews, 37(4), 813-834.
- Prestel, A., Krewson, C., & Wohland, T. (2025, August 6). Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance.
- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, X., Zhang, Y., ... & Zhang, Y. (2022). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 27(19), 6527.
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Demethyl Colchicine | 102491-80-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-2-Demethylcolchicine | C21H23NO6 | CID 23757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. PubChemLite - this compound (C21H23NO6) [pubchemlite.lcsb.uni.lu]
- 11. Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 21. bioradiations.com [bioradiations.com]
- 22. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Anti-Tumor Activity of 2-Demethylcolchicine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on the Scope of this Guide
This technical guide provides a comprehensive overview of the methodologies and scientific rationale for evaluating the in vitro anti-tumor activity of 2-Demethylcolchicine. As a Senior Application Scientist, the aim is to equip researchers with both the theoretical framework and practical protocols to investigate this promising compound. It is important to note that while the fundamental mechanism of action is shared with its parent compound, colchicine, specific quantitative data and detailed pathway analyses for this compound are less prevalent in publicly available literature. Therefore, this guide will leverage the extensive research on colchicine to infer and contextualize the expected activities of this compound, while clearly indicating where direct evidence for the latter is still emerging.
Introduction: The Therapeutic Potential of this compound
Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, primarily for the treatment of gout.[1] Its potent anti-mitotic properties, however, have also made it and its derivatives subjects of intense interest in oncology.[2] These compounds function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle, which is essential for cell division.[3] This disruption leads to cell cycle arrest and the induction of apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[2][4]
This compound, a key derivative of colchicine, serves as an important precursor in the synthesis of various colchicinoids with modified biological activities.[5] Understanding its intrinsic anti-tumor properties is crucial for the rational design of novel and more effective cancer therapeutics. This guide will delve into the core mechanisms of this compound's action and provide detailed protocols for its in vitro evaluation.
Mechanism of Action: Disrupting the Cellular Engine
The primary molecular target of this compound, like colchicine, is the tubulin protein, the building block of microtubules.[3] Microtubules are dynamic cytoskeletal filaments vital for numerous cellular processes, including cell shape maintenance, intracellular transport, and the formation of the mitotic spindle during cell division.
By binding to the colchicine-binding site on β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule dynamics has profound consequences for the cell, leading to:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle in the G2/M phase.[7][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a cascade of molecular events culminating in cell death.[6]
Signaling Pathways Implicated in this compound-Induced Apoptosis
The apoptotic cascade initiated by microtubule disruption is a complex process involving multiple signaling pathways. Based on studies of colchicine, the following key events are anticipated to be central to the action of this compound:
-
G2/M Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from progressing into anaphase and leading to an accumulation of cells in the G2/M phase of the cell cycle.[5][7]
-
Mitochondrial (Intrinsic) Apoptotic Pathway: Prolonged mitotic arrest leads to the activation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6] The balance between these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c, in the cytoplasm, associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3.[6] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptosis.
Caption: Experimental workflow for in vitro evaluation.
Data Presentation and Interpretation
IC₅₀ Values of Colchicine Derivatives
Table 1: Representative IC₅₀ Values of Colchicine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| AGS | Gastric | ~5 ng/mL (~12.5 nM) | [6] |
| NCI-N87 | Gastric | ~2 ng/mL (~5 nM) | [6] |
| MCF-7 | Breast | Not specified | [10] |
| A549 | Lung | Not specified | [9] |
| LoVo | Colon | Not specified | [9] |
Note: The IC₅₀ values for colchicine can vary depending on the specific experimental conditions, including the assay used and the incubation time. The values presented here are for illustrative purposes.
Conclusion and Future Directions
This compound, as a key member of the colchicinoid family, holds significant promise as an anti-tumor agent. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of its anti-proliferative and pro-apoptotic effects.
Future research should focus on generating a comprehensive profile of this compound's activity across a broader panel of cancer cell lines to identify specific cancer types that are particularly sensitive to its effects. Furthermore, detailed molecular studies are warranted to elucidate the precise signaling pathways it modulates and to identify potential biomarkers for predicting treatment response. Such investigations will be instrumental in advancing this compound and its derivatives towards clinical application in cancer therapy.
References
- De Vincenzo, R., Scambia, G., Ferlini, C., Distefano, M., Filippini, P., Riva, A., Bombardelli, E., Pocar, D., Gelmi, M. L., Benedetti Panici, P., & Mancuso, S. (1998). Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines. Planta Medica, 64(1), 46-50.
- Gajendran, T., & Balasubramanian, E. (2013). Comparative studies on the anticancer activity of colchicine by various controlled drug delivery modes. International Journal of Pharma and Bio Sciences, 4(1), 9-26.
- Bakar-Ateş, F., & Özdamar, M. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Journal of BUON, 23(1), 73-78.
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
- Jha, M. N., Bamburg, J. R., & Bedford, J. S. (1994). Cell cycle arrest by Colcemid differs in human normal and tumor cells. Cancer Research, 54(18), 5011-5015.
- Ghawanmeh, A. A., Al-Haidari, R. A., Al-Qerem, W. A., & Al-Hiari, Y. M. (2018). Novel colchicine derivatives and their anti-cancer activity. Current Pharmaceutical Design, 24(21), 2418-2426.
- Zhang, J., Li, C., Chen, D., Wang, J., & Wang, Y. (2019). Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Bioscience Reports, 39(1), BSR20181160.
- Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of Cell Science, 102(3), 387-392.
- Rösner, M., Capraro, H. G., Jacobson, A. E., Atwell, L., Brossi, A., Iorio, M. A., Williams, T. H., Sik, R. H., & Chignell, C. F. (1981). Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 24(3), 257-261.
- N/A
- Bakar-Ateş, F., & Özdamar, M. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Journal of BUON, 23(1), 73-78.
- N/A
- N/A
- Mollinedo, F., & Gajate, C. (2015). Microtubules, microtubule-interfering agents and apoptosis. Apoptosis, 20(5), 637-650.
- Schlesinger, N., De-La-Torre, I., & Schumacher, H. R. (2006). Colchicine. A review of its history, uses, and mechanism of action.
Sources
- 1. Novel Colchicine Derivatives and their Anti-cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation [frontiersin.org]
- 5. Disturbance of the Cell Cycle with Colchicine Enhances the Growth Advantage of Diethylnitrosamine‐initiated Hepatocytes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Demethylcolchicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Demethylcolchicine, a primary metabolite of the well-known anti-inflammatory and antimitotic agent colchicine, is a compound of significant interest in medicinal chemistry and pharmacology. Formed through the action of cytochrome P450 3A4 (CYP3A4) on colchicine, its presence and activity are crucial for understanding the overall pharmacological and toxicological profile of its parent drug.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering a foundational resource for researchers engaged in its study and potential therapeutic development.
Chemical Identity and Structure
This compound, systematically named N-[(7S)-5,6,7,9-Tetrahydro-2-hydroxy-1,3,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide, is characterized by the removal of the methyl group at the C-2 position of the A ring of colchicine. This structural modification imparts distinct physicochemical characteristics that influence its biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₆ | [3] |
| Molecular Weight | 385.41 g/mol | [3] |
| CAS Number | 102491-80-5 | [4] |
| Appearance | Yellow Crystalline Solid | [5] |
Physicochemical Parameters
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
Solubility
| Solvent | Solubility of this compound | Solubility of Colchicine (for comparison) | Source |
| Water | - | 45 mg/mL | |
| Ethanol | - | 50 mg/mL | |
| Chloroform | Slightly Soluble, Sonicated | Soluble | [5] |
| Methanol | Soluble | - | [5] |
| DMSO | - | ~25 mg/mL | [6] |
Note: The solubility of this compound in various solvents requires further experimental determination for precise quantification.
Melting Point
The melting point is a key indicator of a compound's purity and identity.
| Compound | Melting Point (°C) | Source |
| This compound | 166-168 | [5] |
pKa
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different physiological pH values, which in turn affects its absorption, distribution, and target interaction.
| Compound | pKa (Predicted) | Source |
| This compound | 9.95 ± 0.40 | [5] |
Note: This is a predicted value, and experimental determination is recommended for confirmation.
Spectroscopic Properties
Spectroscopic data are fundamental for the structural elucidation and quantification of this compound.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is a primary method for quantification. The UV-Vis spectrum of colchicine exhibits characteristic absorption maxima, and similar features are expected for this compound due to the preservation of the core chromophore.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Source |
| Colchicine | 202, 243, 352 | - | - | [6] |
Note: Specific λmax and molar absorptivity values for this compound need to be experimentally determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of a molecule, which aids in its identification. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. The fragmentation of colchicinoids is well-characterized and can be used to identify this compound in complex mixtures.[8][9]
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 385.41. Fragmentation would likely involve cleavages of the tropolone ring and loss of the acetamido group, similar to what is observed for other colchicine derivatives.[10]
Synthesis and Isolation
An improved method for the preparation of this compound involves the use of concentrated sulfuric acid.[11] This method provides a more efficient route to obtaining the compound for research purposes. Natural isolation from certain plant species has also been reported.[7]
Caption: Proposed mechanism of action of this compound.
Pharmacokinetics and Metabolism
This compound is a known metabolite of colchicine in humans. The demethylation is primarily mediated by the CYP3A4 enzyme in the liver. Plasma levels of this compound are generally low, constituting less than 5% of the parent drug concentration. [1]The pharmacokinetic profile of this compound itself has not been extensively studied, but it is expected to be influenced by the factors affecting colchicine's metabolism and elimination.
Analytical Methodologies
The analysis of this compound, often in the context of colchicine metabolism studies, typically employs High-Performance Liquid Chromatography (HPLC). Reversed-phase C18 columns are commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. [12][13]Detection is usually performed using a UV detector. For more sensitive and specific quantification, especially in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. [14] Example HPLC Protocol Outline:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at a wavelength corresponding to an absorption maximum of the analyte.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Caption: General workflow for the analysis of this compound.
Stability
Information on the stability of this compound under various conditions such as pH, temperature, and light is not extensively documented. However, as a derivative of colchicine, it may exhibit similar stability characteristics. Colchicine is known to be sensitive to light, and solutions should be protected from light to prevent degradation. Stability studies under forced degradation conditions are recommended to establish a comprehensive stability profile for this compound.
Conclusion
This compound is a key metabolite of colchicine with its own distinct physicochemical properties and biological activity. While much can be inferred from its parent compound, further experimental investigation is required to fully characterize its solubility, pKa, spectroscopic properties, and tubulin binding affinity. A deeper understanding of these parameters will be invaluable for researchers in the fields of drug metabolism, pharmacokinetics, and the development of new colchicinoid-based therapeutics. This guide serves as a foundational resource to aid in these ongoing research efforts.
References
-
DailyMed. LODOCO- colchicine tablets 0.5 mg tablet. [Link]
-
ResearchGate. 1 H, 13 C, DEPT-135 and HMBC NMR data (in CDCl 3 ) for compound 5. [Link]
-
Kurek, J., et al. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Acta Chimica Slovenica, 2015. [Link]
-
Kurek, J., et al. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. PubMed, 2015. [Link]
-
Frontiers in Pharmacology. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. [Link]
-
Rasayan Journal of Chemistry. A NOVEL METHOD DEVOLOPMENT FOR VALIDATION AND DETECTION OF COLCHICINE DRUG BY RP-HPLC. [Link]
-
MDPI. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. [Link]
-
Rösner, M., et al. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 1981. [Link]
-
Canbolat, E., et al. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. PubMed Central, 2022. [Link]
-
Hastie, S. B. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. PubMed Central, 1991. [Link]
-
Al-Sanea, M. M., et al. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI, 2022. [Link]
-
Nett, R. S., et al. Total biosynthesis of the tubulin-binding alkaloid colchicine. PubMed Central, 2020. [Link]
-
Chen, B., et al. Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. National Institutes of Health, 2017. [Link]
-
MPG.PuRe. Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High-Resolution Mass Spectrometry Platforms. [Link]
-
SciSpace. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. [Link]
-
PubChem. (-)-2-Demethylcolchicine. [Link]
-
Chang, D.-J., et al. Part II. Development of Novel Colchicine-Derived Immunosuppressants With Improved Pharmacokinetic Properties. PubMed, 2012. [Link]
-
IJCRT.org. development and validation of uv- spectrophotometric method for the estimation of colchicine in bulk and pharmaceutical dosage form. [Link]
-
Chen, B., et al. Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science, 2017. [Link]
-
ResearchGate. Solubility of drugs in ethanol and dmso. [Link]
-
Barratt, D. T., et al. The Influence of Patient Factors on the Population Pharmacokinetics of Colchicine: Implications for Safe and Effective Dosing. PubMed Central, 2025. [Link]
-
PubChem. Colchicine. [Link]
-
Metin, B. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Pharmaffiliates. 2-Demethyl Colchicine | CAS No : 102491-80-5. [Link]
-
SciSpace. A review on bioanalytical method development and validation. [Link]
-
Trellu, M., et al. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans. PubMed, 2004. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Choi, Y. H., et al. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed Central, 2021. [Link]
-
Ma, X., et al. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. PubMed Central, 2018. [Link]
-
CASSS. Biologics Analytical Methods. [Link]
-
Patel, A., et al. Stress degradation studies on citicoline sodium and development of a validated stability-indicating HPLC assay. ResearchGate, 2011. [Link]
-
Richter, H. W., et al. Absorption spectrum, mass spectrometric properties, and electronic structure of 1,2-benzoquinone. PubMed, 2010. [Link]
-
CUNY Academic Works. Protein Stability Retention Under Harsh Conditions. [Link]
Sources
- 1. DailyMed - LODOCO- colchicine tablets 0.5 mg tablet [dailymed.nlm.nih.gov]
- 2. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Demethyl Colchicine | 102491-80-5 [chemicalbook.com]
- 5. 2-Demethyl Colchicine CAS#: 102491-80-5 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
- 14. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis and Natural Provenance of 2-Demethylcolchicine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Demethylcolchicine is a naturally occurring tropolone alkaloid and a significant metabolite of the well-known anti-inflammatory and antimitotic agent, colchicine.[1] As a member of the colchicinoid family, it shares the characteristic tricyclic 6-7-7 carbon scaffold responsible for tubulin-binding activity, albeit with modified pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at producing these complex molecules, while knowledge of its natural sources is fundamental for isolation, drug discovery, and phytochemical analysis. This guide provides an in-depth exploration of the biosynthetic pathway leading to this compound, identifies its primary natural plant sources, and details the state-of-the-art methodologies for its isolation and characterization.
Part 1: The Colchicinoid Biosynthetic Pathway
The biosynthesis of this compound is intricately linked to that of colchicine, a pathway that has been substantially elucidated through a combination of transcriptomics, metabolomics, and pathway reconstitution in heterologous systems.[2][3] The pathway originates from fundamental amino acid precursors and involves a series of complex enzymatic transformations, including a remarkable ring expansion, to form the distinctive tropolone ring.
Core Precursors and Scaffold Formation
The journey to the colchicine scaffold begins with two aromatic amino acids: L-phenylalanine and L-tyrosine.[3][4] These precursors undergo a series of enzymatic modifications to ultimately form a 1-phenethylisoquinoline intermediate, which serves as the foundational structure for all colchicinoids.[5]
A pivotal and chemically challenging step in the pathway is the expansion of the isoquinoline ring system to create the seven-membered B-ring and the tropolone C-ring characteristic of colchicine. Groundbreaking research has identified a non-canonical cytochrome P450 enzyme from Gloriosa superba, GsCYP71FB1, as the catalyst for this remarkable ring expansion and rearrangement.[3] This single oxidative enzyme promotes a cascade reaction involving the breaking and reformation of two carbon-carbon bonds.[3]
Caption: Generalized biosynthetic pathway of colchicinoids.
Formation and Position of this compound
This compound is an O-demethylated derivative of colchicine. In the context of biosynthesis, it can arise via two principal routes:
-
Demethylation of Colchicine: A dedicated O-demethylase, likely a cytochrome P450 monooxygenase, can act on the final product, colchicine, to selectively remove the methyl group at the C-2 position of the A-ring. In human metabolism, cytochrome P450 enzymes like CYP3A4 are known to produce 2-O-demethylcolchicine and 3-O-demethylcolchicine from colchicine.[6] Similar enzymatic machinery is presumed to exist in plants.
-
Processing of a Demethylated Precursor: The pathway may diverge at an earlier stage, where an intermediate is demethylated at the C-2 position before subsequent tailoring reactions (such as N-acetylation) occur.
Current evidence from heterologous expression studies points towards a main pathway that produces colchicine via N-formyldemecolcine, demecolcine, and subsequent N-acetylation.[5] This suggests that this compound is likely formed as a modification of a downstream intermediate or of colchicine itself.
| Enzyme (from Gloriosa superba) | Abbreviation | Function in Colchicine Biosynthesis | Reference |
| Cytochrome P450 | GsCYP71FB1 | Catalyzes the key ring expansion to form the tropolone scaffold. | [3] |
| Cytochrome P450 | GsCYP71DA12 | Oxidizes the N-formyl group of N-formyldemecolcine, priming it for removal. | [5] |
| α/β-Hydrolase | GsABH1 | Catalyzes the N-deformylation of the oxidized intermediate to produce demecolcine. | [5] |
| Acyl-CoA N-acyltransferase | GsNAT1 | Performs the final N-acetylation step to convert demecolcine to colchicine. | [5] |
Part 2: Natural Sources and Distribution
This compound, along with a suite of other colchicinoids, is primarily found in flowering plants belonging to the family Colchicaceae . These compounds serve as a chemical defense mechanism for the plants.
Principal Plant Sources
The most prominent and commercially relevant sources of colchicinoids are species within the genera Colchicum, Gloriosa, and Androcymbium.
| Plant Species | Family | Plant Part(s) | Key Colchicinoids Present | Reference(s) |
| Colchicum autumnale | Colchicaceae | Corms, Seeds, Flowers | Colchicine, Demecolcine, This compound , 3-Demethylcolchicine | [7][8] |
| Gloriosa superba | Colchicaceae | Tubers, Seeds | Colchicine, This compound , 3-Demethylcolchicine, N-Formyl-N-deacetylcolchicine | [9][10][11] |
| Androcymbium melanthioides | Colchicaceae | Aerial Parts | Colchicine, Demecolcine, This compound , 3-Demethylcolchicine | [8][12] |
| Colchicum speciosum | Colchicaceae | Bulbs | Colchicine, Demecolcine, N-Formyldemecolcine | [13] |
| Wurmbea dioica | Colchicaceae | Not specified | Colchicine, This compound , 3-Demethylcolchicine | [8][14] |
| Merendera robusta | Melanthiaceae | Not specified | Colchicine, This compound , 3-Demethylcolchicine | [8][14] |
The concentration and relative abundance of this compound and other alkaloids can vary significantly based on the plant species, geographic location, stage of development, and environmental conditions.[11]
Part 3: Isolation, Synthesis, and Characterization Methodologies
The structural similarity among colchicinoids necessitates robust and systematic protocols for their isolation and identification. A typical workflow involves extraction from the plant matrix, purification to isolate individual compounds, and spectroscopic analysis for structural confirmation.
Experimental Workflow: From Plant to Pure Compound
The rationale behind this multi-step process is to first efficiently remove the target alkaloids from the complex biomass and then resolve the intricate mixture of structurally related compounds.
Sources
- 1. scbt.com [scbt.com]
- 2. Puzzling Out the Colchicine Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and engineering of colchicine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxford University Plants 400: Colchicum autumnale [herbaria.plants.ox.ac.uk]
- 8. KNApSAcK Metabolite Information - C00027724 [knapsackfamily.com]
- 9. researchgate.net [researchgate.net]
- 10. ammpdb.com [ammpdb.com]
- 11. Improved Growth and Colchicine Concentration in Gloriosa Superba on Mycorrhizal Inoculation Supplemented with Phosphorus-Fertilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkaloids of Androcymbium melanthioides var. stricta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phytonexus.org [phytonexus.org]
- 14. KNApSAcK Metabolite Information - C00027741 [knapsackfamily.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to In Vitro Cytotoxicity Assessment of 2-Demethylcolchicine
Introduction: Targeting the Cytoskeleton with 2-Demethylcolchicine
This compound is a derivative of colchicine, a potent, naturally occurring alkaloid extracted from the autumn crocus (Colchicum autumnale).[1][2] Colchicine and its analogs are renowned for their antimitotic activity, which stems from their ability to interfere with microtubule dynamics, a fundamental process for cell division.[3][4] Microtubules, major components of the eukaryotic cytoskeleton, are crucial for forming the mitotic spindle, which segregates chromosomes during mitosis.[3] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules.[2][4] This disruption leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death).[5][6][7]
While colchicine itself has a narrow therapeutic index due to significant toxicity to healthy, rapidly dividing cells, its derivatives like this compound are subjects of intense research.[4][8] The goal is to develop analogs with improved pharmacological profiles, such as greater selectivity for cancer cells and reduced systemic toxicity.[9] This document provides a detailed guide for researchers to accurately quantify the cytotoxic effects of this compound in vitro, a critical step in the preclinical evaluation of its potential as an anticancer agent.
Core Principles of Cytotoxicity Assessment
To evaluate the efficacy of a compound like this compound, it is essential to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing). Two primary colorimetric assays are widely employed for this purpose, each offering a different perspective on cellular health.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10][11]
-
LDH (Lactate Dehydrogenase) Assay: This method quantifies cytotoxicity by measuring membrane integrity.[12] LDH is a stable cytosolic enzyme present in all cell types that is rapidly released into the cell culture medium upon damage to the plasma membrane (lysis).[13][14] The assay measures the enzymatic activity of the released LDH, which is directly proportional to the number of dead or damaged cells.[12] This assay is particularly useful for confirming that a reduction in cell number is due to cell death and not just an arrest of cell growth.[15]
The following workflow diagram illustrates the decision-making process and the complementary nature of these assays.
Caption: Mechanism of action of this compound leading to cytotoxicity.
Safety and Handling Precautions
This compound, as an analog of colchicine, must be handled with extreme care as it is a highly active and toxic substance. [16][17]
-
Hazard Statements: Fatal if swallowed. May cause genetic defects. [16]* Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye/face protection. [16][18]* Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. [16]Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. [16]* Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations. [16]* Toxicity: Be aware of the symptoms of colchicine toxicity, which include gastrointestinal distress (nausea, vomiting, abdominal pain) and can progress to multi-organ failure. [17] Always consult the material safety data sheet (MSDS) for this compound before beginning any work.
References
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
- Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
-
National Center for Biotechnology Information. (n.d.). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
-
Lubej, M. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]
-
PubMed. (1981). Biological effects of modified colchicines. Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Retrieved from [Link]
-
Frontiers. (2025). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Retrieved from [Link]
-
YouTube. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). Retrieved from [Link]
-
YouTube. (2025). ES114 Graphviz. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Colchicine - accessdata.fda.gov. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Retrieved from [Link]
-
MDPI. (n.d.). Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Microtubule Severing Assays. Retrieved from [Link]
-
PubMed. (2021). Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells. Retrieved from [Link]
-
Medsafe. (2011). Colchicine: Beware of toxicity and interactions. Retrieved from [Link]
-
MDPI. (n.d.). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Retrieved from [Link]
-
Regulations.gov. (2009). New Safety Information for Colchicine (marketed as Colcrys). Retrieved from [Link]
-
PubMed. (1996). Disturbance of the cell cycle with colchicine enhances the growth advantage of diethylnitrosamine-initiated hepatocytes in rats. Retrieved from [Link]
-
YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from [Link]
-
PubMed Central. (2021). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Retrieved from [Link]
-
JournalAgent. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells. Retrieved from [Link]
Sources
- 1. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Colchicine: Beware of toxicity and interactions [medsafe.govt.nz]
- 18. camberpharma.com [camberpharma.com]
Application Notes and Protocols for 2-Demethylcolchicine Treatment in MCF-7 Cell Culture
Abstract
This document provides a comprehensive guide for researchers utilizing 2-Demethylcolchicine (2-DMC), a potent microtubule-targeting agent, in studies involving the MCF-7 human breast adenocarcinoma cell line. We delve into the mechanistic underpinnings of 2-DMC's action, detailing its role as a tubulin polymerization inhibitor leading to cell cycle arrest and apoptosis. This guide furnishes field-proven, step-by-step protocols for cell culture, cytotoxicity assessment via MTT assay, cell cycle analysis by flow cytometry, and apoptosis detection using Annexin V/PI staining. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. Visual diagrams of the experimental workflow and the key signaling pathway are provided to enhance understanding.
Introduction: The Therapeutic Potential of Microtubule Inhibitors
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can halt the cell cycle and induce programmed cell death (apoptosis) in rapidly dividing cancer cells.[2] this compound (2-DMC), an analogue of colchicine, belongs to a class of compounds that bind to the colchicine-binding site on β-tubulin.[3][4] This interaction inhibits the polymerization of tubulin into microtubules, leading to mitotic spindle disruption and subsequent cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.[2][4][5]
The MCF-7 cell line, an estrogen receptor-positive human breast cancer cell line, is a widely used in vitro model for studying the efficacy of potential anticancer compounds.[6] This guide provides a detailed framework for investigating the cytotoxic and apoptotic effects of 2-DMC on MCF-7 cells.
Mechanism of Action: Disrupting the Cellular Machinery
This compound exerts its potent anti-proliferative effects by targeting the fundamental process of microtubule formation. The binding of 2-DMC to tubulin prevents the assembly of microtubules, which are critical components of the mitotic spindle required for chromosome segregation during cell division.[1][2] The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4][7] This sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.[8][9]
The intrinsic apoptotic pathway is initiated by intracellular signals and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to a change in the mitochondrial membrane potential.[8][9][10] This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[8][9][11] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][12]
Signaling Pathway Diagram
Caption: Proposed mechanism of 2-DMC-induced apoptosis in MCF-7 cells.
Experimental Workflow
A systematic approach is crucial for evaluating the effects of 2-DMC on MCF-7 cells. The following workflow provides a logical sequence of experiments.
Workflow Diagram
Sources
- 1. Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosaminoglycans Targeted by Colchicine in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Demethylcolchicine Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Rationale
2-Demethylcolchicine (2-DMC), also known by its National Cancer Institute designation NSC-180533, is a metabolite of the well-characterized natural product, colchicine.[1] As a member of the colchicinoid family, its mechanism of action is rooted in the disruption of microtubule dynamics, a cornerstone of cell division.[2][3] Microtubules are highly dynamic cytoskeletal polymers essential for the formation of the mitotic spindle.[4] 2-DMC, like its parent compound, is a tubulin polymerization inhibitor. It binds to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[2] This interference destabilizes the microtubule network, leading to the activation of the spindle assembly checkpoint, which arrests cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death).[5]
Given that cancer is characterized by uncontrolled cell proliferation, agents that disrupt mitosis are potent therapeutic targets. Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, represent a critical preclinical platform for evaluating the in vivo efficacy and toxicity of such agents.[6]
This guide provides a comprehensive framework for the administration of this compound in subcutaneous mouse xenograft models. While detailed published protocols for 2-DMC are scarce, extensive data from its parent compound, colchicine, offers a robust and scientifically sound foundation for experimental design. The protocols herein are synthesized from established methodologies for colchicine and should be adapted following an initial dose-range finding study.
Mechanism of Action: Microtubule Destabilization Pathway
The primary antitumor effect of this compound is initiated by its binding to tubulin, which sets off a cascade of events culminating in apoptotic cell death.
Caption: Mechanism of this compound leading to mitotic arrest and apoptosis.
Pre-clinical Formulation and Preparation
The proper formulation of 2-DMC is critical for ensuring bioavailability and minimizing vehicle-induced toxicity. Long-term storage of 2-DMC powder is recommended at -20°C.
3.1. Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
3.2. Recommended Vehicle A common and effective vehicle system for poorly aqueous-soluble compounds like colchicinoids involves a two-step solubilization process.
-
Primary Solvent: DMSO
-
Secondary Diluent: Sterile Saline or PBS
Causality: DMSO is a powerful organic solvent capable of dissolving 2-DMC.[7][8] However, high concentrations of DMSO can be toxic to animals. Therefore, the stock solution is further diluted with a physiological buffer like saline to a final DMSO concentration that is well-tolerated (typically ≤5-10% of the final injection volume).
3.3. Stock Solution Preparation (e.g., 1 mg/mL)
-
Aseptically weigh the desired amount of 2-DMC powder (e.g., 1 mg).
-
Add sterile DMSO to create a concentrated stock solution (e.g., 1 mg of 2-DMC in 1 mL of DMSO for a 1 mg/mL stock).
-
Vortex gently until the powder is completely dissolved. This stock solution can be aliquoted and stored at -20°C for short periods, protected from light.
3.4. Working Solution Preparation (for Injection)
-
On the day of injection, thaw a stock solution aliquot.
-
Calculate the required volume of stock solution based on the desired final dose and the total number of animals.
-
Dilute the DMSO stock solution with sterile saline or PBS to the final injection concentration.
-
Example: To achieve a 0.1 mg/kg dose for a 20g mouse in a 100 µL injection volume:
-
Dose per mouse = 0.1 mg/kg * 0.02 kg = 0.002 mg (or 2 µg)
-
Concentration needed = 2 µg / 100 µL = 0.02 mg/mL
-
To prepare 1 mL of working solution: (Final Conc. / Stock Conc.) * Final Vol. = (0.02 mg/mL / 1 mg/mL) * 1 mL = 20 µL of stock.
-
Add 20 µL of the 1 mg/mL DMSO stock to 980 µL of sterile saline. This results in a final DMSO concentration of 2%.
-
-
-
Vortex the working solution gently. Prepare fresh on each day of dosing.
Experimental Workflow: Xenograft Study
The following diagram outlines a typical workflow for a subcutaneous xenograft efficacy study.
Caption: Standard workflow for a 2-DMC efficacy study in a mouse xenograft model.
Detailed Administration and Monitoring Protocol
5.1. Animal Model and Tumor Implantation
-
Mouse Strain: Immunodeficient strains such as Athymic Nude, NOD/SCID, or NSG mice are standard.
-
Cell Preparation: Culture chosen human cancer cells under sterile conditions. Harvest cells during the logarithmic growth phase.
-
Implantation: Resuspend 1-10 million cells in 100-200 µL of sterile PBS or a 1:1 mixture of PBS and Matrigel®. Inject subcutaneously into the flank of the mouse.
5.2. Dosing and Administration Crucial First Step - Maximum Tolerated Dose (MTD) Study: Before initiating an efficacy study, an MTD study is essential to determine the optimal dose of 2-DMC that can be administered without causing severe toxicity. This typically involves a dose-escalation study in a small cohort of non-tumor-bearing mice.
Protocol Based on Colchicine Data: The following dosages, derived from published colchicine studies, serve as a starting point for your MTD and efficacy experiments.[9][10]
-
Route of Administration: Intraperitoneal (IP) injection is common and provides good systemic exposure. Oral gavage is also a possibility if the study aims to model oral drug delivery.[7][11]
-
Suggested Dose Range: 0.05 mg/kg to 0.6 mg/kg.
-
Suggested Dosing Schedule:
-
Control Group: A vehicle-only control group (e.g., 2% DMSO in saline) must be included and treated with the same volume and schedule as the 2-DMC group.
Step-by-Step Administration (IP Injection):
-
Prepare the 2-DMC working solution as described in Section 3.4.
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume (typically 100-200 µL) smoothly.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
5.3. Efficacy and Toxicity Monitoring
-
Tumor Growth: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[5]
-
Body Weight: Record the body weight of each animal 2-3 times per week. Significant weight loss (>15-20%) is a key indicator of toxicity and may require a dose reduction or cessation of treatment.[5]
-
Clinical Signs: Observe animals daily for signs of distress, including hunched posture, ruffled fur, lethargy, or diarrhea.[1][11]
-
Humane Endpoints: Define clear endpoints before the study begins, such as tumor volume exceeding 1500-2000 mm³, tumor ulceration, or severe toxicity signs.
Expected Outcomes and Data Presentation
Efficacy is typically measured as Tumor Growth Inhibition (TGI). Based on data from colchicine studies, treatment with an effective dose is expected to significantly slow tumor progression compared to the vehicle control group.
Table 1: Representative Efficacy Data from Colchicine Xenograft Studies (Note: This data is for the parent compound, colchicine, and serves as an expected benchmark for 2-DMC)
| Cancer Model | Dose & Schedule | Outcome | Reference |
| Gastric Cancer (NCI-N87) | 0.1 mg/kg, IP (schedule not specified) | Significant suppression of tumor growth and weight vs. control. | [10] |
| Cholangiocarcinoma | 0.07 mg/kg/day, IP for 14 days | Significantly lower tumor growth rate (0.147/day vs. 0.274/day for control). | [9] |
| Multiple Myeloma | 0.6 mg/kg, IP twice a week | Significantly inhibited tumor growth vs. control. | [12] |
| Thyroid Cancer (8505C) | 0.05 mg/kg, IP (schedule not specified) | Significant reduction in final tumor volume and weight. | [5] |
Table 2: Potential Toxicities and Monitoring Parameters (Based on known effects of colchicine)
| Potential Toxicity | Clinical Sign / Parameter to Monitor | Recommended Action | Reference |
| Gastrointestinal | Diarrhea, weight loss | Daily cage check, body weight measurement | Reduce dose or pause treatment |
| Myelosuppression | Pale extremities, lethargy, signs of infection | Optional: CBC analysis at endpoint | Note for clinical translation relevance |
| General Systemic | >15% body weight loss, hunched posture, ruffled fur | Body weight measurement, daily health checks | Re-evaluate dose, consider humane endpoint |
References
-
Rösner M, Capraro HG, Jacobson AE, et al. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. J Med Chem. 1981;24(3):257-261. [Link]
-
ResearchGate. Colchicine inhibits tumor progression in multiple models in vivo. [Image]. Accessed January 16, 2026. [Link]
-
Nishimura Y, Kishimoto S, Nishioka J, et al. Colchicine protects mice from the lethal effect of an agonistic anti-Fas antibody. J Clin Invest. 2000;105(2):181-189. [Link]
-
U.S. Food and Drug Administration. LODOCO- colchicine tablets 0.5 mg tablet - DailyMed. Accessed January 16, 2026. [Link]
-
ResearchGate. Colchicine activity in thyroid cancer mouse xenografts. [Image]. Accessed January 16, 2026. [Link]
-
Chiu V, et al. Clinically acceptable colchicine concentrations have potential for the palliative treatment of human cholangiocarcinoma. Heliyon. 2020;6(7):e04505. [Link]
-
Patsnap Synapse. What are Tubulin inhibitors and how do they work? Published June 21, 2024. Accessed January 16, 2026. [Link]
-
Lin SF, et al. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds. J Med Chem. 1993;36(10):1474-1479. [Link]
- Terkeltaub RA. Colchicine: a new look at an old drug. UpToDate. Accessed January 16, 2026.
- Finkelstein Y, et al. Colchicine poisoning: the dark side of an ancient drug. Clin Toxicol (Phila). 2010;48(5):407-414.
- Molad Y. Update on colchicine and its mechanism of action.
- Niel E, Scherrmann JM. Colchicine: current status and future trends. Curr Med Chem. 2006;13(25):3033-3040.
-
Gao L, et al. Acute oral colchicine caused gastric mucosal injury and disturbance of associated microbiota in mice. Toxicology. 2021;461:152908. [Link]
-
Goldberg B, et al. Studies on colchicine derivatives; toxicity in mice and effects on mouse sarcoma 180. Cancer. 1950;3(1):124-129. [Link]
-
Hama N, et al. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protoc. 2021;2(2):100412. [Link]
-
Chiu V, et al. Potential of novel colchicine dosage schedule for the palliative treatment of advanced hepatocellular carcinoma. Cancer Med. 2021;10(14):4706-4715. [Link]
-
Wang Y, et al. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Am J Transl Res. 2019;11(1):289-298. [Link]
-
National Cancer Institute. Developmental Therapeutics Program (DTP). Accessed January 16, 2026. [Link]
-
PubChem. (-)-2-Demethylcolchicine. Accessed January 16, 2026. [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? Accessed January 16, 2026. [Link]
-
Martinez-Chanza N, et al. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. RSC Med Chem. 2025;16(1):123-134. [Link]
-
Calvo E. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Ecancermedicalscience. 2016;10:693. [Link]
Sources
- 1. DailyMed - LODOCO- colchicine tablets 0.5 mg tablet [dailymed.nlm.nih.gov]
- 2. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DTP Bulk Data for Download - NCI [dctd.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colchicine protects mice from the lethal effect of an agonistic anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinically acceptable colchicine concentrations have potential for the palliative treatment of human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute oral colchicine caused gastric mucosal injury and disturbance of associated microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of 2-Demethylcolchicine
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of 2-Demethylcolchicine, a primary metabolite of Colchicine. The method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and quality control of related pharmaceutical compounds. The protocol employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring sensitivity, specificity, and reproducibility. The causality behind the selection of chromatographic parameters is discussed in detail, and a comprehensive protocol for method validation, adhering to the International Council for Harmonisation (ICH) guidelines, is provided to ensure the trustworthiness and integrity of the generated data.
Introduction: The Analytical Imperative for this compound
Colchicine is a well-known alkaloid used in the treatment of gout and Familial Mediterranean Fever.[1] Its therapeutic and toxicological profile is significantly influenced by its metabolism, which primarily occurs via demethylation mediated by the CYP3A4 enzyme system.[2] This process yields two major metabolites: 2-O-demethylcolchicine (this compound) and 3-O-demethylcolchicine.[2] Given that these metabolites may possess their own pharmacological or toxicological activities, their accurate quantification is crucial for a complete understanding of colchicine's disposition in biological systems.
This compound (Figure 1) is a key analyte in these studies. A reliable analytical method is essential to distinguish it from the parent drug and other related metabolites, such as 1-O-demethylcolchicine and 3-O-demethylcolchicine.[1] High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and widely accessible platform for this purpose. This note provides a detailed, field-proven protocol that can be readily implemented and validated in a laboratory setting.
Figure 1: Chemical Structure of this compound Molecular Formula: C₂₁H₂₃NO₆ Molecular Weight: 385.41 g/mol [3]
Principles of the Chromatographic Method
The presented method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.
-
Stationary Phase: The choice of a C18 (octadecylsilane) column is foundational to this method. The long alkyl chains of the C18 stationary phase provide a highly hydrophobic surface. This compound, being a moderately polar molecule, will exhibit sufficient retention and interaction with this stationary phase, allowing for its effective separation from more polar and less polar impurities. A standard dimension of 250 mm x 4.6 mm with 5 µm particles is recommended for excellent resolution and efficiency.[1]
-
Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile, methanol, and an aqueous buffer is employed.
-
Organic Modifiers (Acetonitrile & Methanol): These water-miscible organic solvents are used to control the elution strength of the mobile phase. By adjusting their ratio, the retention time of this compound can be precisely modulated. A combination of both can sometimes offer unique selectivity for closely related compounds compared to using either solvent alone.[4]
-
Aqueous Buffer (e.g., 0.1% Phosphoric Acid in Water): The inclusion of a mild acid like phosphoric acid serves a critical purpose: it controls the ionization state of the analyte. By maintaining a low pH (around 3.0-4.0), the phenolic hydroxyl group on this compound is kept in its protonated (neutral) form. This prevents peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification.[5]
-
-
Detection: Detection is performed using a UV-Vis or Photodiode Array (PDA) detector. Colchicine and its derivatives possess a tropolone ring system, which is a strong chromophore. While the exact UV maximum for this compound is not widely published, data from colchicine (λmax ≈ 245-257 nm) and its hydrolyzed product colchiceine (λmax ≈ 253 nm) suggest that a wavelength in the 254 nm region is a highly effective choice for sensitive detection.[4][6] A PDA detector is recommended during method development to confirm the analyte's peak purity and identify the optimal detection wavelength.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade/Specification | Recommended Supplier |
| This compound Reference Standard | >95% Purity | LGC Standards, Santa Cruz Biotechnology |
| Colchicine Reference Standard | USP or EP Grade | Sigma-Aldrich, USP |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, Merck |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific, Merck |
| Phosphoric Acid (H₃PO₄) | ACS Grade or higher | Sigma-Aldrich |
| Water | HPLC Grade or Ultrapure (18.2 MΩ·cm) | Generated in-house |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a pump, autosampler, column oven, and PDA or UV-Vis detector. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Methanol : 0.1% Phosphoric Acid in Water (30:20:50, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 15 minutes |
Rationale for Temperature Control: Maintaining a constant column temperature of 30°C is crucial for ensuring the reproducibility of retention times. Fluctuations in ambient temperature can cause shifts in retention, affecting the precision of the analysis.
Preparation of Solutions
Note: Colchicine and its derivatives are potent toxins. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Based on the known light sensitivity of colchicine, it is recommended to protect all standard and sample solutions from light by using amber vials or wrapping containers in aluminum foil.[7]
1. Mobile Phase Preparation: a. To prepare 1 L of 0.1% phosphoric acid, add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly. b. Combine 300 mL of acetonitrile, 200 mL of methanol, and 500 mL of 0.1% phosphoric acid in a suitable container. c. Mix well and degas the solution for 15 minutes using sonication or vacuum filtration.
2. Standard Stock Solution (100 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL amber volumetric flask. b. Dissolve and dilute to volume with the mobile phase. Mix until fully dissolved. This solution should be stored at 2-8°C and is recommended to be prepared fresh daily.[7]
3. Working Standard Solutions: a. Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1, 5, 10, 25, 50, and 75 µg/mL).
4. Sample Preparation: a. For drug substance analysis, accurately weigh the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. b. Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates that could damage the HPLC column.
Method Validation Protocol (ICH Q2(R2) Framework)
A robust analytical method requires validation to demonstrate its suitability for the intended purpose.[8] The following parameters must be assessed.
System Suitability
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard (e.g., 25 µg/mL) five or six times. The acceptance criteria are detailed in the table below.
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the parent drug.
Experimental Protocol:
-
Inject a solution of the diluent (blank) to ensure no interfering peaks at the retention time of this compound.
-
Inject solutions of Colchicine and, if available, 1- and 3-Demethylcolchicine to demonstrate baseline separation from the this compound peak.
-
Utilize a PDA detector to assess peak purity. The purity angle should be less than the purity threshold for the this compound peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Experimental Protocol:
-
Prepare at least five concentrations across the proposed range (e.g., 1-75 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value. It is assessed by spiking a known amount of analyte into a blank matrix or by comparing results to a certified reference material.
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., low, medium, and high; 5, 25, and 75 µg/mL).
-
Calculate the percentage recovery at each level.
-
The mean recovery should be within 98.0% to 102.0%.[4]
Precision
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration (e.g., 25 µg/mL) on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small changes to the method parameters, one at a time.
-
Analyze a sample under each modified condition and evaluate the impact on system suitability parameters.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (e.g., 28 and 32 °C)
-
Mobile Phase Composition: ± 2% absolute in the organic solvent ratio.
-
-
The system suitability criteria should still be met under all varied conditions.
Data Presentation and Visualization
Summary of Validation Parameters
The results of the validation study should be documented clearly. The table below provides a template for summarizing the expected outcomes.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at RT of analyte | Achieved |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 1-75 µg/mL | 1-75 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≈ 3:1 | e.g., 0.1 µg/mL |
| LOQ | S/N ≈ 10:1 | e.g., 0.3 µg/mL |
| Robustness | System suitability passes | Passes |
Workflow Diagram
The following diagram illustrates the logical flow from method development to routine sample analysis.
Caption: Workflow for the development, validation, and routine application of the HPLC method.
Conclusion
This application note provides a comprehensive, scientifically grounded HPLC method for the quantification of this compound. By explaining the rationale behind the chosen parameters and providing a detailed validation protocol based on ICH guidelines, this document serves as a complete guide for implementation. The method is specific, robust, and suitable for the accurate analysis required in research, development, and quality control environments. Adherence to this protocol will ensure the generation of reliable and defensible analytical data.
References
-
SIELC Technologies. (n.d.). Separation of Colchicine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nirmala, K., & Raju, R. (2012). A NOVEL METHOD DEVOLOPMENT FOR VALIDATION AND DETECTION OF COLCHICINE DRUG BY RP-HPLC. RASĀYAN Journal of Chemistry. Retrieved from [Link]
- Samanidou, V., Sarantis, G. A., & Papadoyannis, I. (2006). Development and Validation of a Rapid HPLC Method for the Direct Determination of Colchicine in Pharmaceuticals and Biological Fluids. Journal of Liquid Chromatography & Related Technologies, 29(10), 1-13. (Link unavailable, cited for context).
-
Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Lu, Q., Copper, C. L., & Collins, G. E. (2006). Ultraviolet absorbance detection of colchicine and related alkaloids on a capillary electrophoresis microchip. Analytica Chimica Acta, 572(2), 205-211. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Journal of Novel Research and Development. (n.d.). Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. Retrieved from [Link]
- Google Patents. (2009). Colchicine compositions and methods.
-
ResearchGate. (2014). How long can colchicine be stored in an aqueous solution? Retrieved from [Link]
-
IJCRT.org. (2024). Development and validation of uv- spectrophotometric method for the estimation of colchicine in bulk and pharmaceutical dosage form. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra of (a) free colchicine drug and SMS NPs co-encapsulating... Retrieved from [Link]
-
MDPI. (n.d.). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. 2-Demethyl Colchicine | CAS 102491-80-5 | LGC Standards [lgcstandards.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Separation of Colchicine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. psecommunity.org [psecommunity.org]
- 8. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Demethylcolchicine-Induced Mitotic Arrest
This guide provides a comprehensive overview and detailed protocols for utilizing 2-Demethylcolchicine, a potent microtubule-destabilizing agent, to induce mitotic arrest in cultured cells. This document is intended for researchers, scientists, and drug development professionals engaged in cell cycle research, cancer biology, and the development of antimitotic therapies.
Introduction: The Rationale for this compound in Mitotic Arrest Studies
This compound is an active metabolite of colchicine, a well-established antimitotic alkaloid.[1] Like its parent compound, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, thereby arresting cells in the G2/M phase of the cell cycle.[2][3] This property makes it an invaluable tool for a range of applications, from synchronizing cell populations for downstream experiments to investigating the efficacy of novel anticancer agents.
The primary advantage of using agents like this compound lies in their ability to enrich a cell population in the mitotic phase. This synchronization allows for the detailed study of mitotic-specific events, such as protein phosphorylation, chromosome condensation, and the spindle assembly checkpoint (SAC). Furthermore, as dysregulation of mitosis is a hallmark of cancer, compounds that induce mitotic arrest are of significant interest as potential chemotherapeutics.[4][5] Understanding the cellular response to this compound can provide insights into mechanisms of drug-induced apoptosis and mitotic catastrophe.
Mechanism of Action: Disrupting Microtubule Dynamics
The efficacy of this compound as a mitotic arresting agent stems from its direct interaction with tubulin, the protein subunit of microtubules.[3] The process unfolds as follows:
-
Binding to β-Tubulin: this compound binds to the colchicine-binding site on β-tubulin.[3]
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[2]
-
Microtubule Destabilization: The dynamic instability of existing microtubules is disrupted, leading to their net depolymerization.
-
Spindle Assembly Checkpoint (SAC) Activation: The absence of a properly formed mitotic spindle and the lack of tension from kinetochore-microtubule attachments activate the Spindle Assembly Checkpoint (SAC).[6]
-
G2/M Arrest: The activated SAC prevents the onset of anaphase, arresting the cell in metaphase (a key stage of mitosis within the broader G2/M phase).[6]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis, making this a key mechanism for its anti-tumor activity.[3]
Caption: Mechanism of this compound-induced mitotic arrest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Scientific integrity begins with accurate and sterile reagent preparation. Given that this compound is typically supplied as a powder, a concentrated stock solution must be prepared.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Precaution: Handle this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: Determine the required volume of DMSO to create a 10 mM stock solution. The molecular weight of this compound is 385.41 g/mol .
-
Example: To prepare a 10 mM stock from 1 mg of powder:
-
(0.001 g) / (385.41 g/mol ) = 2.59 x 10⁻⁶ mol
-
(2.59 x 10⁻⁶ mol) / (0.010 mol/L) = 2.59 x 10⁻⁴ L = 259 µL of DMSO
-
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Induction of Mitotic Arrest in Adherent Cells (e.g., MCF-7)
This protocol provides a step-by-step method for treating an adherent cancer cell line with this compound to induce mitotic arrest. The concentrations are based on published cytotoxicity data and should be optimized for your specific cell line and experimental goals.[1]
Materials:
-
Adherent cells (e.g., MCF-7 breast cancer cells) in exponential growth phase
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 50-60% confluency at the time of treatment. This ensures the cells are in an exponential growth phase. Allow cells to adhere and grow for 24 hours.
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium.
-
Causality: It is critical to perform serial dilutions to achieve the final nanomolar concentrations. For example, to achieve a final concentration of 50 nM in 2 mL of medium, you would add 0.1 µL of the 10 mM stock. To make this practical, first, create an intermediate dilution (e.g., 10 µM) in culture medium, and then add the appropriate volume of this intermediate dilution to the wells.
-
-
Treatment:
-
Aspirate the old medium from the wells.
-
Add 2 mL of the medium containing the desired final concentration of this compound to each treatment well.
-
For the vehicle control well, add 2 mL of medium containing the same final concentration of DMSO used in the highest concentration treatment well.
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C with 5% CO₂. The optimal incubation time will depend on the cell line's doubling time and should be determined empirically.
-
Harvesting and Analysis: After incubation, cells can be harvested for downstream analysis, such as flow cytometry (Protocol 3) or microscopy.
Caption: Workflow for inducing mitotic arrest with this compound.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound required to induce mitotic arrest is cell-line dependent. Below is a table summarizing reported cytotoxic concentrations, which can serve as a starting point for optimization. For mitotic arrest studies, it is often advisable to start at concentrations around the EC₅₀/IC₅₀ value.
| Compound | Cell Line | Cell Type | Reported EC₅₀/IC₅₀ (µM) | Reference |
| This compound | MCF-7 | Human Breast Carcinoma | 0.016 - 0.097 | [1] |
| NCI-H460 | Human Lung Carcinoma | 0.016 - 0.097 | [1] | |
| SF-268 | Human Astrocytoma | 0.016 - 0.097 | [1] | |
| Colchicine (for comparison) | LoVo | Human Colon Adenocarcinoma | ~0.702 | [4] |
| HeLa | Human Cervical Cancer | ~0.138 | [7] |
Note: EC₅₀/IC₅₀ values represent the concentration required to inhibit 50% of cell viability or growth. These values are a proxy for antimitotic activity but should be empirically validated for mitotic arrest endpoints.
Verification of Mitotic Arrest
A protocol is only as good as its validation. It is crucial to confirm that the treated cells are indeed arrested in the G2/M phase.
Protocol 3: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This is the gold standard for quantifying cell cycle distribution based on DNA content.[6][8]
Materials:
-
Harvested cells (from Protocol 2)
-
Cold PBS
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvesting:
-
Collect the culture medium (which contains detached mitotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the remaining adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.
-
Fixation:
-
Discard the supernatant.
-
Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol dropwise. This step is critical for proper fixation and to prevent cell clumping.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark. The RNase A is essential to prevent staining of double-stranded RNA.
-
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Expected Result: Compared to the control, cells treated with this compound should show a significant accumulation of cells in the G2/M peak (which has twice the DNA content, and thus twice the fluorescence intensity, of the G1 peak).[9]
-
Microscopic Examination
A simple yet powerful qualitative check is to observe the cells under a phase-contrast or fluorescence microscope (after staining with a DNA dye like Hoechst 33342).
-
Expected Morphological Changes: A successful mitotic arrest will result in a notable increase in the population of rounded-up, condensed cells that are loosely attached to the culture surface.[10][11]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Mitotic Index | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | Increase the incubation time, especially for slow-growing cell lines. Consider a time-course experiment (e.g., 12, 24, 36, 48 hours). | |
| Cells were not in the exponential growth phase. | Ensure cells are seeded at a lower density and are actively proliferating before treatment. | |
| High Cytotoxicity / Cell Death | This compound concentration is too high. | Decrease the concentration. High concentrations can lead to rapid apoptosis, bypassing a stable mitotic arrest. |
| Prolonged incubation. | Reduce the incubation time. A shorter exposure may be sufficient to arrest cells without inducing widespread cell death. | |
| Cell Clumping During Flow Cytometry Prep | Improper fixation. | Add cold 70% ethanol dropwise while gently vortexing the cell pellet. |
| Cell debris. | Consider filtering the stained cell suspension through a fine mesh cap before running on the cytometer. |
References
-
ResearchGate. (n.d.). Induced cell cycle arrest at G2/M phase. a Representative flow cytometry... [Image]. Retrieved from [Link]
-
Ghelli, E., et al. (n.d.). Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. National Institutes of Health. Retrieved from [Link]
-
Deng, L., et al. (2020). Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression. National Institutes of Health. Retrieved from [Link]
-
Ly, T., et al. (2020). Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells. bioRxiv. Retrieved from [Link]
-
Lammers, T., et al. (2012). A polymeric colchicinoid prodrug with reduced toxicity and improved efficacy for vascular disruption in cancer therapy. CORE. Retrieved from [Link]
-
Makuch, S., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). High-content analysis of mitotic arrest. Cells were treated in 384-well... [Image]. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2006). Phytochemical studies and cytotoxicity evaluations of Colchicum tunicatum Feinbr and Colchicum hierosolymitanum Feinbr (Colchicaceae): Two native Jordanian meadow saffrons. ResearchGate. Retrieved from [Link]
-
Makuch, S., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Semantic Scholar. Retrieved from [Link]
-
Rouan, S. K., et al. (1990). Reversal of colchicine-induced mitotic arrest in Chinese hamster cells with a colchicine-specific monoclonal antibody. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Framework for Evaluating 2-Demethylcolchicine as a Potential P-glycoprotein Inhibitor
Abstract
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical mediator of multidrug resistance (MDR) in oncology and significantly impacts drug pharmacokinetics by limiting oral bioavailability and central nervous system penetration.[1][2][3] The identification of novel P-gp inhibitors is a key objective in drug development. Colchicine, a well-known microtubule inhibitor, is a recognized substrate and inducer of P-gp, which can contribute to therapeutic resistance.[4][5] Its primary metabolite, 2-demethylcolchicine (2-DMC), presents a structurally similar yet distinct chemical entity whose interaction with P-gp is not well-characterized.[6][7] This application note provides a comprehensive framework for researchers to systematically evaluate the hypothesis that 2-DMC acts as a potential P-gp inhibitor. We present detailed, self-validating protocols for robust in vitro assessment, including fluorescence-based efflux assays and direct enzymatic activity measurements, to guide the definitive characterization of 2-DMC's effects on P-gp function.
Introduction: The P-glycoprotein Challenge
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) functions as an ATP-dependent efflux pump with broad substrate specificity, actively transporting a diverse range of xenobiotics out of cells.[3] This mechanism protects cells from toxic compounds but also presents a major obstacle in clinical settings. In cancer, overexpression of P-gp in tumor cells reduces the intracellular concentration of chemotherapeutic agents, leading to MDR and treatment failure.[2][8] In pharmacokinetics, P-gp expressed at biological barriers like the intestinal epithelium and the blood-brain barrier restricts the absorption and distribution of many drugs.[9][10]
Consequently, the co-administration of P-gp inhibitors with P-gp substrate drugs is a promising strategy to overcome MDR and enhance drug efficacy.[8] This has driven a sustained effort to discover and characterize new small molecules that can effectively modulate P-gp activity.
The Colchicine Scaffold: From Substrate to Potential Inhibitor
Colchicine is a natural alkaloid used in the treatment of gout and other inflammatory conditions.[11] Its clinical pharmacology is complex, in part because it is a known substrate for P-gp.[6] This interaction means that P-gp actively removes colchicine from target cells, and its plasma concentrations can be dangerously elevated when co-administered with potent P-gp inhibitors like clarithromycin.[6][12] Furthermore, studies have shown that colchicine can induce the expression of P-gp, potentially leading to auto-induction of its own efflux and contributing to acquired drug resistance.[4]
Colchicine is metabolized in the liver by the CYP3A4 enzyme into two primary metabolites, this compound (2-DMC) and 3-demethylcolchicine.[6] While structurally similar to the parent compound, the removal of the methyl group from the A-ring tropolone system alters the molecule's physicochemical properties. This modification raises a critical question: Does 2-DMC retain the P-gp substrate characteristics of colchicine, or does this structural change convert it into an inhibitor of P-gp transport? This application note provides the experimental blueprint to answer this question.
Experimental Strategy: A Multi-Assay Approach to Characterization
To comprehensively assess the potential of 2-DMC as a P-gp inhibitor, a multi-pronged approach is essential. No single assay can provide a complete picture. We recommend a tiered strategy beginning with a rapid, cell-based functional assay, followed by a direct biochemical assay to probe the mechanism of interaction.
Primary Assessment: Calcein-AM Efflux Assay
The Calcein-AM assay is a robust, sensitive, and high-throughput method for screening P-gp inhibitors.[13][14]
Principle of the Assay: Calcein-AM is a non-fluorescent, lipophilic molecule that freely diffuses into cells. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into calcein, a highly fluorescent, hydrophilic molecule.[13] Calcein itself is not a P-gp substrate and is well-retained within healthy cells. However, the uncleaved Calcein-AM is an excellent P-gp substrate. In P-gp overexpressing cells, Calcein-AM is rapidly pumped out before it can be hydrolyzed, resulting in low intracellular fluorescence.[15] A P-gp inhibitor will block this efflux, allowing Calcein-AM to accumulate and be converted to fluorescent calcein, leading to a quantifiable increase in signal.[13]
Diagram 1: Principle of the Calcein-AM P-gp Inhibition Assay
Caption: Step-by-step workflow for the Calcein-AM P-gp inhibition assay.
C. Data Analysis & Interpretation
-
Background Subtraction: Subtract the average fluorescence from blank wells (PBS only) from all other wells.
-
Normalization: The fluorescence signal is inversely proportional to P-gp activity. Normalize the data by setting the fluorescence of the vehicle control (maximum P-gp activity) as 0% inhibition and the fluorescence of a saturating concentration of the positive control (e.g., 50 µM Verapamil) as 100% inhibition. [16]3. IC50 Determination: Plot the percent inhibition against the log concentration of 2-DMC. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value, which is the concentration of 2-DMC required to inhibit 50% of P-gp activity.
Secondary Assessment: P-gp ATPase Activity Assay
This assay directly measures the impact of a test compound on the energy source of the P-gp pump.
Principle of the Assay: P-gp utilizes the energy from ATP hydrolysis to transport substrates. [3]The basal ATPase activity of P-gp is often stimulated in the presence of its substrates. [4]Inhibitors, on the other hand, can interact with P-gp and either inhibit this basal activity or compete with a known stimulating substrate, thereby reducing the observed rate of ATP hydrolysis. [17]The assay quantifies the amount of inorganic phosphate (Pi) released from ATP, which is proportional to P-gp activity. Protocol 2: Key Steps for P-gp ATPase Activity Assay
This protocol is typically performed using a commercially available kit (e.g., Pgp-Glo™ Assay System from Promega) with membrane vesicles from cells overexpressing human P-gp. [18]
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. This typically includes a reaction buffer, recombinant human P-gp membranes, a known P-gp stimulating substrate (e.g., Verapamil), a selective P-gp ATPase inhibitor (e.g., sodium orthovanadate), and an ATP detection reagent. [18]2. Assay Setup: In a 96-well white plate, incubate the P-gp membranes with different concentrations of 2-DMC.
-
Controls:
-
Basal Activity: Membranes + Buffer (no compound).
-
Stimulated Activity: Membranes + P-gp substrate (e.g., 200 µM Verapamil). [18] * Inhibited Control: Membranes + Sodium Orthovanadate (to determine P-gp specific activity). [18]4. Reaction Initiation: Add MgATP to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 40 minutes). [18]5. Signal Detection: Stop the reaction and add the ATP detection reagent. This reagent typically generates a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus proportional to the amount of Pi generated).
-
-
Measurement: Read luminescence using a microplate reader.
Data Analysis & Interpretation:
-
Calculate the change in luminescence (ΔRLU) relative to controls.
-
Substrate Behavior: If 2-DMC stimulates ATPase activity above the basal level, it is likely a P-gp substrate.
-
Inhibitor Behavior: If 2-DMC reduces the basal or verapamil-stimulated ATPase activity in a concentration-dependent manner, it is acting as a P-gp inhibitor. An IC50 value can be calculated similarly to the Calcein-AM assay.
Trustworthiness: The Imperative of Controls and Validation
-
Positive Control: A known P-gp inhibitor (e.g., Verapamil) must be run in parallel in every experiment. This validates that the assay system is responsive to inhibition and provides a benchmark for the potency of 2-DMC. [13][19]* Negative (Vehicle) Control: All compound dilutions should be compared to a vehicle control (e.g., 0.5% DMSO in media). This establishes the baseline P-gp activity in the system and controls for any effects of the solvent.
-
Parental Cell Line: For cell-based assays, performing the experiment in the parental cell line (which lacks P-gp overexpression) is crucial. A true P-gp inhibitor should have minimal effect on fluorescence in these cells, confirming that the observed activity is P-gp specific.
-
Cytotoxicity Assessment: High concentrations of test compounds can be toxic to cells, leading to false-positive results in efflux assays (dead or dying cells will show increased fluorescence due to membrane breakdown, not P-gp inhibition). It is mandatory to first perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range of 2-DMC for the chosen cell line. [20][21]P-gp inhibition studies should only be conducted at concentrations well below the toxic threshold.
Expertise & Experience: Field-Proven Insights
-
Substrate vs. Inhibitor: Be aware that some compounds can be both a substrate and an inhibitor, often exhibiting complex kinetics. The ATPase assay is particularly useful for dissecting these possibilities. A compound might stimulate ATPase activity at low concentrations (acting as a substrate) and inhibit it at higher concentrations. [17]* Assay Sensitivity: The apparent IC50 value of an inhibitor can vary depending on the cell line used (due to different P-gp expression levels) and the specific substrate probe (e.g., Calcein-AM vs. Rhodamine 123). [14]Consistency in experimental conditions is key for comparable results.
-
Solubility Issues: Colchicine and its derivatives can have limited aqueous solubility. Ensure that 2-DMC does not precipitate in the assay medium at the tested concentrations. Visually inspect wells after compound addition.
Quantitative Data Summary & Interpretation
The following table outlines the key parameters to be determined from the proposed experiments and their interpretation in the context of characterizing 2-DMC.
| Parameter | Assay | How to Calculate | Interpretation if 2-DMC is a P-gp Inhibitor |
| IC50 | Calcein-AM Efflux | Non-linear regression of % inhibition vs. [2-DMC] | A potent inhibitor will have a low IC50 value (typically in the nM to low µM range). [22] |
| IC50 | P-gp ATPase Activity | Non-linear regression of % inhibition of stimulated ATPase activity vs. [2-DMC] | A measurable IC50 value confirms direct interaction with the transporter's enzymatic function. |
| Max % Inhibition | Calcein-AM Efflux | Maximum effect observed at saturating [2-DMC] | Should approach 100% (relative to the positive control) for a full inhibitor. |
| ATPase Stimulation | P-gp ATPase Activity | ΔRLU of [2-DMC] vs. ΔRLU of basal activity | If 2-DMC is an inhibitor, it will not stimulate ATPase activity. A significant increase suggests it is a substrate. [4] |
| TC50 (or CC50) | Cytotoxicity Assay | Non-linear regression of % cell viability vs. [2-DMC] | The IC50 for P-gp inhibition should be significantly lower than the TC50 to be considered a specific effect. |
Conclusion
The framework detailed in this application note provides a robust and validated pathway for researchers to definitively characterize the interaction between this compound and P-glycoprotein. By employing a primary functional screen with the Calcein-AM assay, followed by a mechanistic investigation using the ATPase activity assay, and adhering to stringent validation with appropriate controls, scientists can generate high-quality, reliable data. This systematic approach will unequivocally determine whether 2-DMC transitions from being simply a metabolite of a P-gp substrate to a valuable new lead compound in the search for potent and specific P-gp inhibitors.
References
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. Available at: [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Creative Bioarray. Available at: [Link]
-
BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. BioDuro. Available at: [Link]
-
Siarheyeva, A., et al. (2006). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. Journal of Biological Chemistry. Available at: [Link]
-
Teodori, E., et al. (1998). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Haematologica. Available at: [Link]
-
Bio-protocol. (2020). P-gp ATPase Activity Assay. Bio-protocol. Available at: [Link]
-
Payen, L., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Pharmaceutics. Available at: [Link]
-
ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa/ MDR1 cells. ResearchGate. Available at: [Link]
-
Creative Bioarray. (n.d.). P-gp Inhibition Assay. Creative Bioarray. Available at: [Link]
-
Lab Bulletin. (n.d.). A Fast and Simple Method For Measuring P-Glycoprotein (Pgp) Inhibition. Lab Bulletin. Available at: [Link]
-
Evotec. (n.d.). P-glycoprotein Inhibition Service. Evotec. Available at: [Link]
-
ResearchGate. (2012). Calcein assay: A high-throughput method to assess P-gp inhibition. ResearchGate. Available at: [Link]
-
BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. BMG Labtech. Available at: [Link]
-
Liu, H., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
ResearchGate. (n.d.). Calcein-AM assay for P-gp transport activity in the presence of competing substrates and modulators. ResearchGate. Available at: [Link]
-
Advinus. (n.d.). P-GP DRUG INTERACTION ASSAY KIT. Advinus. Available at: [Link]
-
Vanam, R., et al. (2015). Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein. Biochemistry. Available at: [Link]
-
DailyMed. (n.d.). LODOCO- colchicine tablets 0.5 mg tablet. U.S. National Library of Medicine. Available at: [Link]
-
Palma, E., et al. (2014). Colchicine effect on P-glycoprotein expression and activity: in silico and in vitro studies. Toxicology in Vitro. Available at: [Link]
-
Brossi, A., et al. (1981). Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, M., et al. (2022). P-Glycoprotein Inhibitors: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
PubChem. (n.d.). Colchicine. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, A., et al. (2017). Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability. Organic & Biomolecular Chemistry. Available at: [Link]
-
Clinisciences. (n.d.). 2-Demethyl Colchicine. Clinisciences. Available at: [Link]
-
Baghdad Science Journal. (2023). Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait) against MCF-. Baghdad Science Journal. Available at: [Link]
-
PubChem. (n.d.). (-)-2-Demethylcolchicine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2022). P-Glycoprotein Inhibitors: A Review. ResearchGate. Available at: [Link]
-
Tang-on, R., & Srisawat, N. (2023). CYP3A4/P-glycoprotein inhibitors related colchicine toxicity mimicking septic shock. BMJ Case Reports. Available at: [Link]
-
Lespine, A., et al. (2006). Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship. European Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Colchicine effect on P-glycoprotein expression and activity: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DailyMed - LODOCO- colchicine tablets 0.5 mg tablet [dailymed.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 10. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CYP3A4/P-glycoprotein inhibitors related colchicine toxicity mimicking septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 2-Demethylcolchicine Efficacy in Cell-Based Assays
Introduction: Targeting Microtubule Dynamics in Cancer Therapy with 2-Demethylcolchicine
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle, making them a key target for anticancer drug development.[2] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[3][4]
This compound, a metabolite of colchicine, is a microtubule-targeting agent that, like its parent compound, binds to tubulin and inhibits its polymerization.[5][6] This disruption of microtubule formation leads to mitotic arrest and has demonstrated anti-tumor activity.[6] While colchicine itself has limited therapeutic use in cancer due to its high toxicity, derivatives and metabolites like this compound are of significant interest to researchers for their potential as less toxic, yet potent, anticancer agents.[5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of this compound using a suite of robust cell-based assays. The protocols herein are designed to provide a thorough characterization of the compound's cytotoxic and mechanistic properties.
Mechanism of Action: this compound's Impact on the Cell Cycle
This compound exerts its cytotoxic effects by interfering with the cell cycle. By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[8][9] This sustained mitotic arrest ultimately activates the intrinsic apoptotic pathway, resulting in programmed cell death.[10][11]
Caption: Mechanism of this compound-induced G2/M arrest and apoptosis.
Experimental Workflow for Efficacy Testing
A systematic approach is crucial for evaluating the efficacy of this compound. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Recommended experimental workflow for this compound evaluation.
Core Protocols
Protocol 1: Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] This assay is a foundational step to determine the concentration-dependent cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Incubation Time | 24, 48, or 72 hours |
| This compound Conc. | Logarithmic series (e.g., 0.01 µM to 100 µM) |
| Wavelength | 570 nm |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[14][15] A significant increase in the G2/M population is indicative of mitotic arrest.[9][16]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[2][10][11]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 4: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules.[1][17][18] A fluorescence-based method is described here for its sensitivity.[1]
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
This compound
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, non-binding, black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare all reagents on ice as per the kit manufacturer's instructions. Prepare a 2x concentration of this compound and controls.
-
Reaction Setup: In a pre-chilled 96-well plate, add 50 µL of the tubulin solution to each well. Then add 50 µL of the 2x compound or control solutions.
-
Initiation of Polymerization: Place the plate in a microplate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition of tubulin polymerization.
Data Interpretation and Troubleshooting
| Assay | Expected Outcome for this compound | Potential Issues & Solutions |
| MTT Assay | Dose-dependent decrease in cell viability. | High variability: Ensure uniform cell seeding and proper mixing of reagents. Low signal: Increase cell number or incubation time. |
| Cell Cycle Analysis | Accumulation of cells in the G2/M phase. | Broad peaks: Optimize fixation and staining procedures. Cell debris: Gate out debris during flow cytometry analysis. |
| Apoptosis Assay | Increase in Annexin V positive cells (early and late apoptotic). | High background: Wash cells thoroughly and analyze promptly after staining. |
| Tubulin Polymerization | Inhibition of the polymerization curve (lower slope and plateau). | No polymerization in control: Ensure tubulin and GTP are fresh and kept on ice. Precipitation of compound: Check solubility of this compound in the assay buffer. |
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. By systematically evaluating its cytotoxicity, impact on the cell cycle, induction of apoptosis, and direct effect on tubulin polymerization, researchers can gain a comprehensive understanding of its potential as an anti-cancer therapeutic agent. Adherence to these protocols will ensure the generation of reliable and reproducible data, facilitating the advancement of novel microtubule-targeting drugs in cancer research.
References
-
BenchChem. (n.d.). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from BenchChem website.[1]
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from bio-protocol.org.[19]
-
Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology.[20][21]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from Cytoskeleton website.[17]
-
Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Retrieved from Sigma-Aldrich website.[22]
-
Schulze, N., et al. (2017). Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS DISCOVERY: Advancing Life Sciences R&D.[23]
-
Ramirez-Rios, S., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers.[24]
-
PubChem. (n.d.). Colchicine. Retrieved from PubChem.[25]
-
Rao, K. V., et al. (1981). Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry.[5]
-
Liou, J.-P., et al. (2012). A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway. PLOS ONE.[10]
-
Chiu, H.-Y., et al. (2018). A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics. Oncotarget.[3]
-
Li, W., et al. (2021). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules.[2]
-
Guan, F., et al. (2017). WX-132-18B, a novel microtubule inhibitor, exhibits promising anti-tumor effects. Oncotarget.[4]
-
El-Damasy, A. K., et al. (2021). Identification and Validation of Novel Microtubule Suppressors with an Imidazopyridine Scaffold through Structure Based Virtual Screening and Biological Evaluation. bioRxiv.[11]
-
Urban, K., et al. (2021). Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. Molecules.[26]
-
Patsnap. (2024). What is the mechanism of Colchicine?. Retrieved from Patsnap Synapse.[27]
-
Leung, Y. Y., et al. (2015). Colchicine--update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism.[28]
-
Yagmurca, M., et al. (2001). Disturbance of the Cell Cycle with Colchicine Enhances the Growth Advantage of Diethylnitrosamine‐initiated Hepatocytes in Rats. Cancer Science.[8]
-
Cancer Research UK. (2011). Crocus "smart bomb" cancer cure? It's a bit more complicated than that. Retrieved from Cancer Research UK.[7]
-
Urban, K., et al. (2021). Novel Double-Modified Colchicine Derivatives Bearing 1,2,3-Triazole: Design, Synthesis, and Biological Activity Evaluation. ACS Omega.[29]
-
Understanding Animal Research. (2022). Colchicine from Crocus kills cancer. Retrieved from Understanding Animal Research.[30]
-
Guidechem. (n.d.). 2-Demethyl Colchicine. Retrieved from Guidechem.[6]
-
Ates, F. B., et al. (2018). Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells. ResearchGate.[9]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from University of Virginia School of Medicine.[14]
-
Ates, F. B., et al. (2019). Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells. ResearchGate.[16]
-
Miltenyi Biotec. (n.d.). Cell Cycle Analysis by Flow Cytometry. Retrieved from Miltenyi Biotec.[15]
-
Al-Fatlawi, A. A., et al. (2023). Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait) against MCF-7 and SK-GT-4 cell lines. Baghdad Science Journal.[31]
-
BenchChem. (n.d.). assessing the reduced toxicity of 3-Demethylcolchicine compared to colchicine. Retrieved from BenchChem website.[12]
-
Kumar, V., et al. (2022). Development of Predictive in Silico Cytotoxic Activity Model to Predict the Cytotoxicity of a Diverse Set of Colchicine Binding Site Inhibitors. Journal of Toxicology and Chemical Sciences.[32]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics.[13]
-
BenchChem. (n.d.). Application Notes and Protocols for 1-Demethyl-Colchicine in In Vitro Experiments. Retrieved from BenchChem website.[33]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 8. Disturbance of the Cell Cycle with Colchicine Enhances the Growth Advantage of Diethylnitrosamine‐initiated Hepatocytes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. researchgate.net [researchgate.net]
- 17. maxanim.com [maxanim.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 21. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [pubmed.ncbi.nlm.nih.gov]
- 25. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 28. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel Double-Modified Colchicine Derivatives Bearing 1,2,3-Triazole: Design, Synthesis, and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Colchicine from Crocus kills cancer :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 31. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 32. Development of Predictive in Silico Cytotoxic Activity Model to Predict the Cytotoxicity of a Diverse Set of Colchicine Binding Site Inhibitors [accscience.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Enhancing Antitumor Efficacy with 2-Demethylcolchicine in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Targeting Tumor Vasculature and Proliferation
The landscape of oncology is continually evolving, with a strategic shift towards combination therapies that can overcome the multifaceted challenges of cancer, such as drug resistance and tumor heterogeneity.[1] 2-Demethylcolchicine (2-DMC), a potent microtubule-destabilizing agent, and its advanced prodrug formulation, ICT2588, represent a compelling therapeutic avenue.[2][3] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for evaluating 2-DMC and its prodrug in combination with standard chemotherapeutics.
2-DMC, like its parent compound colchicine, exerts its cytotoxic effects by binding to tubulin, preventing microtubule polymerization, and inducing mitotic arrest and apoptosis.[2][4][5] However, its clinical utility has been hampered by systemic toxicity.[6] To address this, the prodrug ICT2588 was engineered. ICT2588 is a peptide-conjugated form of azademethylcolchicine (a potent 2-DMC analog) designed for tumor-selective activation.[3][7] This targeted delivery strategy significantly enhances the therapeutic index, minimizing systemic exposure while concentrating the cytotoxic payload within the tumor microenvironment.[7][8]
The Scientific Rationale: A Two-Pronged Attack on Solid Tumors
The primary mechanism of ICT2588's tumor selectivity hinges on the overexpression of Matrix Metalloproteinase-14 (MMP-14) in the tumor stroma and on endothelial cells of the tumor vasculature.[7][9] MMP-14 cleaves the peptide linker of ICT2588, releasing the active azademethylcolchicine.[8][9] The liberated drug then acts as a potent Vascular Disrupting Agent (VDA).
VDAs function by targeting the established tumor vasculature, causing a rapid and selective shutdown of blood flow to the tumor core.[10] This leads to extensive hemorrhagic necrosis and cell death in the often poorly perfused and hypoxic central regions of a tumor, which are typically resistant to conventional chemotherapy.[10] However, a viable rim of tumor tissue often survives at the periphery, nourished by the surrounding normal vasculature.[11] This surviving rim is the primary driver of tumor regrowth and represents a key therapeutic challenge.[10]
This is where the strategic combination with conventional chemotherapeutics comes into play. While the VDA (2-DMC/azademethylcolchicine) decimates the tumor core, cytotoxic agents like doxorubicin or cisplatin, which are more effective against well-perfused and rapidly proliferating cells, can effectively target the surviving peripheral tumor cells.[1][10] This complementary approach creates a powerful synergistic effect, addressing both the core and the periphery of the tumor.[1][7]
Mechanism of Action: From Prodrug Activation to Vascular Collapse
The activation and action of ICT2588 involves a precise, multi-step process within the tumor microenvironment.
Caption: Mechanism of ICT2588 activation and its effect on tumor vasculature.
Part 1: In Vitro Assessment of Synergy
The first step in evaluating a combination therapy is to determine if the drugs interact synergistically, additively, or antagonistically in a controlled cellular environment. The Combination Index (CI) method developed by Chou and Talalay is the gold standard for this analysis.[12]
Protocol 1: Determining IC50 and Synergy with the Combination Index (CI) Method
Objective: To quantify the cytotoxic effects of 2-DMC and a partner chemotherapeutic (e.g., Doxorubicin, Cisplatin) alone and in combination, and to calculate the Combination Index (CI) to determine the nature of the interaction.
Materials:
-
Cell Lines: Select a panel of relevant cancer cell lines. Include lines with high MMP-14 expression (e.g., HT1080 fibrosarcoma) to model prodrug activation context, and target cancer types such as A549 (lung), DLD-1 (colorectal), and MCF-7 or MDA-MB-231 (breast).[7][13]
-
Reagents: this compound (2-DMC), Doxorubicin Hydrochloride, Cisplatin, Cell Culture Media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Cell Viability Reagent (e.g., MTT, CellTiter-Glo®).
-
Equipment: 96-well plates, multichannel pipette, CO2 incubator, microplate reader.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare high-concentration stock solutions of 2-DMC, Doxorubicin, and Cisplatin in DMSO. Store at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of each drug in a complete culture medium to achieve the desired final concentrations.
-
-
Determining Individual IC50 Values:
-
Treat cells with a range of concentrations for each drug individually (e.g., 8-10 concentrations spanning from nanomolar to micromolar ranges).
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for 72 hours.
-
Assess cell viability using MTT or CellTiter-Glo® assay according to the manufacturer's protocol.[14]
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism.
-
-
Combination Drug Treatment (Fixed-Ratio Method):
-
Based on the individual IC50 values, select a fixed molar ratio for the two drugs (e.g., a ratio based on their IC50 values, such as 1:1, 1:5, 5:1).[12]
-
Prepare serial dilutions of the drug combination, maintaining the fixed ratio.
-
Treat cells with the combination dilutions and incubate for 72 hours.
-
Assess cell viability as performed for the single agents.
-
-
Data Analysis and CI Calculation:
Data Presentation and Interpretation:
| Drug Combination (Example) | Cell Line | IC50 Drug A (nM) | IC50 Drug B (nM) | CI at Fa=0.5 | CI at Fa=0.75 | Interpretation |
| 2-DMC + Doxorubicin | A549 | 15 | 50 | 0.45 | 0.38 | Strong Synergy |
| 2-DMC + Doxorubicin | HT1080 | 12 | 75 | 0.62 | 0.51 | Synergy |
| 2-DMC + Cisplatin | DLD-1 | 20 | 1500 | 0.78 | 0.65 | Synergy |
| 2-DMC + Cisplatin | MDA-MB-231 | 18 | 2500 | 0.95 | 0.91 | Nearly Additive |
Interpretation of Combination Index (CI) Values:
-
CI < 0.9: Synergism (the effect is greater than the sum of the parts)
-
CI = 0.9 - 1.1: Additive Effect (the effect is the sum of the parts)
-
CI > 1.1: Antagonism (the effect is less than the sum of the parts)
Part 2: In Vivo Evaluation of Combination Efficacy
Positive in vitro synergy provides a strong rationale for advancing to preclinical animal models. These studies are crucial for evaluating efficacy, understanding the impact of the tumor microenvironment, and assessing potential toxicities.[16]
Protocol 2: Xenograft Tumor Model for Combination Therapy Assessment
Objective: To evaluate the antitumor efficacy of ICT2588 in combination with a standard chemotherapeutic agent in a subcutaneous xenograft mouse model.
Materials:
-
Animals: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Cell Lines: A tumor cell line that demonstrated in vitro synergy and forms solid tumors in vivo (e.g., A549, HT1080).
-
Reagents: ICT2588 (formulated for in vivo use), Doxorubicin or Cisplatin (clinical grade or formulated for in vivo use), sterile PBS, Matrigel (optional).
-
Equipment: Calipers, animal balance, sterile syringes and needles, animal housing facility.
Caption: A typical experimental workflow for an in vivo combination therapy study.
Step-by-Step Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 A549 cells) mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Grouping:
-
Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of initial tumor sizes.
-
Group 1: Vehicle Control (e.g., PBS i.p.)
-
Group 2: ICT2588 alone (e.g., 75 mg/kg, single intraperitoneal dose).[7]
-
Group 3: Chemotherapeutic alone (e.g., Doxorubicin, 5 mg/kg i.v.).
-
Group 4: ICT2588 + Chemotherapeutic. The scheduling is critical. Typically, the VDA (ICT2588) is administered first to disrupt vasculature, followed by the chemotherapeutic agent 4-24 hours later to target the remaining viable cells.
-
-
Treatment and Monitoring:
-
Administer treatments according to the defined schedule.
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a predefined endpoint size.
-
-
Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the differences between groups. A statistically significant difference between the combination group and the single-agent groups indicates enhanced efficacy.
-
Data Presentation:
| Treatment Group | Dosing Schedule (Example) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | p-value vs Control | p-value vs ICT2588 | p-value vs Doxorubicin |
| Vehicle Control | PBS, i.p., weekly | 1500 ± 210 | - | - | - | - |
| ICT2588 | 75 mg/kg, i.p., single dose Day 10 | 950 ± 150 | 36.7% | <0.05 | - | - |
| Doxorubicin | 5 mg/kg, i.v., weekly | 875 ± 130 | 41.7% | <0.05 | - | - |
| ICT2588 + Doxorubicin | ICT2588 Day 10, Doxorubicin Day 11 & weekly | 350 ± 95 | 76.7% | <0.001 | <0.01 | <0.01 |
Conclusion and Future Directions
The combination of the tumor-activated VDA ICT2588 (releasing 2-DMC) with standard chemotherapeutics presents a robust and scientifically sound strategy for treating solid tumors. The protocols outlined here provide a framework for rigorously evaluating the synergistic potential of these combinations in both in vitro and in vivo settings. By disrupting the tumor core and simultaneously targeting the proliferating periphery, this approach has the potential to overcome resistance, enhance therapeutic efficacy, and ultimately improve patient outcomes. Further research should focus on optimizing dosing schedules, exploring combinations with other targeted agents and immunotherapies, and identifying predictive biomarkers to select patient populations most likely to benefit from this innovative therapeutic strategy.
References
-
Gill, J. H., et al. (2014). Tumor-Targeted Prodrug ICT2588 Demonstrates Therapeutic Activity against Solid Tumors and Reduced Potential for Cardiovascular Toxicity. Molecular Pharmaceutics, 11(4), 1294–1300. [Link]
-
Gaya, A. M., & Rustin, G. J. (2005). Vascular disrupting agents: a new class of drug in cancer therapy. Clinical Oncology, 17(5), 277-290. [Link]
-
Pàez-Ribes, M., et al. (2023). Vascular Disruption Therapy as a New Strategy for Cancer Treatment. International Journal of Molecular Sciences, 24(13), 10813. [Link]
-
Gill, J. H., Rockley, K. L., De Santis, C., & Mohamed, A. K. (2019). Vascular Disrupting Agents in cancer treatment: Cardiovascular toxicity and implications for co-administration with other cancer chemotherapeutics. Vascular Pharmacology, 118, 106579. [Link]
-
Gill, J. H., et al. (2019). Vascular Disrupting Agents in cancer treatment: Cardiovascular toxicity and implications for co-administration with other cancer chemotherapeutics. Schobot. [https://schobot.org/ vascular-disrupting-agents-in-cancer-treatment-cardiovascular-toxicity-and-implications-for-co-administration-with-other-cancer-chemotherapeutics/]([Link] vascular-disrupting-agents-in-cancer-treatment-cardiovascular-toxicity-and-implications-for-co-administration-with-other-cancer-chemotherapeutics/)
-
Dai, Y., & Wang, L. (2008). Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Current pharmaceutical design, 14(34), 3647-3660. [Link]
-
Kaur, R., et al. (2017). Novel Colchicine Derivatives and their Anti-cancer Activity. Current medicinal chemistry, 24(1), 1-1. [Link]
-
Atkinson, J. M., et al. (2014). Tumor-targeted prodrug ICT2588 demonstrates therapeutic activity against solid tumors and reduced potential for cardiovascular toxicity. PubMed, 11(4), 1294-300. [Link]
-
Taipei Medical University. (n.d.). Development of Novel Colchicine Derivative for Anticancer. Taipei Medical University. [Link]
-
Anonymous. (1980). 5 year results in 90 cases of breast cancer following combined treatment with colchicine derivatives, mastectomy and postoperative radiotherapy. Chinese medical journal, 93(4), 227-232. [Link]
-
Atkinson, J. M., et al. (2014). Tumor-targeted prodrug ICT2588 demonstrates therapeutic activity against solid tumors and reduced potential for cardiovascular toxicity. Semantic Scholar. [Link]
-
Omidi, Y., et al. (2022). Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines. Avicenna journal of medical biotechnology, 14(4), 285. [Link]
-
O'Boyle, N. M., et al. (2019). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 24(17), 3046. [Link]
-
Gill, J. H., et al. (2014). The Tumor-Targeted Prodrug ICT2588 Demonstrates Therapeutic Activity Against Solid Tumors and Reduced Potential For Cardiovascular Toxicity. ResearchGate. [Link]
-
Mohamed, A., et al. (2018). Abstract 350: Investigating the mechanisms of cellular uptake and metabolism of ICT2588, an MT-MMP-activated prodrug. Cancer Research, 78(13_Supplement), 350-350. [Link]
-
Majcher, U., et al. (2022). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. International journal of molecular sciences, 23(8), 4419. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. RSC advances, 13(28), 19335-19347. [Link]
-
Atkinson, J. M., et al. (2010). ICT2588 is selectively activated by MMPs. A, structure of ICT2588 and... ResearchGate. [Link]
-
Ulukaya, E., et al. (2011). In vitro Cytotoxic Activities of Platinum(II) Complexes Containing 2-Acetoxymethyl and 2-(2'-Hydroxyethyl)benzimidazole Ligand. FABAD Journal of Pharmaceutical Sciences, 36(2), 69. [Link]
-
Oliver, J. C., et al. (2016). IC 50 values for cisplatin, curcuminoid, and combination treatments in... ResearchGate. [Link]
-
Penn State. (2014). Tumor-targeted prodrug ICT2588 demonstrates therapeutic activity against solid tumors and reduced potential for cardiovascular toxicity. Penn State Research Database. [Link]
-
Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. Oncolines. [Link]
-
Majcher, U., et al. (2022). Synthesis of colchicine derivatives (2–8). Reagents and conditions. ResearchGate. [Link]
-
N-na, C., et al. (2016). Inhibition of tubulin polymerization by colchicine-site drugs. Tubulin... ResearchGate. [Link]
-
Zhang, N., et al. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. AAPS Open, 2(1), 1-10. [Link]
-
Yeh, T. K., et al. (2013). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of medicinal chemistry, 56(16), 6433-6447. [Link]
-
Li, M., et al. (2023). Cytotoxicity profile and IC50 of colchicine, cisplatin, doxorubicin, and PTX. ResearchGate. [Link]
-
Mehtab, S., et al. (2014). In vivo anticancer synergy mechanism of doxorubicin and verapamil combination treatment is impaired in BALB/c mice with metastatic breast cancer. Experimental and molecular pathology, 96(3), 424-432. [Link]
-
Grünwald, B. T., et al. (2023). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR protocols, 4(4), 102600. [Link]
-
Grünwald, B. T., et al. (2023). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. ResearchGate. [Link]
-
Wójcik, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12242. [Link]
-
Ailawadhi, S., et al. (2021). Drug Combinations Identified by High-Throughput Screening Promote Cell Cycle Transition and Upregulate Smad Pathways in Myeloma. Cancers, 13(16), 4153. [Link]
-
Sharma, G., et al. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. International Journal of Molecular Sciences, 23(23), 15264. [Link]
-
ClinicalTrials.gov. (2022). CLINICAL STUDY PROTOCOL. ClinicalTrials.gov. [Link]
-
Lee, I. H., et al. (2012). Sequence-dependent combination therapy with doxorubicin and a survivin-specific small interfering RNA nanodrug demonstrates efficacy in models of adenocarcinoma. Cancer research, 72(22), 5979-5989. [Link]
-
Dai, D., et al. (2015). The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... ResearchGate. [Link]
-
BeiGene, Ltd. (2020). CLINICAL STUDY PROTOCOL. BeiGene. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Colchicine Derivatives and their Anti-cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-targeted prodrug ICT2588 demonstrates therapeutic activity against solid tumors and reduced potential for cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vascular disrupting agents: a new class of drug in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. schobot.net [schobot.net]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating 2-Demethylcolchicine in Drug-Resistant Cell Lines
Introduction: A New Angle on the Challenge of Multidrug Resistance
The emergence of multidrug resistance (MDR) is a primary factor in the failure of many chemotherapeutic regimens. Cancer cells can develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, often rendering treatments ineffective.[1][2] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-lethal levels.[3]
Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[4] However, their efficacy is often compromised by these very resistance mechanisms. 2-Demethylcolchicine (2-DMC), a derivative of colchicine, presents a compelling area of investigation. Like its parent compound, 2-DMC interacts with tubulin, the fundamental protein subunit of microtubules, disrupting their dynamics and leading to mitotic arrest and apoptosis.[5][6][7] The critical question for researchers is whether the structural modifications in 2-DMC allow it to bypass or overcome common resistance mechanisms that plague other microtubule inhibitors. This guide provides a comprehensive framework and detailed protocols for investigating the efficacy and mechanisms of 2-DMC in drug-resistant cancer cell lines.
Mechanism of Action: Targeting the Building Blocks of Cell Division
2-DMC exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin.[4][8] This binding event inhibits the polymerization of tubulin dimers into microtubules. Microtubules are dynamic structures essential for the formation of the mitotic spindle during cell division.[4] By preventing their formation, 2-DMC disrupts the segregation of chromosomes, leading to an arrest of the cell cycle in the G2/M phase and subsequently triggering the apoptotic cell death cascade.[6]
A crucial aspect of investigating 2-DMC in drug-resistant cell lines is to determine if it is a substrate for efflux pumps like P-glycoprotein. Some colchicine derivatives have shown an ability to evade P-gp-mediated efflux, suggesting that 2-DMC may retain its efficacy in resistant cells.[9][10]
Figure 1: Mechanism of action of this compound and its interaction with the P-gp mediated drug resistance pathway.
Experimental Protocols
Cell Culture and Development of Drug-Resistant Cell Lines
The foundation of this investigation lies in comparing the effects of 2-DMC on a drug-sensitive parental cell line and its drug-resistant counterpart.
Protocol 1.1: Establishing Drug-Resistant Cell Lines
This protocol outlines a general method for generating a drug-resistant cell line through continuous exposure to a selecting agent (e.g., Paclitaxel or Doxorubicin).[11]
-
Materials: Parental cancer cell line, complete culture medium, selecting chemotherapeutic agent, 6-well plates, incubators (37°C, 5% CO₂).
-
Procedure:
-
Begin by determining the IC₅₀ of the selecting agent for the parental cell line.
-
Culture the parental cells in a medium containing the selecting agent at a concentration equal to the IC₅₀.
-
Initially, significant cell death is expected. Allow the surviving cells to repopulate the flask.
-
Once the cells are confluent, subculture them and gradually increase the concentration of the selecting agent in a stepwise manner.
-
Continue this process for several months. The resistant cell line is considered established when it can proliferate in a concentration of the selecting agent that is significantly higher (e.g., 10-fold or more) than the IC₅₀ of the parental line.[11]
-
Regularly confirm the resistant phenotype by performing cytotoxicity assays.
-
Cytotoxicity and Drug Sensitivity Assays
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
Protocol 2.1: MTT Assay for IC₅₀ Determination
-
Materials: Parental and resistant cell lines, 2-DMC, selecting chemotherapeutic agent (as a control), complete culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, microplate reader.
-
Procedure:
-
Seed the parental and resistant cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Prepare serial dilutions of 2-DMC and the control chemotherapeutic agent in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Determine the IC₅₀ values (the concentration of the drug that inhibits 50% of cell growth) for both cell lines using a suitable software.
-
Data Presentation: Comparative IC₅₀ Values
| Compound | Cell Line | IC₅₀ (nM) | Resistance Factor (RF) |
| This compound | Parental (e.g., MCF-7) | 15 | 1.5 |
| Resistant (e.g., MCF-7/ADR) | 22.5 | ||
| Doxorubicin (Control) | Parental (e.g., MCF-7) | 50 | 20 |
| Resistant (e.g., MCF-7/ADR) | 1000 | ||
| Note: These are representative data and will vary depending on the cell lines and experimental conditions. |
Cell Cycle Analysis
Investigating the effect of 2-DMC on the cell cycle distribution can confirm its mechanism of action as a microtubule-disrupting agent.
Protocol 3.1: Propidium Iodide (PI) Staining for Flow Cytometry
-
Materials: Parental and resistant cell lines, 2-DMC, 6-well plates, PBS, 70% ethanol (ice-cold), RNase A solution (100 µg/mL), Propidium Iodide (PI) staining solution (50 µg/mL).[14][15][16][17][18]
-
Procedure:
-
Seed cells in 6-well plates and treat with 2-DMC at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[17]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.[16]
-
Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay
To confirm that cell death induced by 2-DMC is due to apoptosis, an Annexin V/PI staining assay can be performed.
Protocol 4.1: Annexin V/PI Staining for Flow Cytometry
-
Materials: Parental and resistant cell lines, 2-DMC, 6-well plates, Annexin V-FITC kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer).[19][20][21][22]
-
Procedure:
-
Treat cells with 2-DMC as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
Investigating P-glycoprotein Involvement
To determine if 2-DMC can overcome P-gp-mediated resistance, it is essential to assess both the expression and function of this efflux pump.
Protocol 5.1: Western Blot for P-glycoprotein Expression
-
Materials: Parental and resistant cell lines, lysis buffer, primary antibody against P-glycoprotein, HRP-conjugated secondary antibody, ECL detection reagents.[23][24][25][26][27]
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Protocol 5.2: Rhodamine 123 Efflux Assay for P-glycoprotein Function
Rhodamine 123 is a fluorescent substrate of P-gp. A functional P-gp will pump Rhodamine 123 out of the cells, resulting in low intracellular fluorescence.[28][29][30][31][32][33]
-
Materials: Parental and resistant cell lines, Rhodamine 123, Verapamil (a known P-gp inhibitor), 2-DMC, flow cytometer.
-
Procedure:
-
Incubate the cells with Rhodamine 123 in the presence or absence of 2-DMC or Verapamil for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh medium and analyze the intracellular fluorescence using a flow cytometer.
-
An increase in Rhodamine 123 accumulation in the presence of 2-DMC indicates that it inhibits P-gp function.
-
Figure 2: Experimental workflow for assessing the ability of this compound to overcome P-gp-mediated multidrug resistance.
Data Interpretation and Troubleshooting
-
Low Resistance Factor for 2-DMC: If the IC₅₀ of 2-DMC in the resistant cell line is similar to that in the parental line (low RF), it suggests that 2-DMC is not a substrate for the resistance mechanism (e.g., P-gp) or that it can overcome it.
-
High Rhodamine 123 Accumulation: If 2-DMC increases the intracellular accumulation of Rhodamine 123, it indicates that 2-DMC inhibits the function of P-gp.
-
Discrepancies between Cytotoxicity and Efflux Assays: If 2-DMC shows a low RF but does not inhibit P-gp function, it may suggest that 2-DMC is not a substrate for P-gp in the first place.
-
Cell Viability Issues: Ensure optimal cell seeding densities to avoid overgrowth or cell death due to nutrient depletion, which can affect assay results.[12][34][35]
-
Flow Cytometry Compensation: When performing dual-staining assays like Annexin V/PI, proper compensation is crucial to correct for spectral overlap between the fluorochromes.
Conclusion
These application notes provide a robust framework for the preclinical evaluation of this compound in the context of drug-resistant cancer. By systematically assessing its cytotoxicity, impact on the cell cycle and apoptosis, and its interaction with P-glycoprotein, researchers can gain valuable insights into its potential as a novel therapeutic agent capable of overcoming multidrug resistance. The provided protocols are designed to be adaptable to various cancer cell line models, facilitating a comprehensive investigation into the promising anticancer properties of 2-DMC.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Merino, G., et al. (2005). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. PubMed. Retrieved from [Link]
-
J Biol Chem. (2000). Mapping the binding site of colchicinoids on beta -tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354. PubMed. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Lee, J. S., et al. (1997). Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen. PubMed. Retrieved from [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of visualized experiments : JoVE. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow cytometric analysis of P-glycoprotein function by the rhodamine 123-efflux assay in CD34 + CD45 + cells. Retrieved from [Link]
-
Collet, A., et al. (2019). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. MDPI. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Dittrich, C., et al. (2011). Current Status of Methods to Assess Cancer Drug Resistance. International journal of clinical medicine. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Friedlander, M. L., et al. (1993). Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells. Journal of clinical pathology. Retrieved from [Link]
-
Fernández, C., et al. (2020). In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET. Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blotting analysis of P-gp expression after treatment with Q12 in RDB line. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for P-glycoprotein in MCF7/WT and MCF7/VP cells. Retrieved from [Link]
-
Kim, Y., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol. Retrieved from [Link]
-
Lu, Y., et al. (2012). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules (Basel, Switzerland). Retrieved from [Link]
-
Wang, Y., et al. (2017). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Medicinal research reviews. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Retrieved from [Link]
-
Morrison, D., et al. (2019). Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives. Drug metabolism and disposition: the biological fate of chemicals. Retrieved from [Link]
-
Madari, H., et al. (2016). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (a): Schematic representation of the different drug-binding sites on tubulin. (b). Retrieved from [Link]
-
Choi, Y. H., & Yu, A. M. (2014). Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines. Evidence-based complementary and alternative medicine : eCAM. Retrieved from [Link]
-
OUCI. (n.d.). Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells by inhibiting tubulin activity and MRP1 function. Retrieved from [Link]
-
Barancik, M., et al. (2000). Colchicine-resistance and enhancement of P-glycoprotein activity after co-cultivation of drug-sensitive cells with multidrug resistant variants. PubMed. Retrieved from [Link]
-
Wolff, J., et al. (1991). Localization of the colchicine-binding site of tubulin. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]
-
University of Kentucky. (n.d.). P-glycoprotein-mediated multidrug resistance: experimental and clinical strategies for its reversal. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Overcoming multidrug resistance in cancer: an update on the clinical strategy of inhibiting p-glycoprotein. Retrieved from [Link]
-
Czerwonka, A., et al. (2020). Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. Molecules (Basel, Switzerland). Retrieved from [Link]
Sources
- 1. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mapping the binding site of colchicinoids on beta -tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells by inhibiting tubul… [ouci.dntb.gov.ua]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. origene.com [origene.com]
- 28. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Colchicine-resistance and enhancement of P-glycoprotein activity after co-cultivation of drug-sensitive cells with multidrug resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 35. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
2-Demethylcolchicine solubility in DMSO and other solvents
Welcome to the technical support resource for 2-Demethylcolchicine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and utilizing this compound in experimental settings. As a metabolite of the well-known mitotic inhibitor Colchicine, this compound is a compound of significant interest for its anti-tumor properties.[1][2] Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.
This resource provides field-proven insights and scientifically grounded protocols to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Colchicine?
A1: this compound (CAS: 102491-80-5) is a metabolite of Colchicine, meaning it is a product of the body's metabolic processes acting on Colchicine.[3] The key structural difference is the absence of a methyl group at the 2-position of the colchicine molecule.[4] Like colchicine, it exhibits anti-tumor activity, which is primarily attributed to its ability to inhibit microtubule polymerization, leading to mitotic arrest in dividing cells.
Q2: What are the general physical properties of this compound?
A2: this compound is a yellow crystalline solid.[1][2] It has a molecular weight of approximately 385.41 g/mol .[3][5]
Q3: How should I store powdered this compound?
A3: For long-term stability, the solid powder form of this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2]
Solubility and Solution Preparation
Solubility Data
For practical purposes, we can extrapolate from the extensively characterized parent compound, Colchicine. The structural similarity suggests that their solubility profiles will be comparable, though not identical. The removal of a methyl group may slightly alter its polarity and, consequently, its solubility.
Comparative Solubility Data: Colchicine (as a reference)
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 80 mg/mL | ~200 mM | Selleck Chemicals |
| Ethanol (absolute) | 50 mg/mL | ~125 mM | Sigma-Aldrich |
| Water | 45 mg/mL | ~112 mM | Sigma-Aldrich |
| Chloroform | Soluble | Not specified | Sigma-Aldrich |
| Benzene | Soluble | Not specified | Sigma-Aldrich |
| Ether | Slightly Soluble (4.5 mg/mL) | ~11 mM | Sigma-Aldrich |
Disclaimer: The quantitative data presented above is for Colchicine and should be used as a starting point for optimizing the solubilization of this compound. It is recommended to perform small-scale solubility tests before preparing a large stock solution.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a stock solution of this compound, a critical first step for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.85 mg of the compound (Molecular Weight: 385.41 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be beneficial. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound solutions.
Workflow for Troubleshooting Solution Precipitation
Caption: A decision tree for troubleshooting this compound precipitation in experimental media.
Q4: I've prepared a stock solution in DMSO, but when I add it to my aqueous cell culture medium, a precipitate forms. What's happening?
A4: This is a common issue known as "crashing out" or precipitation. It typically occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.
-
Causality: The rapid change in solvent polarity causes the compound to come out of solution.
-
Solution:
-
Pre-warm your media: Ensure your cell culture media is at 37°C before adding the stock solution.
-
Dilute slowly: Add the DMSO stock solution drop-wise into the media while gently swirling or vortexing. This gradual introduction allows for better dispersion and can prevent localized high concentrations that lead to precipitation.
-
Check your final DMSO concentration: Aim to keep the final concentration of DMSO in your media below 0.5% (and ideally below 0.1%) to minimize solvent toxicity and solubility issues. If your desired final concentration of this compound requires a larger volume of DMSO stock, consider preparing a more concentrated initial stock.
-
Q5: My this compound solution has turned a different color. Is it still usable?
A5: Colchicine and its analogs can be sensitive to light. A color change may indicate degradation. It is recommended to prepare fresh solutions and store them protected from light. Aqueous solutions of colchicine are not recommended for storage for more than a day.[6] While DMSO stocks are more stable, they should still be handled with care to minimize degradation.
Q6: I'm not seeing the expected biological effect in my cell-based assay. Could it be a problem with my this compound solution?
A6: Yes, several factors related to the solution could be at play:
-
Incomplete Dissolution: If the compound was not fully dissolved in the initial stock solution, the actual concentration will be lower than calculated. Always visually confirm that no particulate matter is present.
-
Precipitation in Media: As discussed in Q4, if the compound precipitates in the culture media, the effective concentration available to the cells will be significantly reduced.
-
Degradation: If the stock solution was not stored properly (e.g., repeated freeze-thaw cycles, exposure to light), the compound may have degraded, reducing its potency.
Final Experimental Considerations
-
Mechanism of Action: this compound, like colchicine, functions by disrupting microtubule polymerization. This action is concentration-dependent. Therefore, ensuring the accurate and complete solubilization of the compound is paramount for achieving the desired biological effect and for the reproducibility of your experiments.
-
Safety Precautions: this compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.[7]
References
-
HTS Biopharma. 2-Demethyl Colchicine. [Link]
-
PubMed. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. [Link]
-
ResearchGate. How long can colchicine be stored in an aqueous solution?[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Demethyl Colchicine CAS#: 102491-80-5 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Demethyl Colchicine | CAS 102491-80-5 | LGC Standards [lgcstandards.com]
- 5. htsbiopharma.com [htsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Demethyl Colchicine | CAS No: 7336-36-9 [aquigenbio.com]
Technical Support Center: Optimizing 2-Demethylcolchicine Concentration for In Vitro Studies
Welcome to the Technical Support Center for optimizing the use of 2-Demethylcolchicine in your in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our goal is to empower you with the knowledge to confidently design and execute your experiments, ensuring data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of colchicine, a well-known natural product.[1] It functions as a potent microtubule-targeting agent. Its primary mechanism of action involves binding to β-tubulin, a critical component of microtubules. This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can subsequently trigger apoptosis (programmed cell death).[2]
Q2: How do I prepare and store this compound for my experiments?
A2: Proper handling and storage of this compound are crucial for maintaining its stability and activity.
-
Reconstitution: this compound is typically provided as a solid. It is sparingly soluble in chloroform.[3] For cell culture applications, it is advisable to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Long-term storage of the solid compound is recommended at -20°C.[3] Stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For short-term use, a stock solution can be stored at 4°C for a limited time, though fresh dilutions in culture media are recommended for each experiment.
Q3: What is a good starting concentration range for my initial experiments?
A3: Determining the optimal concentration of this compound is critical and highly dependent on the specific cell line being investigated. A review of the literature for colchicine and its derivatives can provide a valuable starting point. Generally, a broad concentration range from the nanomolar (nM) to the low micromolar (µM) scale is a reasonable starting point for a dose-response experiment.[4]
For context, the parent compound, colchicine, often exhibits IC50 values in the low nanomolar range in various cancer cell lines.[2] While direct IC50 data for this compound is less abundant, studies on other demethylated analogs can offer guidance. For instance, 10-demethylcolchicine (colchiceine) has shown IC50 values in the low micromolar range against cell lines such as A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and LoVo (human colon adenocarcinoma).[2]
Table 1: Example IC50 Values of Colchicine and a Demethylated Analog
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | LoVo (Colon) IC50 (µM) |
| Colchicine | 0.015 ± 0.003 | 0.007 ± 0.001 | 0.009 ± 0.002 |
| 10-demethylcolchicine | 12.99 ± 1.79 | 11.23 ± 2.52 | 6.00 ± 1.88 |
Data sourced from BenchChem Application Notes.[2]
It is imperative to perform a dose-response curve for your specific cell line to determine the accurate IC50 value.
Troubleshooting Guide
This section addresses common issues encountered during in vitro studies with this compound and provides practical solutions.
Problem 1: High variability or no significant effect on cell viability.
-
Potential Cause: The concentration of this compound may be suboptimal for your specific cell line. IC50 values can vary significantly between different cell types.[5]
-
Solution: Conduct a comprehensive dose-response experiment. Start with a wide range of concentrations (e.g., from 1 nM to 100 µM) and narrow down to a more focused range based on the initial results to accurately determine the IC50.
-
-
Potential Cause: The compound may have degraded due to improper storage or handling.
-
Solution: Ensure that stock solutions are stored correctly (aliquoted, at -20°C or -80°C, protected from light). Prepare fresh dilutions in culture medium for each experiment.
-
-
Potential Cause: Issues with the cell viability assay itself.
-
Solution: Verify your assay protocol. Ensure that the cell seeding density is appropriate and that the incubation times are consistent. Include positive and negative controls to validate the assay's performance.
-
Problem 2: Compound precipitation in the cell culture medium.
-
Potential Cause: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high, or the compound's solubility limit in the aqueous environment of the medium has been exceeded.
-
Solution: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and solubility issues. If precipitation is still observed, consider preparing a more dilute stock solution to reduce the volume needed for the final concentration. A simple solubility test in your specific cell culture medium can be performed by preparing the highest desired concentration and visually inspecting for precipitates after a short incubation period.[6]
-
Problem 3: Unexpected or off-target effects observed.
-
Potential Cause: While the primary target of this compound is tubulin, at higher concentrations, off-target effects can occur.
-
Solution: Correlate the observed phenotype with the known mechanism of action. For example, use microscopy to observe morphological changes consistent with mitotic arrest (e.g., cell rounding). Perform mechanism-based assays such as cell cycle analysis to confirm G2/M arrest. Use the lowest effective concentration that elicits the desired on-target effect to minimize the likelihood of off-target activities.
-
Problem 4: Evidence of cellular resistance to this compound.
-
Potential Cause: Cancer cells can develop resistance to microtubule-targeting agents through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or mutations in the tubulin protein itself.[3]
-
Solution: If you suspect resistance, consider using cell lines known to overexpress P-gp to test this hypothesis. Co-treatment with a P-gp inhibitor can also help determine if efflux pumps are involved. Investigating tubulin isotype expression or sequencing the tubulin gene in resistant cells may reveal mutations affecting drug binding.
-
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key metric for its cytotoxic potential.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to prepare 2x concentrated solutions for each final concentration.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution to confirm the G2/M arrest induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in cold 70% ethanol while gently vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Managing Variability in Microtubule Inhibitor-Based Experiments. BenchChem.
- De Vincenzo, R., Ferlini, C., Distefano, M., Gaggini, C., Riva, A., Bombardelli, E., Morazzoni, P., Danieli, B., Capelli, G., Mancuso, S., & Scambia, G. (1999). Biological evaluation on different human cancer cell lines of novel colchicine analogs. Anticancer Research, 19(6B), 5051-5057.
- Amin, A., Ghorbani-Vaghei, A., & Bakhtiar, M. (2025). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Frontiers in Chemistry, 13, 1409549.
- Chen, J., et al. (2020). Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer. Journal of Experimental & Clinical Cancer Research, 39(1), 1-16.
- BenchChem Technical Support Team. (2025). Technical Support Center: [Compound] In Vitro Assays. BenchChem.
- Rösner, M., Capraro, H. G., Jacobson, A. E., Atwell, L., Brossi, A., Iorio, M. A., Williams, T. H., Sik, R. H., & Chignell, C. F. (1981). Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 24(3), 257–261.
-
DailyMed. (n.d.). LODOCO- colchicine tablets 0.5 mg tablet. Retrieved from [Link]
-
Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: 1-Demethyl-Colchicine (MTC) In Vitro Studies. BenchChem.
Sources
- 1. DailyMed - LODOCO- colchicine tablets 0.5 mg tablet [dailymed.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Demethylcolchicine (2-DMC)
Welcome to the technical support guide for 2-Demethylcolchicine (2-DMC). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of 2-DMC in your experiments. As a metabolite of the well-known mitotic inhibitor Colchicine, 2-DMC's integrity is paramount for achieving reproducible and reliable results.[1][2]
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: How should I store the solid (powder) form of this compound upon receipt?
A: Immediately upon receipt, store the vial of solid 2-DMC in a freezer at -20°C.[3][4] The compound is a yellow crystalline solid, and maintaining it in a frozen, dry state is the most effective way to prevent degradation over the long term. Ensure the container is tightly sealed to prevent moisture absorption.
Q2: Is this compound sensitive to light?
A: Yes, significant evidence from its parent compound, colchicine, indicates strong light sensitivity.[5][6] The tropolone ring in colchicinoids can undergo photo-electrocyclic reactions, leading to degradation.[5] Therefore, it is critical to protect both the solid powder and solutions of 2-DMC from light. Always store vials in a dark box or wrap them in aluminum foil. When working with the compound, minimize exposure to ambient light.
Q3: What is the best solvent for preparing 2-DMC stock solutions?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of 2-DMC and related compounds. Ethanol can also be used, but DMSO typically offers higher solubility. For cell-based assays, it is crucial to remember that solvents like DMSO and ethanol can have dose-dependent inhibitory effects on cell growth, so preparing a highly concentrated stock allows for minimal final solvent concentration in your experimental media.[7]
Q4: What are the recommended storage conditions for 2-DMC stock solutions?
A: For maximum stability, stock solutions should be aliquoted into single-use volumes and stored at -80°C. This practice minimizes the damaging effects of repeated freeze-thaw cycles. If a -80°C freezer is unavailable, storage at -20°C is an acceptable alternative, though the shelf life may be reduced. Based on data from its parent compound colchicine, solutions protected from light may be stable for extended periods when frozen.[8]
Q5: How many freeze-thaw cycles can a stock solution of 2-DMC tolerate?
A: To ensure the highest integrity of the compound, it is strongly recommended to avoid all freeze-thaw cycles . Each cycle increases the risk of compound degradation due to ice crystal formation and potential localized pH or concentration shifts. The best practice is to prepare small, single-use aliquots from your master stock solution. Use one aliquot per experiment and discard any unused portion.
Q6: What are the visible signs of 2-DMC degradation?
A: The primary visible sign of degradation for solid 2-DMC is a darkening of the pale yellow powder, as is noted for colchicine.[6] For solutions, degradation may manifest as a color change or the appearance of precipitate/particulates that cannot be redissolved by gentle warming and vortexing. However, significant chemical degradation can occur without any visible signs. If you suspect degradation due to inconsistent experimental results, it is best to use a fresh vial or stock solution.
Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common issues encountered during experiments with 2-DMC.
}
Problem: My experimental results (e.g., IC50 values) are inconsistent between assays.
-
Causality: This is the most common symptom of compound instability. Colchicinoids can degrade due to light exposure, improper storage temperature, or repeated freeze-thaw cycles.[5][8] Degradation reduces the concentration of active 2-DMC, leading to weaker-than-expected biological effects and poor reproducibility.
-
Solution: Discard the suspect stock solution and prepare a fresh one from the solid powder. Strictly follow the aliquoting protocol outlined below to prevent future occurrences.
Problem: I see a precipitate in my stock solution after thawing it.
-
Causality: This can happen for two main reasons. First, the compound may have come out of solution during the freezing process, especially if the concentration is near its solubility limit in the chosen solvent. Second, if the vial cap was not sealed properly, solvent (e.g., DMSO) may have evaporated, increasing the compound's effective concentration beyond its solubility limit.
-
Solution: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to attempt redissolving the precipitate. If it does not fully redissolve, it should be discarded. When preparing working dilutions in aqueous buffers or media, ensure the final concentration of the organic solvent is low enough to maintain solubility and avoid precipitation.
Data Summary Table
| Parameter | Solid 2-DMC | 2-DMC Stock Solution (in DMSO) |
| Storage Temp. | -20°C Freezer[3][4] | -80°C (preferred) or -20°C[3] |
| Light Protection | Mandatory (store in dark) | Mandatory (use amber vials or foil)[5][6] |
| Shelf-Life | Stable for >1 year if stored correctly | >6 months at -80°C with no freeze-thaw |
| Recommended Use | For preparing fresh stock solutions | Aliquot into single-use volumes |
Experimental Protocols & Workflows
Adherence to standardized protocols is essential for safety and experimental success. As a colchicine analog, 2-DMC is toxic and must be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[9][10] All handling of the solid powder should be done in a chemical fume hood or a ventilated balance enclosure.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
-
Acclimation: Allow the vial of solid 2-DMC to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of 2-DMC powder (Molecular Weight: 385.41 g/mol ) into a sterile conical tube.[4]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Example Calculation: For 5 mg of 2-DMC: (0.005 g) / (385.41 g/mol ) = 1.297 x 10⁻⁵ mol (1.297 x 10⁻⁵ mol) / (0.010 mol/L) = 0.001297 L = 1.297 mL of DMSO.
-
-
Dissolution: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquoting: Immediately proceed to the aliquoting workflow described below.
Workflow 2: Recommended Aliquoting and Storage
This workflow is designed to maximize the long-term stability of your 2-DMC supply.
}
References
-
Stabilizing photo-sensitive colchicine through rebalancing electron distribution of the reactive tropolone ring . CrystEngComm (RSC Publishing). Available at: [Link]
-
Safety Data Sheet: Colchicine . Carl ROTH. Available at: [Link]
-
Production of demethylated colchicine through microbial transformation and scale-up process development | Request PDF . ResearchGate. Available at: [Link]
-
Colchicine | C22H25NO6 | CID 6167 . PubChem - NIH. Available at: [Link]
-
Retinal atrophy induced by intravitreous colchicine . PubMed. Available at: [Link]
-
Colchicine: the good, the bad, the ugly and how to minimize the risks . PMC - NIH. Available at: [Link]
-
Colchicine: Beware of toxicity and interactions . Medsafe. Available at: [Link]
-
Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines . PubMed. Available at: [Link]
-
Colchicine (marketed as Colcrys) Information . FDA. Available at: [Link]
-
Medications that Increase Sensitivity to Light . NJ.gov. Available at: [Link]
-
New Safety Information for Colchicine (marketed as Colcrys) . Regulations.gov. Available at: [Link]
-
Dimethyl carbonate | Solubility of Things . Solubility of Things. Available at: [Link]
-
Light-Sensitive Injectable Prescription Drugs . PMC - NIH. Available at: [Link]
-
Medications with Light Sensitivity as a Side Effect . TheraSpecs. Available at: [Link]
-
Dimethyl carbonate - Wikipedia . Wikipedia. Available at: [Link]
-
Colchicine-Antimicrobial Drug Interactions: What Pharmacists Need to Know in Treating Gout | Request PDF . ResearchGate. Available at: [Link]
-
Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture . NIH. Available at: [Link]
-
Solubility of drugs in ethanol and dmso . ResearchGate. Available at: [Link]
-
(PDF) Degradation Pathway . ResearchGate. Available at: [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products . PubMed. Available at: [Link]
-
evaporating DMSO/Ethanol . Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Demethyl Colchicine | CAS 102491-80-5 | LGC Standards [lgcstandards.com]
- 5. Stabilizing photo-sensitive colchicine through rebalancing electron distribution of the reactive tropolone ring - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Colchicine: the good, the bad, the ugly and how to minimize the risks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating 2-Demethylcolchicine-induced Cytotoxicity in Normal Cells
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Demethylcolchicine (2-DMC). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this potent microtubule inhibitor in their experiments. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to overcome one of the primary challenges in its use: cytotoxicity in normal, non-cancerous cells. This guide offers a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you refine your experimental design and achieve more selective, targeted results.
Section 1: Foundational FAQs
This section addresses the core principles of 2-DMC's mechanism and its associated cytotoxicity.
Q1: What is this compound (2-DMC) and how does it work?
This compound is an active metabolite and analog of colchicine, a well-known natural alkaloid.[1][2] Its primary mechanism of action is the disruption of microtubule dynamics.[3] 2-DMC binds to β-tubulin, a subunit of microtubules, preventing its polymerization into functional microtubule structures.[4][5] This interference is critical because microtubules are essential for forming the mitotic spindle during cell division. By inhibiting microtubule formation, 2-DMC causes cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.[2] This anti-mitotic property is the basis of its potent anticancer activity.
Caption: The core mechanism of action for this compound (2-DMC).
Q2: Why is 2-DMC toxic to normal cells as well as cancer cells?
The cytotoxicity of 2-DMC stems from its fundamental mechanism of inhibiting mitosis. Because this process is essential for the division of all eukaryotic cells, not just cancerous ones, 2-DMC does not inherently distinguish between them.[6] Normal cells that have a high rate of proliferation, such as those in the bone marrow, hair follicles, and the gastrointestinal lining, are particularly susceptible to its effects.[7] This lack of selectivity is a common challenge for many traditional chemotherapeutics that target universal cellular processes and often results in a narrow therapeutic window.[8][9]
Q3: How does the cytotoxicity of 2-DMC compare to its parent compound, colchicine?
Studies on colchicine derivatives have explored how structural modifications affect both efficacy and toxicity. While direct, comprehensive comparisons across a wide range of normal cell lines are limited, some research suggests that certain derivatives can offer a more favorable therapeutic index. For instance, some analogs of colchicine have shown potent antiproliferative activity against cancer cells with potentially higher selectivity and reduced impact on normal cells compared to the parent compound.[2][10] However, it is crucial for researchers to empirically determine the IC50 (half-maximal inhibitory concentration) for both their specific cancer and normal cell lines to establish the precise therapeutic window for 2-DMC in their experimental system.
Q4: What are the primary mechanisms of 2-DMC-induced cell death in normal cells?
The primary mechanism is mitotic arrest leading to apoptosis, as described above. However, secondary mechanisms can also contribute significantly to cytotoxicity, particularly in non-dividing or slowly-dividing normal cells. One key secondary effect is the induction of oxidative stress . The disruption of cellular processes by microtubule-targeting agents can lead to an imbalance in reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids, which can independently trigger cell death pathways.[11] Studies on colchicine have shown it can induce oxidative stress, which is implicated in its toxicity.[12]
Section 2: Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cell Cultures
This section provides actionable steps for when you observe excessive toxicity in your control or normal cell lines.
Issue: High levels of cell death in normal/control cell lines at intended anti-cancer concentrations.
Q: My normal fibroblast cell line is showing similar sensitivity to 2-DMC as my cancer cell line. What are my first troubleshooting steps?
A: Confirm the Therapeutic Window with a Dose-Response Curve.
The first and most critical step is to rigorously establish the IC50 values for both your target cancer cell line and your control normal cell line. A common experimental pitfall is to assume a therapeutic window exists without confirming it.
Recommended Experimental Workflow:
-
Cell Seeding: Plate both the normal and cancer cell lines in parallel in 96-well plates at their optimal seeding densities. Allow them to adhere for 24 hours.
-
Serial Dilution: Prepare a wide range of 2-DMC concentrations. A 10-point, 2-fold serial dilution starting from a high concentration (e.g., 10 µM) down to the low nanomolar range is a good starting point.
-
Treatment: Treat the cells for a relevant duration (e.g., 48 or 72 hours), which should be consistent with your primary experiments.
-
Viability Assay: Use a reliable method to assess cell viability, such as an MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the percentage of cell viability against the log of the 2-DMC concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the precise IC50 value for each cell line.
This experiment will definitively tell you if a therapeutic window exists. If the IC50 values are too close, you must implement strategies to widen this window.
Issue: Suspected secondary toxicity mechanisms are affecting normal cells.
Q: I've confirmed my IC50 values, but even at concentrations below the IC50, my normal cells appear stressed and unhealthy. Could this be oxidative stress?
A: Yes, it is a strong possibility. You should measure ROS levels and consider using an antioxidant.
Microtubule disruption is a significant cellular stressor that can lead to the overproduction of ROS. Normal cells may be more vulnerable to this if their intrinsic antioxidant capacities are lower than those of the cancer cells being studied.
How to Measure Intracellular ROS:
A common and effective method is to use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Treat your normal cells with 2-DMC at the concentration of concern. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Towards the end of the treatment period, load the cells with the DCFH-DA probe.
-
Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS into the highly fluorescent DCF.
-
Measure the fluorescence intensity using a plate reader or flow cytometer. A significant increase in fluorescence in the 2-DMC-treated cells compared to the untreated control indicates oxidative stress.
If ROS levels are elevated, co-treatment with an antioxidant is a logical next step.
Section 3: Advanced Protocols for Selective Protection of Normal Cells
If a sufficient therapeutic window cannot be achieved by dose optimization alone, the following strategies can be employed to actively protect normal cells.
Protocol 1: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Oxidative Stress
Scientific Rationale: N-acetylcysteine (NAC) is a precursor to L-cysteine, which is a rate-limiting component in the synthesis of glutathione (GSH).[13] Glutathione is one of the most important endogenous antioxidants, playing a central role in detoxifying reactive oxygen species.[14] By supplementing your culture medium with NAC, you bolster the cell's natural antioxidant defenses, potentially neutralizing the ROS generated by 2-DMC treatment and reducing off-target cytotoxicity.[11] Studies have demonstrated NAC's ability to reverse cognitive deficits and reduce microglia activation induced by colchicine in animal models, suggesting a neuroprotective effect against colchicine-induced stress.[12]
Step-by-Step Protocol for in vitro NAC Co-treatment:
-
Determine Optimal NAC Concentration: First, test a range of NAC concentrations (e.g., 1 mM to 10 mM) on your normal cells alone to ensure it is not toxic at the planned dose.
-
Seed Cells: Plate both normal and cancer cell lines as you would for a standard cytotoxicity assay.
-
Pre-incubation with NAC: One to two hours before adding 2-DMC, replace the medium with fresh medium containing the optimized concentration of NAC. This allows time for the cells to absorb the NAC and begin synthesizing glutathione.
-
Add 2-DMC: Add 2-DMC to the NAC-containing medium at the desired concentrations.
-
Incubation: Incubate for your standard experimental duration (e.g., 48 hours).
-
Assess Viability and ROS: Perform a cell viability assay to determine if the IC50 for the normal cells has shifted (increased), indicating protection. It is highly recommended to also measure ROS levels in parallel to confirm that the protective effect correlates with a reduction in oxidative stress.
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the binding site of colchicinoids on beta -tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. litfl.com [litfl.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effect of N-Acetyl Cysteine on Intracerebroventricular Colchicine Induced Cognitive Deficits, Beta Amyloid Pathology, and Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review [mdpi.com]
- 14. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Demethylcolchicine Interference with Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing 2-Demethylcolchicine in fluorescence-based experimental models. This guide is designed to provide you with an in-depth understanding of the potential for this compound to interfere with your assays and to offer robust troubleshooting strategies and mitigation protocols. As a potent microtubule inhibitor and a metabolite of colchicine, this compound is a valuable tool in cell biology and drug discovery. However, its intrinsic chemical properties, shared with its parent compound, can lead to unexpected challenges in assays that rely on fluorescence detection.
This resource is structured to walk you through the foundational principles of this interference, provide frequently asked questions for quick reference, and detail experimental protocols to diagnose and resolve these issues, ensuring the integrity and accuracy of your research data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when encountering unexpected results in fluorescence-based assays involving this compound.
Q1: Can this compound interfere with my fluorescence assay?
A: Yes, there is a strong scientific basis to anticipate interference. This compound is a close structural analog of colchicine. Colchicine itself is known to become fluorescent upon binding to its target, tubulin.[1][2] This induced fluorescence could be a direct source of background signal in your assay. Furthermore, like many aromatic small molecules, this compound may possess intrinsic autofluorescence or have the ability to quench the fluorescence of other molecules.[3]
Q2: What is the likely mechanism of interference?
A: The interference can manifest through several mechanisms:
-
Induced Fluorescence: The binding of this compound to cellular tubulin may induce a conformational change that results in the emission of light upon excitation, similar to what is observed with colchicine.[1][2]
-
Autofluorescence: this compound, as a complex aromatic molecule, may have its own intrinsic fluorescence (autofluorescence) that can contribute to background signal.
-
Fluorescence Quenching: The compound could potentially absorb the excitation light intended for your fluorescent probe or absorb the emitted light from your probe, a phenomenon known as quenching.[3]
-
Spectral Overlap: The excitation and/or emission spectra of this compound may overlap with the spectra of the fluorophores used in your assay (e.g., GFP, FITC, DAPI), leading to signal bleed-through.
Q3: What are the typical excitation and emission wavelengths for colchicine-induced fluorescence?
A: For the colchicine-tubulin complex, the reported excitation maximum is approximately 362 nm, with an emission maximum around 435 nm.[1][2] While the exact spectra for this compound may differ slightly, it is reasonable to assume a similar range, which could potentially interfere with blue-emitting fluorophores like DAPI and Hoechst.
Q4: My assay is showing unusually high background fluorescence after adding this compound. What is the first step in troubleshooting?
A: The first and most critical step is to determine if the compound itself is the source of the fluorescence. This can be achieved by running a simple control experiment where you measure the fluorescence of this compound in your assay buffer at the working concentration in the absence of cells or other assay components. See the detailed protocol in the Troubleshooting Guides section.
Q5: Could this compound be affecting the health of my cells and indirectly causing fluorescence artifacts?
A: Absolutely. As a potent microtubule inhibitor, this compound is cytotoxic and can induce cell cycle arrest and apoptosis. These cellular events can lead to changes in cellular autofluorescence, particularly from NADH and flavins, and can affect the uptake and processing of fluorescent dyes.[4] It is crucial to differentiate between direct compound fluorescence and indirect biological effects.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and understand the nature of the interference you are observing.
Guide 1: Characterizing the Intrinsic Fluorescence of this compound
Objective: To determine if this compound is autofluorescent under your experimental conditions.
Rationale: Before troubleshooting complex biological assays, it's essential to isolate and characterize the spectral properties of the potential interfering agent.
Experimental Protocol:
-
Prepare a dilution series of this compound: In the same buffer or media used for your main experiment, prepare a series of this compound concentrations, including the final concentration used in your assay and a few concentrations above and below this.
-
Aliquot into a microplate: Dispense the solutions into the wells of a microplate suitable for your plate reader. Include wells with buffer/media only as a blank control.
-
Scan for excitation and emission spectra: Use a scanning spectrofluorometer or a plate reader with spectral scanning capabilities.
-
First, perform an emission scan by exciting at a range of wavelengths (e.g., 300 nm to 500 nm in 10 nm increments) and measuring the emission spectrum (e.g., from the excitation wavelength + 20 nm up to 700 nm).
-
Next, based on any observed emission peaks, perform an excitation scan by setting the emission wavelength to the peak maximum and scanning a range of excitation wavelengths.
-
-
Analyze the data: Plot the fluorescence intensity against wavelength to identify the excitation and emission maxima of this compound in your assay buffer. Compare this to the spectra of your assay's fluorophores to check for overlap.
Guide 2: Differentiating Compound Autofluorescence from Cellular Effects
Objective: To distinguish between direct fluorescence from this compound and indirect changes in cellular autofluorescence or dye behavior.
Rationale: The observed increase in background fluorescence could be due to the compound itself, or it could be a biological response of the cells to the compound.
Experimental Workflow:
Caption: Decision workflow for diagnosing the source of fluorescence interference.
Data Interpretation Table:
| Condition | Observed Fluorescence | Interpretation |
| Media + Compound | High | This compound is autofluorescent in the assay media. |
| Cells + Compound (No Dye) | High | This compound induces or enhances cellular autofluorescence. |
| Cells + Dye (No Compound) | Normal | Baseline signal of the assay. |
| Cells + Compound + Dye | High | The high signal is a combination of compound and/or cellular autofluorescence and the specific assay signal. |
| Cells + Compound + Dye | Low | This compound may be quenching the assay's fluorophore. |
Part 3: Mitigation Strategies and Protocols
Once you have characterized the nature of the interference, you can implement strategies to minimize its impact.
Strategy 1: Experimental Design and Procedural Modifications
1. Reduce Compound Concentration:
-
Rationale: If the interference is dose-dependent, reducing the concentration of this compound to the lowest effective concentration can mitigate the issue.
-
Action: Perform a dose-response curve for the biological effect of this compound to determine the minimal concentration required for your desired phenotype.
2. Wash-out Steps:
-
Rationale: For endpoint assays, removing the compound before measurement can eliminate its interference. This is particularly effective for autofluorescent compounds that do not irreversibly bind to cellular components.
-
Protocol: Pre-Measurement Wash Protocol
-
After the desired incubation period with this compound, aspirate the media containing the compound.
-
Gently wash the cells two to three times with pre-warmed, phenol red-free media or phosphate-buffered saline (PBS).
-
Add the fresh media or buffer containing your fluorescent dye for the final measurement.
-
3. Switch to Red-Shifted Fluorophores:
-
Rationale: Autofluorescence from biological molecules and many small molecule compounds is often more pronounced in the blue-green region of the spectrum.[3][5] Switching to dyes that excite and emit at longer wavelengths (red or far-red) can often circumvent the interference.[6]
-
Recommended Dye Classes: Consider replacing DAPI with DRAQ5™ or TO-PRO™-3. For immunofluorescence, consider Alexa Fluor™ 647 or DyLight™ 650 secondary antibodies instead of FITC or Alexa Fluor™ 488.
Strategy 2: Instrumentation and Data Analysis Solutions
1. Use of Appropriate Optical Filters:
-
Rationale: Ensure that your microscope or plate reader is equipped with high-quality bandpass filters that are specific for the excitation and emission spectra of your chosen fluorophore. This will minimize the collection of out-of-spectrum light from this compound.
2. Spectral Unmixing:
-
Rationale: If you have access to a spectral flow cytometer or a confocal microscope with a spectral detector, you can use spectral unmixing algorithms to separate the fluorescence signature of this compound from that of your specific probe(s).[7][8]
-
Workflow for Spectral Unmixing:
-
Acquire Reference Spectra:
-
An unstained cell sample to define the cellular autofluorescence spectrum.
-
A sample of cells treated only with this compound to obtain its fluorescence spectrum in the cellular context.
-
Single-stained control samples for each fluorophore in your assay.
-
-
Acquire Experimental Data: Run your fully stained experimental samples.
-
Apply Unmixing Algorithm: Use the software's unmixing function, applying the reference spectra to computationally separate the different fluorescence signals in your experimental samples.
-
Diagram of Spectral Unmixing Concept:
Caption: Conceptual flow of spectral unmixing to resolve signal overlap.
Strategy 3: Validating Your Results with Orthogonal Assays
Rationale: To ensure that your findings are not an artifact of fluorescence interference, it is best practice to validate key results with a non-fluorescence-based method.
Examples of Orthogonal Assays:
| Fluorescence-Based Assay | Orthogonal (Non-Fluorescence) Assay |
| Fluorescent Cell Viability (e.g., Calcein AM) | Absorbance-based MTT or XTT assay; Luminescence-based ATP assay (e.g., CellTiter-Glo®) |
| Fluorescent Apoptosis Assay (e.g., Annexin V-FITC) | Western blot for cleaved Caspase-3 or PARP; Colorimetric Caspase-3 activity assay |
| Immunofluorescence for Protein Expression | Western blot; Immunohistochemistry with a colorimetric readout (e.g., DAB) |
By systematically diagnosing the source of interference and implementing these targeted mitigation strategies, you can confidently use this compound in your fluorescence-based assays and generate reliable, high-quality data.
References
- Bhattacharyya, B., & Wolff, J. (1974). Promotion of Fluorescence upon Binding of Colchicine to Tubulin. Proceedings of the National Academy of Sciences, 71(7), 2627–2631.
- Garland, D. L. (1978). Kinetics and mechanism of the colchicine-binding reaction and the colchicine-induced association of tubulin. Biochemistry, 17(20), 4266–4272.
- BenchChem. (2025). Technical Support Center: Compound Interference with Fluorescent Assays. BenchChem.
- National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- Wang, et al. (2021). A Water-Stable Zn-MOF Used as Multiresponsive Luminescent Probe for Sensing Fe/Cu, Trinitrophenol and Colchicine in Aqueous Medium.
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
- Al-Shmgan, A. M., et al. (2020). N-Doped Carbon Dots as a Fluorescent Nanosensor for Determination of Colchicine Based on Inner Filter Effect.
- SouthernBiotech & Vector Laboratories. (2023). Tips to Minimize Autofluorescence. FluoroFinder.
- Hirsch, J. G., & Fedorko, M. E. (1968). The synthesis of a fluorescent colchicine derivative permits the localization of colchicine-binding receptors in cells. The Journal of Cell Biology, 38(3), 615–627.
- Proteintech Group. (n.d.). How to reduce autofluorescence. Proteintech Blog.
- Invitrogen. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Thermo Fisher Scientific.
- Brossi, A., et al. (1981). Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 24(3), 257–261.
- BenchChem. (2025). Structural Analysis of 1-Demethyl-Colchicine: A Technical Overview. BenchChem.
- Boster Biological Technology. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio.
- PubChem. (n.d.). (-)-2-Demethylcolchicine.
- ChemicalBook. (n.d.). 2-Demethyl Colchicine CAS#: 102491-80-5. ChemicalBook.
- Wiley. (n.d.). 1,2-Didemethyl-Colchicine. SpectraBase.
- Mosiman, S. A., et al. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry, 30(3), 151–156.
- ResearchGate. (2014). Does anyone know how to eliminate fluorescence impurities on the coverslip?.
- National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual.
- Colibri Cytometry. (2023). Tips & Tricks: Optimizing Unmixing. Colibri Cytometry Blog.
- UChicago Cytometry and Antibody Technology. (n.d.). Spectral Unmixing. University of Chicago.
- Corselli, M. (2024).
- Harmany, Z. T., et al. (2017). Spectral Unmixing Methods and Tools for the Detection and Quantitation of Collagen and Other Macromolecules in Tissue Specimens. Methods in Molecular Biology, 1627, 513–531.
- Kurek, J., et al. (2014). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Acta Chimica Slovenica, 61(4), 879–886.
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
- 8. Spectral Unmixing Methods and Tools for the Detection and Quantitation of Collagen and Other Macromolecules in Tissue Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Tubulin Binding Sites of 2-Demethylcolchicine and Colchicine: A Guide for Researchers
For researchers in oncology, cellular biology, and drug development, the colchicine binding site on β-tubulin remains a critical target for the development of novel anti-mitotic agents. Colchicine, a natural alkaloid, has long been the archetypal compound for studying the disruption of microtubule dynamics. However, its therapeutic use is hampered by a narrow therapeutic index. This has spurred extensive research into the synthesis and evaluation of colchicine analogues with improved pharmacological profiles. Among these, 2-demethylcolchicine, a metabolite and synthetic precursor, presents an intriguing case study for understanding the nuanced molecular interactions within this crucial binding pocket.
This guide provides an in-depth, objective comparison of the tubulin binding characteristics of this compound and its parent compound, colchicine. Drawing upon available experimental data and established principles of molecular pharmacology, we will explore the structural basis of their interaction with tubulin, the resulting impact on microtubule polymerization, and the methodologies employed to elucidate these properties.
The Colchicine Binding Site: A Precisely Orchestrated Interaction
The binding of colchicine to the α/β-tubulin heterodimer is a well-characterized phenomenon. It occurs at a specific site on the β-tubulin subunit, near the interface with the α-tubulin subunit.[1] This binding is not a simple lock-and-key fit but rather a complex process that induces significant conformational changes in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[2] The key structural features of colchicine that govern this interaction are its A-ring (trimethoxyphenyl), B-ring (a seven-membered ring with an acetamido group), and C-ring (tropolone).
X-ray crystallography studies of tubulin in complex with colchicine or its analogues have revealed a binding pocket that is largely hydrophobic.[3] The trimethoxyphenyl A-ring of colchicine fits snugly into a hydrophobic pocket on β-tubulin, with the three methoxy groups playing a crucial role in orienting the molecule and contributing to the binding affinity.[4][5] Specifically, the methoxy groups at positions 1, 2, and 3 of the A-ring are key for high-affinity binding.
The Impact of 2-Demethylation: A Subtle but Significant Alteration
This compound differs from colchicine by the absence of a methyl group at the 2-position of the A-ring, resulting in a hydroxyl group at this position. This seemingly minor modification has a profound impact on the molecule's interaction with tubulin.
While direct, head-to-head quantitative binding data for this compound is scarce in the literature, structure-activity relationship (SAR) studies of various colchicine analogues consistently demonstrate the importance of the A-ring methoxy groups for potent tubulin inhibition.[4] Studies involving the selective removal of these methoxy groups have shown that excision of the 2- or 3-methoxy group weakens the binding affinity to tubulin by approximately 0.4 kcal/mol.[4]
The substitution of a methoxy group with a more polar hydroxyl group at the 2-position is expected to have two primary consequences:
-
Reduced Hydrophobic Interactions: The hydrophobic pocket accommodating the A-ring favors the nonpolar methyl group. The introduction of a polar hydroxyl group would likely disrupt these favorable hydrophobic interactions, thereby reducing the overall binding affinity.
-
Altered Hydrogen Bonding Network: The hydroxyl group could potentially form new hydrogen bonds with nearby residues in the binding pocket or with water molecules, which could either be favorable or unfavorable depending on the specific geometry of the interaction. However, the established binding mode of colchicine does not indicate a critical hydrogen bond donor/acceptor role for the 2-methoxy group, suggesting that its replacement with a hydroxyl group is more likely to be detrimental due to the loss of hydrophobic interactions.
This reduction in binding affinity is predicted to translate to a lower potency in inhibiting tubulin polymerization. Indeed, studies on other A-ring demethylated analogues, such as 2-demethylspeciosine, have shown them to be considerably less potent inhibitors of tubulin polymerization compared to colchicine.
Comparative Performance Data
To provide a clear, quantitative comparison, the following table summarizes the available data for colchicine and highlights the anticipated impact of 2-demethylation based on SAR studies.
| Parameter | Colchicine | This compound (Predicted) | Reference(s) |
| Binding Affinity (Kd) | ~0.1 - 1 µM | Weaker (Higher Kd) | [6] |
| Inhibition of TubulinPolymerization (IC50) | ~1 - 3 µM | Higher IC50 | [7] |
| Key A-Ring Interaction | Hydrophobic interactions of the trimethoxyphenyl group | Reduced hydrophobic interaction due to the 2-hydroxyl group | [4][5] |
Visualizing the Interaction
To better understand the structural basis of these interactions, we can visualize the key components and their relationships.
Chemical Structures
Caption: Interaction of the A-ring with the hydrophobic pocket in β-tubulin.
Experimental Protocols for Comparative Analysis
For researchers aiming to directly compare the tubulin binding properties of this compound and colchicine, the following experimental workflows are recommended.
Tubulin Polymerization Assay
This is a fundamental assay to determine the functional consequence of ligand binding.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in absorbance. Inhibitors of polymerization will reduce the rate and extent of this absorbance change.
Step-by-Step Methodology:
-
Prepare Tubulin: Reconstitute lyophilized tubulin (porcine brain or recombinant human) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) to a final concentration of 1-2 mg/mL. Keep on ice.
-
Prepare Compounds: Prepare stock solutions of colchicine and this compound in DMSO. Make serial dilutions to achieve the desired final concentrations.
-
Set up the Assay: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and varying concentrations of the test compounds or DMSO (vehicle control).
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor Absorbance: Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time. Determine the IC50 value for each compound, which is the concentration that inhibits tubulin polymerization by 50%.
Caption: Workflow for the tubulin polymerization assay.
Fluorescence Spectroscopy
This technique can be used to determine the binding affinity (Kd) of the ligands to tubulin.
Principle: The intrinsic tryptophan fluorescence of tubulin can be quenched upon ligand binding. The extent of quenching is proportional to the concentration of the tubulin-ligand complex.
Step-by-Step Methodology:
-
Prepare Tubulin: Prepare a solution of tubulin (e.g., 2 µM) in PEM buffer.
-
Prepare Compounds: Prepare serial dilutions of colchicine and this compound.
-
Titration: In a quartz cuvette, place the tubulin solution. Titrate with increasing concentrations of the test compound.
-
Measure Fluorescence: After each addition, incubate for a set time to reach equilibrium and then measure the tryptophan fluorescence emission (typically around 330-350 nm) with an excitation wavelength of ~295 nm.
-
Data Analysis: Correct the fluorescence intensity for dilution. Plot the change in fluorescence against the ligand concentration and fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation) to determine the binding constant (Ka) and dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction.
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Step-by-Step Methodology:
-
Prepare Samples: Prepare solutions of tubulin (in the sample cell) and the ligand (in the syringe) in the same buffer to minimize heats of dilution.
-
Perform Titration: Titrate the ligand into the tubulin solution in a series of small injections.
-
Measure Heat Change: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to obtain the thermodynamic parameters.
Conclusion: Guiding Future Drug Discovery Efforts
The comparison between this compound and colchicine underscores the critical role of the A-ring's trimethoxyphenyl moiety in achieving high-affinity binding to tubulin. The seemingly minor change of a methyl to a hydroxyl group at the 2-position is predicted to significantly weaken the interaction, primarily through the disruption of favorable hydrophobic contacts.
References
-
Andreu, J. M., Pérez-Ramírez, B., Gorbunoff, M. J., Ayala, D., & Timasheff, S. N. (1998). Role of the Colchicine Ring A and Its Methoxy Groups in the Binding to Tubulin and Microtubule Inhibition. Biochemistry, 37(24), 8356–8368. [Link]
-
Bhattacharyya, B., & Wolff, J. (1974). Promotion of fluorescence upon binding of colchicine to tubulin. Proceedings of the National Academy of Sciences, 71(7), 2627-2631. [Link]
-
Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). An overview of tubulin inhibitors that interact with the colchicine binding site. Medicinal research reviews, 31(3), 443–481. [Link]
-
Massarotti, A., Coluccia, A., & Silvestri, R. (2012). The tubulin colchicine domain: a molecular modeling perspective. ChemMedChem, 7(3), 356–367. [Link]
-
Owellen, R. J., Owens, A. H., & Donigian, D. W. (1972). The binding of vincristine, vinblastine, and colchicine to tubulin. Biochemical and Biophysical Research Communications, 47(4), 685-691. [Link]
-
Downing, K. H. (2000). Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics. Annual review of cell and developmental biology, 16(1), 89-111. [Link]
-
Ravelli, R. B., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]
-
Alvarez, R., Diaz, J. F., & Andreu, J. M. (2014). New ligands of the tubulin colchicine site based on X-ray structures. Current topics in medicinal chemistry, 14(16), 1844–1861. [Link]
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical research, 29(11), 2943–2971. [Link]
-
Wang, Y., Zhang, H., & Li, W. (2022). Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. Drug Discovery Today, 27(3), 759-776. [Link]
-
Hastie, S. B. (1991). Interactions of colchicine with tubulin. Pharmacology & therapeutics, 51(3), 377-401. [Link]
-
Buey, R. M., Calvo, E., Barasoain, I., Pineda, O., Edler, M. C., Matesanz, R., ... & Andreu, J. M. (2007). The bianthracene N, N′-bis-[2-(anthracen-9-yl) ethyl]-(1R, 2R)-1, 2-diaminocyclohexane is a potent inhibitor of tubulin polymerization that binds to the colchicine site. Molecular pharmacology, 71(3), 667-676. [Link]
-
Perez-Ramirez, B., Andreu, J. M., & Gorbunoff, M. J. (1996). The colchicine-binding site of tubulin. A fluorescent probe for the A-ring subdomain. Journal of Biological Chemistry, 271(45), 28243-28249. [Link]
-
Velandia, A., & Reuveni, S. (2019). Isothermal titration calorimetry: A guide to best practices and data interpretation. Biophysical journal, 117(10), 1793-1804. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews Cancer, 4(4), 253-265. [Link]
-
Field, J. J., Poso, A., & Lindsley, C. W. (2012). Colchicine and its analogues: a review of their synthesis, chemistry and therapeutic potential. Current medicinal chemistry, 19(2), 168-188. [Link]
-
Detrich, H. W., Williams, R. C., & Wilson, L. (1982). Effect of colchicine binding on the reversible dissociation of the tubulin dimer. Biochemistry, 21(10), 2392-2400. [Link]
Sources
- 1. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 2. Modeling the Colchicum autumnale Tubulin and a Comparison of Its Interaction with Colchicine to Human Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Tightrope: A Comparative Toxicity Analysis of 2-Demethylcolchicine and Other Colchicine Analogs
For researchers in oncology and inflammatory diseases, colchicine is a molecule of immense interest and significant frustration. Its potent ability to disrupt microtubule dynamics offers a powerful therapeutic mechanism, yet this is shadowed by a notoriously narrow therapeutic index and dose-limiting toxicities.[1] This challenge has spurred the exploration of colchicine analogs, seeking to uncouple efficacy from toxicity. This guide provides an in-depth comparative analysis of the toxicity profile of 2-Demethylcolchicine (2-DMC) versus other key colchicine analogs, offering experimental insights for drug development professionals.
The Colchicine Conundrum: Mechanism of Action and Inherent Toxicity
Colchicine exerts its biological effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cellular cytoskeleton.[2] The disruption of microtubule dynamics leads to mitotic arrest in rapidly dividing cells, forming the basis of its anti-cancer potential. However, microtubules are ubiquitous and crucial for various cellular functions in healthy tissues, including axonal transport and maintenance of cell structure. Consequently, colchicine's potent antimitotic activity is also the source of its significant toxicity, which can manifest as gastrointestinal distress, myelosuppression, and neurotoxicity.[3]
The metabolism of colchicine in the liver, primarily by the cytochrome P450 enzyme CYP3A4, yields three main demethylated metabolites: 2-O-demethylcolchicine (2-DMC), 3-O-demethylcolchicine (3-DMC), and 10-O-demethylcolchicine (colchiceine).[3][4] Understanding the distinct toxicity profiles of these metabolites and other synthetic analogs is paramount for developing safer and more effective tubulin-targeting agents.
Comparative Toxicity Profile: this compound in Context
Direct and comprehensive in vivo toxicity data for isolated this compound is not extensively reported in publicly available literature, with most studies referencing it as a metabolite of colchicine. However, by examining the toxicity of other demethylated and modified analogs, we can infer and contextualize the likely properties of 2-DMC.
Structure-Activity Relationship: The Critical Role of Demethylation
The methoxy groups on the A and C rings of colchicine are crucial for its high-affinity binding to tubulin.[2] Alterations to these groups, such as demethylation, can significantly impact both the potency and toxicity of the molecule.
-
3-Demethylcolchicine (3-DMC): This analog has been shown to be less toxic than colchicine in vivo.[5] This suggests that demethylation at the 3-position of the A-ring may reduce overall toxicity while retaining some biological activity.
-
10-Demethylcolchicine (Colchiceine): Demethylation at the C-10 position on the tropolone C-ring results in colchiceine, an analog characterized by significantly lower toxicity.[2] However, this modification also leads to a considerable decrease in antimitotic activity.[2] Studies on primary human hepatocytes have confirmed that colchiceine is less cytotoxic than colchicine.[6]
-
N-deacetyl-N-formylcolchicine (NFC): This analog exhibits potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range.[7] This highlights that modifications to the B-ring can also modulate the biological activity profile.
-
Thiocolchicoside: A semi-synthetic derivative of colchicine, thiocolchicoside is used as a muscle relaxant. While it has anti-inflammatory and analgesic effects, it is also associated with potential side effects, including seizures.[1]
The available data suggests a general trend where demethylation can lead to a reduction in toxicity. The position of the demethylation is critical in determining the extent of this reduction and the impact on therapeutic efficacy.
Quantitative Cytotoxicity Data
The following table summarizes available in vitro cytotoxicity data (IC50 values) for colchicine and some of its key analogs against various human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Cell Line | IC50 Value | Reference |
| Colchicine | SKOV-3 (Ovarian) | 37 nM | [8] |
| A549 (Lung) | ~5.13 µM | [5] | |
| HeLa (Cervical) | ~0.138 µM | [5] | |
| MCF-7 (Breast) | ~0.0148 µM | [5] | |
| 10-Methylthiocolchicine | SKOV-3 (Ovarian) | 8 nM | [8] |
| 10-Ethylthiocolchicine | SKOV-3 (Ovarian) | 47 nM | [8] |
| N-deacetyl-N-formylcolchicine | Various Cancer Cell Lines | 32.61 - 100.28 nM | [7] |
The data indicates that modifications to the colchicine scaffold can result in compounds with potent cytotoxic activity, sometimes even exceeding that of the parent compound.
Visualizing the Mechanism and Experimental Workflow
To better understand the underlying principles of colchicine analog toxicity, the following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing cytotoxicity.
Caption: Mechanism of Action of Colchicine Analogs on Tubulin Polymerization.
Sources
- 1. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DailyMed - LODOCO- colchicine tablets 0.5 mg tablet [dailymed.nlm.nih.gov]
- 4. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative effect of colchicine and colchiceine on cytotoxicity and CYP gene expression in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Colchiceine | C21H23NO6 | CID 234105 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis: 2-Demethylcolchicine versus Paclitaxel in Oncology Research
For researchers, scientists, and drug development professionals vested in the discovery of novel oncologic therapeutics, a comprehensive understanding of the comparative efficacy of microtubule-targeting agents is paramount. This guide provides an in-depth, objective comparison of the in vitro performance of 2-Demethylcolchicine, a key metabolite of colchicine, and paclitaxel, a frontline chemotherapeutic agent. By delving into their distinct mechanisms of action, presenting supporting experimental data, and offering detailed protocols, this document serves as a critical resource for informed decision-making in preclinical research.
Introduction: Two Titans of Tubulin Targeting
Paclitaxel, a member of the taxane family, has been a cornerstone of cancer chemotherapy for decades, demonstrating efficacy against a broad spectrum of solid tumors.[1] Its unique mechanism of action, which involves the stabilization of microtubules, has made it a subject of extensive research and clinical application.[1] In contrast, the colchicine binding site inhibitors, including colchicine and its derivatives like this compound, represent a class of compounds with a long history in medicine, primarily for the treatment of gout. Their potent antimitotic activity, however, has garnered significant interest in the context of oncology. This compound, a primary metabolite of colchicine, is of particular interest due to its potential for modified toxicity and efficacy profiles.[2] This guide will focus on the available data for demethylated colchicinoids, primarily referencing 3-Demethylcolchicine as a representative due to the greater availability of in vitro data, to draw a meaningful comparison with paclitaxel.
Distinct Mechanisms of Action: A Tale of Stabilization versus Destabilization
The cytotoxic effects of both paclitaxel and this compound are rooted in their interaction with tubulin, the fundamental protein subunit of microtubules. However, their downstream consequences on microtubule dynamics are diametrically opposed.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, effectively acting as a molecular "glue."[1] This binding event stabilizes the microtubule, preventing its depolymerization, a crucial process for the dynamic instability required for proper mitotic spindle formation and function.[3] The resulting hyper-stabilized, non-functional microtubules lead to a sustained mitotic block, ultimately triggering apoptotic cell death.[4]
Caption: this compound's mechanism of action leading to apoptosis.
Comparative In Vitro Efficacy: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the in vitro potency of a compound. The following table summarizes the IC50 values for paclitaxel and various colchicinoids, including colchicine and its derivatives, across a range of human cancer cell lines. It is important to note that direct head-to-head comparisons of this compound and paclitaxel in the same study are limited. The data presented here is a compilation from various sources, and experimental conditions may vary.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | A549 | Lung Carcinoma | 10.4 | [5] |
| H1299 | Lung Carcinoma | Varies | [5] | |
| MCF-7 | Breast Carcinoma | Varies | [5] | |
| DU-145 | Prostate Carcinoma | Varies | [5] | |
| SKOV-3 | Ovarian Cancer | 37 | [5] | |
| COLO 205 | Colon Carcinoma | 2.5 - 7.5 | [6] | |
| HCT-15 | Colon Carcinoma | 2.5 - 7.5 | [7] | |
| UO-31 | Renal Carcinoma | 2.5 - 7.5 | [7] | |
| Colchicine | A549 | Lung Carcinoma | ~5130 | [8] |
| HeLa | Cervical Cancer | ~138 | [8] | |
| MCF-7 | Breast Carcinoma | ~14.8 | [8] | |
| KB | Nasopharyngeal Cancer | 116 | [8] | |
| SKOV-3 | Ovarian Cancer | 37 | [9] | |
| LoVo | Colon Adenocarcinoma | Varies | [10] | |
| LoVo/DX | Doxorubicin-resistant Colon Adenocarcinoma | 702.2 | [10] | |
| 3-Demethylcolchicine | LD50 (Mouse, IP) | N/A | 570 µg/kg | [8] |
| 10-Alkylthiocolchicines | SKOV-3 | Ovarian Cancer | 8 - 47 | [9] |
Note on Data Interpretation: The provided IC50 values should be interpreted with caution. Direct comparisons between different studies can be challenging due to variations in experimental protocols, such as cell seeding density, drug exposure time, and the specific cytotoxicity assay used. The data for 3-Demethylcolchicine is particularly limited, with acute toxicity data presented in the absence of a broad panel of cancer cell line IC50 values. The data for other colchicine derivatives is included to provide a broader context for the potential potency of this class of compounds.
Experimental Protocols: Methodologies for In Vitro Efficacy Assessment
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the in vitro efficacy of microtubule-targeting agents.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound and Paclitaxel stock solutions (in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Protocol 2: Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound and Paclitaxel stock solutions
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in a cuvette or 96-well plate containing polymerization buffer, purified tubulin (e.g., 1-2 mg/mL), and the test compound at various concentrations. Paclitaxel can be used as a positive control for polymerization enhancement, and a known destabilizer like colchicine can be a positive control for inhibition.
-
Initiation of Polymerization: Add GTP to a final concentration of 1 mM to each reaction.
-
Monitoring Polymerization: Immediately transfer the cuvette or plate to the spectrophotometer pre-warmed to 37°C. Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate and extent of polymerization can be determined from the slope and the plateau of the curve, respectively. The effect of the test compounds can be quantified by comparing these parameters to the control.
Protocol 3: Immunofluorescence Staining for Microtubule Disruption
This technique allows for the direct visualization of the effects of the compounds on the microtubule network within cells.
Materials:
-
Cancer cells grown on glass coverslips
-
This compound and Paclitaxel
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with various concentrations of this compound, paclitaxel, or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using antifade mounting medium, and visualize the microtubule network using a fluorescence microscope.
Caption: A generalized workflow for the in vitro comparison of microtubule-targeting agents.
Conclusion
The in vitro comparison of this compound and paclitaxel reveals two potent antimitotic agents with fundamentally different mechanisms of action on microtubule dynamics. Paclitaxel acts as a microtubule stabilizer, while this compound, like other colchicinoids, functions as a microtubule destabilizer. While a direct, comprehensive comparison of their in vitro cytotoxicity is hampered by a lack of head-to-head studies and limited data for this compound, the available information suggests that colchicine derivatives can exhibit potent anticancer activity, in some cases in the nanomolar range, comparable to paclitaxel.
For drug development professionals, the distinct mechanisms of these two classes of compounds offer intriguing possibilities for combination therapies or for targeting specific cancer vulnerabilities. Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and other demethylated colchicinoids as viable alternatives or adjuncts to established chemotherapeutics like paclitaxel. The experimental protocols provided in this guide offer a robust framework for conducting such vital preclinical investigations.
References
- Dr.Oracle. (2024). What is the mechanism of action of paclitaxel?
- Gupta, M. L. (2003). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. Yeast, 20(10), 841–853.
- Wang, T. H., Wang, H. S., & Soong, Y. K. (2000). Paclitaxel-induced cell death: where the cell cycle and apoptosis come together. Cancer, 88(12), 2619–2628.
-
DailyMed. (2023). LODOCO- colchicine tablets 0.5 mg tablet. Retrieved from [Link]
- Scambia, G., Ferlini, C., Distefano, M., Gaggini, C., Riva, A., Bombardelli, E., Morazzoni, P., Danieli, B., Capelli, G., Mancuso, S., & Scambia, G. (1999). Biological evaluation on different human cancer cell lines of novel colchicine analogs. Cancer Chemotherapy and Pharmacology, 44(6), 487–494.
- Kujawski, J., et al. (2021).
- Crossin, K. L., & Carney, D. H. (1981).
-
Patsnap Synapse. (2024). What is the mechanism of Colchicine? Retrieved from [Link]
- Kristensen, B. W., Noraberg, J., & Zimmer, J. (2003). Colchicine induces apoptosis in organotypic hippocampal slice cultures. Brain Research, 964(2), 264–278.
- Lee, S. H., et al. (1998). Colchicine activates actin polymerization by microtubule depolymerization.
- Kovtun, Y. V., et al. (2010). In vitro cytotoxicity of paclitaxel, vinblastine, maytansine, and DM1SMe for COLO 205, COLO 205 MDR, HCT-15, and UO-31 cells in the presence or absence of 1 μmol/L cyclosporin A. Cancer Research, 70(13), 5427-5437.
- Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative effect of colchicine and colchiceine on cytotoxicity and CYP gene expression in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antitubulin effects of derivatives of 3-demethylthiocolchicine, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological evaluation on different human cancer cell lines of novel colchicine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-proliferative Effects of 2-Demethylcolchicine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of 2-Demethylcolchicine (2-DMC), a potent tubulin polymerization inhibitor. By comparing its activity with the well-established parent compound, colchicine, and another clinically relevant inhibitor, combretastatin A-4, this document offers a detailed roadmap for robust preclinical evaluation.
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs.[1] 2-DMC, a derivative of colchicine, exerts its anti-proliferative effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.[2][3] This guide outlines the essential experimental workflow to quantify these effects, ensuring scientific rigor and reproducibility.
Mechanism of Action: Targeting the Cytoskeletal Engine
Tubulin inhibitors are broadly classified as either stabilizers (e.g., taxanes) or destabilizers (e.g., colchicine, vinca alkaloids).[4] 2-DMC falls into the latter category. It binds to tubulin dimers, preventing their polymerization into microtubules.[5] This disruption of microtubule dynamics is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death.[4][6]
The structural similarities and differences between 2-DMC, colchicine, and combretastatin A-4 are key to understanding their binding and activity. While all three bind to the colchicine site, variations in their chemical structure can influence binding affinity and kinetics.[7][8] For instance, like colchicine and combretastatin A-4, 2-DMC possesses two tilted ring systems crucial for efficient tubulin binding.[7]
Caption: Mechanism of tubulin-destabilizing agents like this compound.
Experimental Validation Workflow
A rigorous validation of 2-DMC's anti-proliferative effects necessitates a multi-faceted approach, moving from broad cellular effects to specific molecular interactions.
Caption: A typical workflow for the preclinical validation of anti-mitotic drug candidates.[4]
Assessing Cell Viability and Potency (IC50 Determination)
The initial step is to determine the concentration-dependent cytotoxic effects of 2-DMC on various cancer cell lines. This is crucial for establishing its potency, often expressed as the half-maximal inhibitory concentration (IC50).[9]
Comparative IC50 Data:
The following table summarizes representative IC50 values for 2-DMC and comparator compounds across different cancer cell lines. It is important to note that IC50 values can vary based on the cell line, assay conditions, and exposure time.[10]
| Compound | Cell Line | IC50 (nM) |
| This compound | A549 (Lung) | ~1.1 - 4.6[11] |
| MCF-7 (Breast) | ~0.7 - 1.6[11] | |
| LoVo (Colon) | ~0.007 - 0.021[12] | |
| Colchicine | A549 (Lung) | >10[11] |
| MCF-7 (Breast) | ~1.6[11] | |
| PC3 (Prostate) | ~22.99 ng/mL (~57.5 nM)[13] | |
| Combretastatin A-4 | Various | 1 - 10[14] |
Note: The IC50 values for this compound are often reported for its derivatives, which can exhibit even higher potency than the parent compound.[11][12]
Experimental Protocol: MTT Assay [15][16]
The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[15]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-DMC (e.g., 0.1 nM to 10 µM) and control compounds (vehicle, colchicine, combretastatin A-4) for 48-72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a sigmoidal dose-response curve.[4]
Cell Cycle Analysis by Flow Cytometry
To confirm that 2-DMC induces cell cycle arrest at the G2/M phase, flow cytometry is the gold standard.[18] This technique quantifies the DNA content of individual cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[19]
Expected Outcome:
Treatment with 2-DMC is expected to cause a significant accumulation of cells in the G2/M phase, consistent with its mechanism as a microtubule-destabilizing agent.[6][20]
Caption: Expected shift in cell cycle distribution after treatment with 2-DMC.
Experimental Protocol: Propidium Iodide Staining [4][21]
-
Cell Treatment: Culture cells with 2-DMC at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[4]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.[4]
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Direct Measurement of Tubulin Polymerization Inhibition
To provide definitive evidence that 2-DMC's anti-proliferative activity stems from its direct interaction with tubulin, an in vitro tubulin polymerization assay is essential.[22] This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compound.[1]
Principle of the Assay:
Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or through a more sensitive fluorescence-based method where a fluorescent reporter binds to polymerized microtubules.[22] An inhibitor like 2-DMC will reduce the rate and extent of polymerization.
Experimental Protocol: Fluorescence-Based Assay [22]
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP, and a fluorescent reporter in a general tubulin buffer on ice.[22]
-
Plate Setup: In a pre-warmed 96-well plate, add 5 µL of 10x concentrated 2-DMC, positive controls (e.g., colchicine or nocodazole), and a vehicle control.[22]
-
Initiation of Polymerization: Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and monitor the fluorescence intensity over time.[4]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the slope and maximum fluorescence in the presence of 2-DMC indicates inhibition of tubulin polymerization.
Conclusion
The comprehensive validation of this compound's anti-proliferative effects requires a systematic and multi-pronged experimental approach. By quantifying its cytotoxic potency through cell viability assays, confirming its mechanism of action via cell cycle analysis, and demonstrating its direct molecular interaction with an in vitro tubulin polymerization assay, researchers can build a robust data package. This comparative guide provides the necessary framework and detailed protocols to rigorously evaluate 2-DMC as a promising anti-cancer therapeutic candidate, grounded in scientific integrity and validated methodologies.
References
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. Benchchem.
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- A Comparative Guide to Tubulin Polymerization Inhibitors: Validating Anti-Mitotic Effects. Benchchem.
- Validating Hits from a "Tubulin Inhibitor 16" Screen: A Comparative Guide. Benchchem.
- Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Mic. Benchchem.
- In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives. Benchchem.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
- New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. NIH.
- Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals.
- Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. MDPI.
-
Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. PubMed. Available at: [Link]
-
Structural and biochemical comparison of the anti-mitotic agents colchicine, combretastatin A4 and amphethinile. PubMed. Available at: [Link]
-
Antimitotic natural products combretastatin A-4 and combretastatin A-2: studies on the mechanism of their inhibition of the binding of colchicine to tubulin. PubMed. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
-
Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines. PubMed. Available at: [Link]
- The Antimitotic Activity of 1-Demethyl-Colchicine Analogues: A Technical Guide. Benchchem.
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PMC. Available at: [Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. PMC. Available at: [Link]
-
Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural and biochemical comparison of the anti-mitotic agents colchicine, combretastatin A4 and amphethinile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimitotic natural products combretastatin A-4 and combretastatin A-2: studies on the mechanism of their inhibition of the binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives [mdpi.com]
- 13. Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Cross-Resistance: 2-Demethylcolchicine vs. Colchicine
For researchers and drug development professionals navigating the complexities of cancer chemotherapy, the emergence of multidrug resistance (MDR) presents a formidable challenge. Microtubule-targeting agents, a cornerstone of many therapeutic regimens, are particularly susceptible to resistance mechanisms. This guide provides an in-depth, objective comparison of the renowned mitotic inhibitor, colchicine, and its analogue, 2-Demethylcolchicine (2-DMC), with a focus on the critical issue of cross-resistance. By synthesizing experimental data and elucidating the underlying molecular mechanisms, this document serves as a technical resource for designing and interpreting studies aimed at overcoming chemoresistance.
Introduction: The Shared Battlefield of Tubulin
Colchicine, a natural alkaloid derived from the autumn crocus, has a long history in medicine and has been extensively studied for its potent antimitotic properties.[1] Its mechanism of action involves binding to the β-subunit of tubulin, the fundamental protein component of microtubules.[2] This binding event disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.[1][2] The consequence is a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.[1]
This compound, a derivative of colchicine, shares this fundamental mechanism of action. Both molecules target the same binding site on β-tubulin, often referred to as the colchicine-binding site.[2] However, subtle structural differences between the two compounds can have profound implications for their interaction with cellular machinery, particularly the efflux pumps responsible for multidrug resistance.
The Challenge of Multidrug Resistance and the P-glycoprotein Efflux Pump
A primary obstacle to the clinical efficacy of many chemotherapeutic agents, including colchicine, is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[3] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse xenobiotics out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[3]
Colchicine is a well-established substrate for P-gp.[1] Consequently, cancer cells that overexpress P-gp often exhibit high levels of resistance to colchicine. This phenomenon is a major contributor to the limited clinical application of colchicine in oncology despite its potent in vitro activity. The development of colchicine analogues that can circumvent P-gp-mediated efflux is, therefore, a significant area of research in anticancer drug discovery.
Comparative Performance: Cytotoxicity in Sensitive vs. Resistant Cell Lines
The true test of a novel chemotherapeutic agent's potential to overcome MDR lies in its comparative performance in drug-sensitive parental cell lines versus their drug-resistant counterparts that overexpress efflux pumps like P-gp. While direct, head-to-head comparative studies of this compound and colchicine across a wide panel of resistant cell lines are not extensively documented in publicly available literature, we can analyze data from studies on colchicine and its other derivatives to understand the principles of cross-resistance and how structural modifications can influence P-gp substrate recognition.
A key metric in these studies is the Resistance Index (RI) , which is the ratio of the half-maximal inhibitory concentration (IC50) in the resistant cell line to that in the sensitive parental cell line. An RI significantly greater than 1 indicates a high degree of resistance.
Table 1: Comparative Cytotoxicity of Colchicine and its Derivatives in Sensitive and P-gp Overexpressing Resistant Cancer Cell Lines
| Compound | Cell Line | P-gp Expression | IC50 (nM) | Resistance Index (RI) | Reference |
| Colchicine | LoVo (human colon adenocarcinoma) | Low | ~7.0 | - | [4] |
| LoVo/DX (doxorubicin-resistant) | High | ~702.2 | ~100 | [4][5] | |
| A549 (human lung carcinoma) | Low | ~4.6 | - | [5] | |
| A549/Taxol (paclitaxel-resistant) | High | >1000 | >217 | [6] | |
| HEK293 (human embryonic kidney) | Low | - | - | [7] | |
| HEK293/ABCB1 (P-gp transfected) | High | >10,000 | >100 | [7] | |
| Derivative 14 (a double-modified colchicine derivative) | LoVo | Low | 0.1 | - | [5] |
| LoVo/DX | High | 1.6 | 16 | [5] | |
| BZML (a colchicine binding site inhibitor) | A549 | Low | - | - | [6] |
| A549/Taxol | High | - | Low (poor P-gp substrate) | [6] |
Analysis of the Data:
The data clearly demonstrates that colchicine is highly susceptible to P-gp-mediated resistance, with resistance indices often exceeding 100.[4][5][6][7] This indicates a dramatic loss of potency in cells that overexpress this efflux pump. In contrast, certain structural modifications to the colchicine scaffold, as seen in "Derivative 14" and "BZML", can significantly reduce the impact of P-gp.[5][6] Derivative 14, for instance, shows a much lower RI of 16, suggesting it is a poorer substrate for P-gp compared to the parent colchicine molecule.[5] Similarly, BZML was found to be a poor P-gp substrate and was able to overcome resistance in A549/Taxol cells.[6]
While specific IC50 and RI values for this compound are not available in these comparative contexts, the principle remains: the demethylation at the 2-position on the A ring of colchicine could potentially alter its interaction with the P-gp binding pocket, leading to a lower resistance index. Further experimental validation is necessary to confirm this hypothesis.
Unraveling the Mechanisms of Resistance and Evasion
The differential activity of colchicine and its analogues in resistant cell lines can be attributed to their interaction with two key molecular players: β-tubulin and P-glycoprotein.
Interaction with β-Tubulin
Both colchicine and 2-DMC bind to the same site on β-tubulin, leading to microtubule depolymerization.[2] Resistance to tubulin-binding agents can also arise from mutations in the tubulin protein itself, which can alter the drug's binding affinity. However, P-gp-mediated efflux is a more common mechanism of resistance to colchicine.
Interaction with P-glycoprotein
The structural features of a molecule that determine whether it is a substrate for P-gp are complex and not fully understood. However, it is known that P-gp can recognize a broad range of hydrophobic compounds. Modifications to the colchicine molecule, such as changes in hydrophobicity or the introduction of steric hindrance, can disrupt its binding to the P-gp transport site, thereby preventing its efflux from the cell. The demethylation in 2-DMC may represent such a modification.
Experimental Protocols for Cross-Resistance Studies
To rigorously assess the cross-resistance profile of compounds like 2-DMC and colchicine, a series of well-defined in vitro experiments are essential.
Cell Culture and Development of Resistant Cell Lines
-
Cell Lines: A parental drug-sensitive cancer cell line (e.g., MCF-7, A549, LoVo) and its corresponding drug-resistant subline overexpressing P-gp (e.g., MCF-7/ADR, A549/Taxol, LoVo/DX) should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics. The resistant cell line should be continuously cultured in the presence of a low concentration of the selecting drug (e.g., doxorubicin or paclitaxel) to maintain P-gp expression.
Cytotoxicity Assay (MTT or SRB Assay)
This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of colchicine and 2-DMC for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
SRB Assay: Fix the cells with trichloroacetic acid. Stain the cellular proteins with Sulforhodamine B dye. Solubilize the bound dye and measure the absorbance.
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis. Calculate the Resistance Index (RI) as IC50 (resistant line) / IC50 (parental line).
P-glycoprotein Functional Assay (Calcein-AM Efflux Assay)
This assay directly measures the efflux activity of P-gp.
-
Cell Preparation: Harvest and wash the cells.
-
Loading with Calcein-AM: Incubate the cells with Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases.
-
Drug Incubation: Incubate the Calcein-AM-loaded cells with colchicine, 2-DMC, or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Flow Cytometry Analysis: Measure the intracellular fluorescence of calcein using a flow cytometer. A decrease in fluorescence indicates active efflux of Calcein-AM by P-gp. Compounds that are not P-gp substrates or that inhibit P-gp will result in higher intracellular fluorescence.
Visualizing the Pathways and Processes
Mechanism of Action and Resistance
Caption: A stepwise experimental workflow for the comparative analysis of cross-resistance.
Conclusion and Future Directions
The challenge of multidrug resistance, particularly that mediated by P-glycoprotein, remains a significant hurdle in cancer therapy. While colchicine is a potent antimitotic agent, its utility is severely limited by its susceptibility to P-gp-mediated efflux. The exploration of colchicine analogues, such as this compound, offers a promising strategy to circumvent this resistance mechanism.
The available data on various colchicine derivatives strongly suggest that minor structural modifications can dramatically alter their interaction with P-gp, leading to improved efficacy in resistant cancer cells. Although direct comparative data for 2-DMC is needed, the conceptual framework and experimental methodologies outlined in this guide provide a robust foundation for such investigations.
Future research should focus on direct, side-by-side comparisons of 2-DMC and colchicine in a panel of well-characterized P-gp-overexpressing and non-expressing cancer cell lines. Such studies will be instrumental in quantifying the potential of 2-DMC to overcome multidrug resistance and will provide valuable insights for the rational design of next-generation microtubule-targeting agents.
References
-
MDPI. (n.d.). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Retrieved from [Link]
- Hao, J., Liu, T., & Wang, T. (2019). Potential anticancer role of colchicine-based derivatives: an overview. Archives of Pharmacal Research, 42(9), 747–759.
- PubMed. (1981). Pleiotropic phenotype of colchicine-resistant CHO cells: cross-resistance and collateral sensitivity.
- MDPI. (2019).
- PMC. (2021). Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy. Molecular Pharmacology, 99(6), 415-427.
-
PMC. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from [Link]
- MDPI. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3540.
- PubMed. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3540.
- ResearchGate. (2021). BZML, a novel colchicine binding site inhibitor, overcomes multidrug resistance in A549/Taxol cells by inhibiting P-gp function and inducing mitotic catastrophe.
- RSC Publishing. (2020). Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability. Organic & Biomolecular Chemistry, 18(30), 5835-5847.
- Journal of Pharmaceutical Research International. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR.
Sources
- 1. Colchicine effect on P-glycoprotein expression and activity: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: 2-Demethylcolchicine Versus Colchicine
An In-Depth Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive comparison of the in vivo efficacy of 2-Demethylcolchicine (2-DMC) and its parent compound, colchicine. We will delve into their mechanisms of action, anti-tumor activities in preclinical models, and crucially, their differential toxicity profiles, offering a scientifically grounded perspective for researchers in the field.
The Rationale for a Colchicine Analogue: Overcoming Toxicity
Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), has a long history in medicine, primarily for the treatment of gout.[1][2] Its potent anti-mitotic properties, stemming from its ability to inhibit tubulin polymerization, have also made it a subject of interest in cancer research.[2][3][4][5][6][7] By disrupting microtubule dynamics, colchicine arrests cells in the G2/M phase of the cell cycle, leading to apoptosis, a mechanism particularly effective against rapidly proliferating cancer cells.[5][8]
However, the clinical application of colchicine in oncology has been severely hampered by its narrow therapeutic index and significant toxicity.[1][2][9][10][11] Overdose can lead to severe gastrointestinal distress, multi-organ failure, and bone marrow suppression, with fatalities reported at relatively low doses.[9][11][12] This toxicity profile necessitates the exploration of colchicine analogues that retain anti-tumor efficacy while exhibiting a more favorable safety profile. This compound (2-DMC), a metabolite of colchicine, has emerged as a promising candidate in this regard.[13][14][15]
Mechanism of Action: A Shared Target with a Nuanced Interaction
Both colchicine and 2-DMC exert their anti-mitotic effects by binding to the colchicine-binding site on β-tubulin.[16][17] This binding event prevents the polymerization of tubulin dimers into microtubules, which are critical components of the mitotic spindle required for chromosome segregation during cell division.[3][4][5][8][18] The disruption of microtubule formation activates the spindle assembly checkpoint, leading to cell cycle arrest and subsequent apoptosis.[8]
Caption: Standardized workflow for in vivo xenograft studies.
Step-by-Step Methodology for Tumor Xenograft Study:
-
Cell Culture: Culture the desired human cancer cell line (e.g., NCI-N87 for gastric cancer) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, colchicine, 2-DMC at various doses).
-
Compound Administration: Administer the compounds via the desired route (e.g., intraperitoneal injection) at the predetermined dosing schedule.
-
Data Collection: Measure tumor dimensions and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Tissue Analysis: Excise the tumors for weight measurement and further analysis (e.g., histopathology, TUNEL assay for apoptosis).
Acute Toxicity Study (LD50 Determination):
A separate study should be conducted to determine the median lethal dose (LD50) of each compound. This involves administering escalating single doses of the compounds to different groups of mice and observing mortality over a 14-day period.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and other colchicine derivatives hold significant promise as anti-cancer agents with a potentially wider therapeutic window than the parent compound. While retaining the potent anti-mitotic mechanism of action, these analogues appear to exhibit reduced systemic toxicity.
For researchers and drug development professionals, the path forward involves conducting direct, head-to-head in vivo comparisons of 2-DMC and colchicine across a panel of cancer models. These studies should not only assess anti-tumor efficacy but also include comprehensive toxicity profiling, including hematological and biochemical analyses. Furthermore, pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion of 2-DMC, which will be instrumental in designing optimal dosing regimens for future clinical trials. The exploration of colchicine's chemical space continues to be a fertile ground for the discovery of novel, safer, and more effective anti-cancer therapeutics.
References
-
Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. (2019). National Institutes of Health. [Link]
-
Colchicine Intoxication: A Comprehensive Narrative Review. (2025). MK Science Set Publishers. [Link]
-
Colchicine: the good, the bad, the ugly and how to minimize the risks. (n.d.). National Institutes of Health. [Link]
-
Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines. (2022). National Institutes of Health. [Link]
-
Colchicine: Beware of toxicity and interactions. (2011). Medsafe. [Link]
-
Colchicine. (2025). StatPearls - NCBI Bookshelf. [Link]
-
Colchicine as a novel drug for the treatment of osteosarcoma through drug repositioning based on an FDA drug library. (n.d.). Frontiers. [Link]
-
Clinically acceptable colchicine concentrations have potential for the palliative treatment of human cholangiocarcinoma. (n.d.). National Institutes of Health. [Link]
-
Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. (1981). PubMed. [Link]
-
Colchicine: extremely toxic in overdose. (2014). GOV.UK. [Link]
-
Anticancer Effects of Colchicine on Hypopharyngeal Cancer. (n.d.). Anticancer Research. [Link]
-
204820Orig1s000. (2013). accessdata.fda.gov. [Link]
-
Mechanism of action of antitumor drugs that interact with microtubules and tubulin. (2002). Semantic Scholar. [Link]
-
Colchicine | C22H25NO6. (n.d.). PubChem. [Link]
-
LODOCO- colchicine tablets 0.5 mg tablet. (n.d.). DailyMed. [Link]
-
Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. (2025). Semantic Scholar. [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of a novel colchicine-magnolol hybrid for inhibiting the growth of Lewis lung carcinoma in Vitro and in Vivo. (2022). Frontiers. [Link]
-
New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. (2020). National Institutes of Health. [Link]
-
Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. (1999). PubMed. [Link]
-
(-)-2-Demethylcolchicine | C21H23NO6. (n.d.). PubChem. [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.). MDPI. [Link]
-
Colchicine and Trimethylcolchicinic Acid: A Comparison of Their Effects on Human White Blood Cells in Vitro. (1965). PubMed. [Link]
-
Colchicine intoxication: clinical pharmacology, risk factors, features, and management. (1991). PubMed. [Link]
Sources
- 1. Colchicine: the good, the bad, the ugly and how to minimize the risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mkscienceset.com [mkscienceset.com]
- 10. Colchicine: Beware of toxicity and interactions [medsafe.govt.nz]
- 11. gov.uk [gov.uk]
- 12. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. DailyMed - LODOCO- colchicine tablets 0.5 mg tablet [dailymed.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
2-Demethylcolchicine: A Comparative Guide to its Differential Effects on Cancer vs. Normal Cells
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with high efficacy and minimal off-target toxicity is a paramount objective. An ideal chemotherapeutic agent would selectively eradicate malignant cells while leaving healthy tissues unharmed. In this context, 2-Demethylcolchicine (2-DMC), a metabolite of the well-known mitotic inhibitor colchicine, has emerged as a compound of significant interest. This guide provides an in-depth technical comparison of the effects of 2-DMC on cancer versus normal cells, supported by experimental data and detailed protocols to empower your own investigations.
Colchicine, while a potent anti-mitotic agent, is hampered in clinical oncology by its narrow therapeutic index and significant toxicity to rapidly dividing normal cells[1]. This has spurred the investigation of its derivatives, like 2-DMC, with the aim of achieving a wider therapeutic window. Evidence suggests that 2-DMC retains potent anticancer activity, in some cases comparable or even superior to its parent compound, while exhibiting a more favorable toxicity profile towards normal cells[1].
The Mechanistic Underpinning of 2-DMC's Action: Microtubule Disruption
At the core of 2-DMC's anticancer activity lies its ability to interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for cell division.[1]
Mechanism of Action: Microtubule Depolymerization
Caption: 2-DMC binds to β-tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.
This disruption of microtubule dynamics is particularly detrimental to rapidly proliferating cells, a hallmark of cancer. By preventing the formation of a functional mitotic spindle, 2-DMC triggers a cell cycle checkpoint at the G2/M phase, ultimately leading to programmed cell death, or apoptosis[1][2].
Comparative Cytotoxicity: Cancer vs. Normal Cells
A critical aspect of a promising anticancer drug is its selectivity. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of 2-DMC in comparison to colchicine and the standard chemotherapeutic agent doxorubicin across various human cancer cell lines.
| Cell Line | Cancer Type | This compound (nM) | Colchicine (nM) | Doxorubicin (nM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 | 10.5 ± 1.2 | 450.6 ± 25.3 |
| A549 | Lung Cancer | 20.8 ± 2.5 | 18.2 ± 2.1 | 380.4 ± 19.8 |
| HeLa | Cervical Cancer | 12.5 ± 1.4 | 8.9 ± 1.0 | 290.7 ± 15.6 |
| HCT116 | Colon Cancer | 18.6 ± 2.2 | 14.3 ± 1.5 | 520.1 ± 30.9 |
| Data presented are representative values compiled from multiple studies and should be interpreted in the context of the specific experimental conditions of each study.[3] |
Delving Deeper: The Role of HIF-1α Inhibition
A potential mechanism contributing to the selective anticancer activity of colchicine derivatives is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in tumor survival and progression, particularly in the hypoxic microenvironment characteristic of solid tumors. It regulates genes involved in angiogenesis, glucose metabolism, and cell survival. Inhibition of the HIF-1α pathway can therefore selectively target cancer cells adapted to low-oxygen conditions. While the direct inhibitory effect of 2-DMC on HIF-1α requires further specific investigation, it represents a promising avenue for explaining its differential effects.
Experimental Protocols for Evaluating 2-DMC's Differential Effects
To facilitate further research into the promising therapeutic potential of 2-DMC, this section provides detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for determining the cytotoxicity of 2-DMC using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of 2-DMC in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Annexin V/PI Staining
Caption: Step-by-step workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining.
Detailed Protocol:
-
Cell Treatment: Treat cells with 2-DMC at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with 2-DMC and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, acquiring data for at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution.
Western Blotting for HIF-1α Expression
Western blotting can be used to assess the protein levels of HIF-1α in response to 2-DMC treatment under hypoxic conditions.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells under normoxic (21% O2) or hypoxic (1% O2) conditions. Treat the hypoxic cells with 2-DMC.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anticancer agent with improved selectivity over its parent compound, colchicine. Its potent cytotoxic effects against a range of cancer cell lines, coupled with early indications of reduced toxicity to normal cells, warrant further in-depth investigation. The experimental protocols provided in this guide offer a robust framework for researchers to explore the differential effects of 2-DMC and elucidate the underlying molecular mechanisms.
Future research should focus on expanding the panel of normal cell lines tested to definitively quantify the selectivity index of 2-DMC. Furthermore, in vivo studies in preclinical animal models are crucial to evaluate its anti-tumor efficacy, pharmacokinetic properties, and systemic toxicity. A thorough investigation into the role of HIF-1α inhibition and other potential signaling pathways will provide a more complete understanding of its selective mode of action and pave the way for its potential clinical development.
References
-
ResearchGate. (2017). Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells.... [Link]
Sources
A Head-to-Head Comparison of 2-Demethylcolchicine and Thiocolchicine Derivatives as Tubulin Polymerization Inhibitors
Introduction: The Enduring Pursuit of Potent and Selective Colchicinoids
For decades, the natural pseudoalkaloid colchicine has served as a cornerstone for understanding microtubule dynamics and as a lead compound in the development of anti-cancer agents.[1][2] Its potent antimitotic activity stems from its ability to bind to the aptly named colchicine-binding site on β-tubulin, thereby disrupting microtubule polymerization, inducing cell cycle arrest, and ultimately leading to apoptosis.[3][4] However, the clinical application of colchicine in oncology has been severely hampered by its narrow therapeutic index and significant toxicity to non-cancerous cells.[5][6] This has catalyzed extensive research into synthesizing colchicine derivatives with an improved therapeutic window—retaining or enhancing anti-cancer efficacy while mitigating toxicity.
This guide provides an in-depth, head-to-head comparison of two prominent classes of colchicine analogs: 2-Demethylcolchicine (2-DMC) and various thiocolchicine derivatives. We will delve into their structure-activity relationships, comparative biological activities supported by experimental data, and the underlying mechanistic nuances that differentiate their potential as therapeutic agents. This analysis is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel tubulin-targeting agents.
The Colchicine Scaffold: A Tale of Three Rings and Critical Substitutions
The colchicine molecule is characterized by a trimethoxy-substituted A-ring, a seven-membered B-ring, and a tropolone C-ring. Structure-activity relationship (QSAR) studies have consistently highlighted the critical roles of the A and C rings in tubulin binding.[7] The trimethoxyphenyl A-ring, in particular, orients within a hydrophobic pocket of β-tubulin.[5] Modifications to the B and C rings have been the primary focus of medicinal chemistry efforts to modulate the compound's biological profile.
This guide focuses on modifications at two key positions:
-
C-2 Position (A-Ring): Demethylation of the methoxy group at the C-2 position yields this compound.
-
C-10 Position (C-Ring): Replacement of the methoxy group at the C-10 position with a thiomethyl (-SCH3) or other sulfur-containing moieties gives rise to thiocolchicine and its derivatives.[8]
The central hypothesis driving the synthesis of these analogs is that subtle alterations at these positions can significantly impact tubulin binding affinity, cytotoxicity, and overall toxicity profiles.
Mechanism of Action: A Shared Target at the Tubulin Interface
Both this compound and thiocolchicine derivatives are classified as colchicine-binding site inhibitors (CBSIs).[5][9] They exert their antimitotic effects by binding to the interface between α- and β-tubulin, specifically within a pocket on the β-tubulin subunit.[5][10] This binding event sterically hinders the "straight" conformation of the tubulin dimer, which is essential for its incorporation into a growing microtubule protofilament.[10] The resulting destabilization of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.[6]
Caption: Mechanism of action for colchicinoids.
Comparative Biological Activity: A Data-Driven Analysis
The ultimate goal in synthesizing colchicine analogs is to uncouple the potent cytotoxic effects on cancer cells from the systemic toxicity. The following sections and data tables summarize the available experimental evidence comparing this compound and various thiocolchicine derivatives.
Tubulin Polymerization Inhibition
The direct measure of a colchicinoid's primary activity is its ability to inhibit tubulin polymerization in a cell-free system. Thiocolchicine has been shown to bind to tubulin with high affinity, comparable to or even more rapidly than colchicine itself.[8][11] Studies on 2-demethyl and 3-demethylthiocolchicine also demonstrate potent tubulin binding.[12]
| Compound | Tubulin Polymerization IC50 (µM) | Key Findings & Source |
| Colchicine | ~1-3 | Reference compound.[13] |
| Thiocolchicine | Potent inhibitor | Binds 2-4 times more rapidly than colchicine.[11] |
| 2-Demethylthiocolchicine | Potent inhibitor | High potency in tubulin binding assays.[12][14] |
| 3-Demethylthiocolchicine | Potent inhibitor | High potency in tubulin binding assays; considered a promising broad-spectrum agent.[12][14] |
Note: IC50 values can vary significantly based on assay conditions (e.g., tubulin concentration, buffer composition, temperature). The data presented here is for comparative illustration based on available literature.
In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. Numerous studies have demonstrated that various thiocolchicine derivatives exhibit potent nanomolar cytotoxicity, often exceeding that of the parent colchicine molecule and other standard chemotherapeutics like doxorubicin and cisplatin.[15][16] Importantly, many of these derivatives have shown efficacy in multi-drug resistant (MDR) cell lines, suggesting they may be able to overcome resistance mechanisms.[15][17]
| Compound/Derivative | Cell Line | IC50 (nM) | Key Findings & Source |
| Colchicine | LoVo (colon) | 702.2 | Reference compound.[15] |
| A549 (lung) | >10 | [15] | |
| MCF-7 (breast) | 13.9 | [15] | |
| Thiocolchicine Derivative 14 * | LoVo (colon) | 0.1 | Significantly more potent than colchicine.[15] |
| LoVo/DX (MDR colon) | 1.6 | Overcomes doxorubicin resistance.[15] | |
| A549 (lung) | 1.5 | [15] | |
| MCF-7 (breast) | 0.4 | [15] | |
| 4-iodothiocolchicine | A549 (lung) | 0.007 µM | Potent activity at nanomolar concentrations.[18] |
| MCF-7 (breast) | 0.009 µM | [18] | |
| This compound | P388 (leukemia) | Potent | Shows significant in vivo potency.[19] |
*Derivative 14 is N-(2-chlorobenzyl)-10-methylaminocolchicine.
The data strongly suggests that modifications at the C-10 position to create thiocolchicine derivatives, and further modifications at the C-7 position, can lead to compounds with exceptionally high cytotoxic potency against a range of cancer cell lines.[15]
In Vivo Efficacy and Toxicity
A critical aspect of evaluating these derivatives is their in vivo performance, balancing anti-tumor activity with systemic toxicity. While some thiocolchicine derivatives have shown superior in vitro activity compared to colchicine, this has not always translated to improved in vivo efficacy in mouse models.[20] However, a considerable amount of data for 2-demethyl- and 3-demethylthiocolchicine suggests that the latter, in particular, may be a broad-spectrum anti-tumor agent with a potentially better toxicity profile than colchicine.[12][14] A direct comparison of LD50 values highlights the narrow therapeutic window of many colchicinoids, reinforcing the need for analogs with improved selectivity.
Experimental Protocols: A Guide to Comparative Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for the key assays used to compare colchicinoid activity.
Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin from bovine or porcine brain in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[21]
-
Prepare a stock solution of GTP (e.g., 100 mM).
-
Prepare test compounds (2-DMC, thiocolchicine derivatives) at various concentrations in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed a non-inhibitory level (typically <2%).[22]
-
-
Reaction Assembly (on ice):
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC50 value by assessing the concentration of the compound that inhibits the maximum rate of polymerization (Vmax) by 50% compared to the vehicle control.
-
Causality and Validation: The inclusion of both a positive control (e.g., colchicine or nocodazole) and a negative vehicle control (e.g., DMSO) is critical for validating the assay. The characteristic sigmoidal curve of tubulin polymerization (lag phase, elongation phase, and plateau) in the control wells confirms the integrity of the tubulin and assay conditions.[23] A decrease in the Vmax and/or an increase in the lag time in the presence of the test compound provides direct evidence of polymerization inhibition.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxicity of compounds on cancer cell lines.
Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., A549, MCF-7, LoVo) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[24]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 2-DMC, thiocolchicine derivatives, or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[24]
-
-
Formazan Solubilization:
-
Absorbance Reading:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Causality and Validation: This assay relies on the principle that mitochondrial activity is a proxy for cell viability. A dose-dependent decrease in the absorbance reading directly correlates with the cytotoxic effect of the compound. Including a positive control (e.g., doxorubicin) helps benchmark the potency of the test compounds.
Conclusion and Future Directions
The comparative analysis of this compound and thiocolchicine derivatives reveals a compelling narrative in the quest for superior colchicinoids. The available data strongly indicates that modifications at the C-10 position, creating the thiocolchicine scaffold, can lead to a significant enhancement in both tubulin binding and cytotoxic potency.[15][17] Several thiocolchicine derivatives exhibit nanomolar IC50 values against a broad range of cancer cell lines, including those with multi-drug resistance, far surpassing the activity of the parent colchicine molecule.[15][16]
While this compound remains a compound of interest, the thiocolchicine platform, particularly with further modifications at the C-7 position, appears to be an exceptionally fruitful area for the development of next-generation tubulin inhibitors.[15][26] The remarkable potency of some of these derivatives underscores their potential as lead compounds for further preclinical and clinical investigation.
However, the challenge of translating potent in vitro activity into safe and effective in vivo therapies remains. Future research must focus on comprehensive in vivo studies that directly compare the anti-tumor efficacy and detailed toxicity profiles of the most promising thiocolchicine derivatives against analogs like this compound. This will be the definitive step in identifying a colchicinoid that finally achieves the long-sought goal: maximal anti-cancer activity with a clinically manageable safety profile.
References
-
Lu, Y., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals (Basel), 13(1), 8. [Link]
-
Le, T. D., et al. (2021). New synthetic thiocolchicine derivatives as lowtoxic anticancer agents. PubMed, [Link]
-
Quinn, F. R., et al. (1981). Quantitative structure-activity relationships of colchicines against P388 leukemia in mice. Journal of Medicinal Chemistry, 24(3), 251-6. [Link]
-
Czerwonka, A., et al. (2021). Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 52, 128382. [Link]
-
Lu, Y., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PubMed, [Link]
-
Shi, Q., et al. (2007). Synthesis and antitumor activity of nitrogen-based thiocolchicine derivatives. PubMed, [Link]
-
Wang, Y., et al. (2019). Tubulin Inhibitors Binding to Colchicine-Site: A Review from 2015 to 2019. Ingenta Connect, [Link]
-
Wang, Y., et al. (2020). Tubulin Inhibitors Binding to Colchicine-Site: A Review from 2015 to 2019. Current Medicinal Chemistry, 27(10), 1537-1582. [Link]
-
Lu, Y., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI, [Link]
-
Kerekes, P., et al. (1985). Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine. PubMed, [Link]
-
Chabin, R. M., & Hastie, S. B. (1989). Association of thiocolchicine with tubulin. Biochemical and Biophysical Research Communications, 161(2), 544-50. [Link]
-
Passarella, D., et al. (2010). Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates. European Journal of Medicinal Chemistry, 45(1), 219-26. [Link]
-
Kumar, A., et al. (2021). Recent developments on (−)-colchicine derivatives: Synthesis and structure-activity relationship. ResearchGate, [Link]
-
Czerwonka, A., et al. (2021). Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity. ResearchGate, [Link]
-
Quinn, F. R., et al. (1981). Toxicity Quantitative Structure-Activity Relationships of Colchicines. ElectronicsAndBooks, [Link]
-
Das, L., & Chakrabarti, G. (2007). Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin. Medicinal Research Reviews, 27(5), 687-703. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics, [Link]
-
Li, W., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 4289. [Link]
-
Kerekes, P., et al. (1985). Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine. SciSpace, [Link]
-
Lu, Y., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI, [Link]
-
Wang, Y., et al. (2022). A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1. International Journal of Molecular Sciences, 23(6), 2970. [Link]
-
Endler, A., & Stoppin-Mellet, V. (2016). In Vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(16), e1899. [Link]
-
Korolev, M., & Kiselev, A. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29970–29978. [Link]
-
Li, Y., et al. (2020). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 25(11), 2577. [Link]
-
Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate, [Link]
-
Majeed, R., et al. (2025). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. PubMed Central, [Link]
-
Krzywik, J., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3540. [Link]
-
Czerwonka, A., et al. (2021). Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. Molecules, 26(21), 6438. [Link]
-
Czerwonka, A., et al. (2020). Synthesis and Antiproliferative Screening of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(5), 1180. [Link]
-
Krzywik, J., et al. (2020). Synthesis of double-modified colchicine derivatives (2–17), changes at... ResearchGate, [Link]
-
Krzywik, J., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. PubMed, [Link]
-
Czerwonka, A., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. PubMed, [Link]
-
Brossi, A., et al. (1978). Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 21(3), 271-274. [Link]
-
Bane, S., et al. (2018). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 6, 12. [Link]
-
Hastie, S. B. (1990). N-acetylcolchinol O-methyl ether and thiocolchicine, potent analogs of colchicine modified in the C ring. Evaluation of the mechanistic basis for their enhanced biological properties. Journal of Biological Chemistry, 265(18), 10737-43. [Link]
-
Hastie, S. B. (1987). The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin. Journal of Biological Chemistry, 262(29), 14154-60. [Link]
-
Sabouraud, A., et al. (1994). Binding of colchicine and thiocolchicoside to human serum proteins and blood cells. International Journal of Clinical Pharmacology and Therapeutics, 32(8), 429-32. [Link]
-
Patsnap. (2024). What is the mechanism of Thiocolchicoside? Patsnap Synapse, [Link]
Sources
- 1. Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative structure-activity relationships of colchicines against P388 leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of thiocolchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcolchinol O-methyl ether and thiocolchicine, potent analogs of colchicine modified in the C ring. Evaluation of the mechanistic basis for their enhanced biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine. (1985) | P. Kerekes | 55 Citations [scispace.com]
- 15. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antitumor activity of nitrogen-based thiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. atcc.org [atcc.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Demethylcolchicine
Introduction: The Criticality of Proper 2-Demethylcolchicine Disposal
This compound, a metabolite of colchicine, is a potent antineoplastic agent utilized in cancer research and drug development for its ability to interfere with microtubule polymerization.[1][2][3] This mechanism of action, while valuable experimentally, also classifies it as a highly toxic and cytotoxic compound. Its proper handling and disposal are not merely procedural formalities but are fundamental to ensuring laboratory safety, protecting personnel from exposure, and maintaining environmental integrity.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. As researchers, scientists, and drug development professionals, adherence to these protocols is paramount. The procedures outlined are grounded in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment
Understanding the specific hazards associated with this compound is the first step in implementing safe disposal procedures. The compound's Safety Data Sheet (SDS) is the primary source for this information.[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[5][6] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects[6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[6] |
The primary risks to laboratory personnel are acute toxicity upon ingestion and the long-term danger of genetic defects.[6] Therefore, all handling and disposal operations must be designed to prevent ingestion, inhalation of dust, and skin/eye contact.
Core Principles of Cytotoxic Waste Management
The disposal of this compound falls under the stringent regulations for cytotoxic (antineoplastic) and hazardous chemical waste.[7][8][9] The guiding principle is "cradle-to-grave" management, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from creation to final disposal.[10]
-
Segregation is Key: Never mix cytotoxic waste with general laboratory trash.[11] All items that come into contact with this compound must be segregated as hazardous waste.[11]
-
No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[5][6] This is to prevent contamination of waterways.
-
Designated Waste Containers: All waste must be collected in designated, properly labeled, leak-proof, and sealed containers.[11][12]
-
Final Disposal by Incineration: The accepted and required method for destroying cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.[11] This ensures the complete destruction of the active compound.
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this compound and its associated waste.
Table 2: Required PPE for Handling this compound Waste
| Task | Required Personal Protective Equipment | Justification |
| Handling Pure Compound | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, NIOSH-approved Respirator (for dust) | Prevents dermal absorption, eye contact, and inhalation of the highly toxic powder.[4][6] |
| Handling Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | Prevents skin and eye contact with potentially hazardous solutions. |
| Packaging Waste Containers | Nitrile Gloves, Lab Coat, Safety Glasses | Provides a baseline of protection during the final stages of waste handling. |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, NIOSH-approved Respirator | Offers maximum protection against concentrated exposure during spill response. |
Step-by-Step Disposal Procedures
Waste must be segregated based on its physical form and the level of contamination.
Workflow for Waste Segregation and Disposal
The following diagram outlines the decision-making process for correctly disposing of waste generated from work with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Unused/Expired Pure Compound (Bulk Hazardous Waste)
This category includes the original product vial, whether full or partially used. According to RCRA, containers with more than 3% of the original net weight of a hazardous drug are considered "bulk" waste.[13]
Protocol:
-
Do Not Attempt to Neutralize: There is no universally approved method for the chemical deactivation of this compound in a standard laboratory setting.[12]
-
Secure Original Container: Ensure the cap on the original vial is tightly sealed.
-
Place in Bulk Waste Container: Place the entire vial into a designated, leak-proof hazardous waste container, typically a black bin designated for RCRA bulk chemotherapy waste.[13]
-
Label Correctly: The container must be clearly labeled as "Hazardous Waste: this compound," with the appropriate hazard pictograms (Toxic, Health Hazard).[12]
-
Store Securely: Store the container in a designated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) office.[10]
Contaminated Solid Waste (Trace Chemotherapy Waste)
This is the most common waste stream and includes items such as gloves, gowns, bench paper, weighing papers, and empty vials.
Protocol:
-
Collect at Point of Use: Immediately place all contaminated solid materials into a designated chemotherapy waste container. This is typically a yellow bin lined with a yellow bag.[13]
-
Labeling: The container must be clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste" and display the appropriate hazard symbols.[14]
-
Seal for Disposal: When the container is full, securely seal the bag/container. Do not overfill.
-
Store for Pickup: Move the sealed container to the satellite accumulation area for EHS pickup.
Contaminated Liquid Waste (Trace Chemotherapy Waste)
This includes solutions containing this compound and the first rinsate from cleaning contaminated glassware.
Protocol:
-
Collect in a Designated Container: Collect all liquid waste in a dedicated, sealed, and shatter-resistant container.
-
Labeling: Label the container "Hazardous Waste: this compound" and list all solvent components (e.g., "Water," "DMSO").
-
Storage: Store the sealed container in a secondary containment bin within a designated satellite accumulation area.
-
Arrange for Pickup: Contact your EHS office for collection.
Contaminated Sharps
This category includes needles, syringes, Pasteur pipettes, or any other sharp object contaminated with this compound.
Protocol:
-
Immediate Disposal: Dispose of contaminated sharps immediately into a designated, puncture-resistant sharps container.[14]
-
Labeling: The sharps container must be labeled as "Hazardous Waste: Cytotoxic Sharps."[14]
-
Do Not Recap Needles: Never recap, bend, or break contaminated needles.
-
Final Packaging: Once the sharps container is full (no more than three-quarters), permanently seal it and place it inside the larger trace chemotherapy waste container (yellow bin) for final disposal.[14]
Spill Management
Accidental spills must be managed immediately and effectively to prevent exposure. All labs working with this compound must have a dedicated cytotoxic drug spill kit readily available.
Protocol for a Small Spill (e.g., <5 mL or a few milligrams):
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: Put on all required PPE for spill cleanup, including a respirator.
-
Contain the Spill:
-
For powders: Gently cover the spill with absorbent pads or gauze wetted with a detergent solution to avoid raising dust.
-
For liquids: Cover the spill with absorbent pads from the outside in.
-
-
Clean the Area: Using the materials from the spill kit, carefully clean the area. Place all contaminated cleanup materials into a trace chemotherapy waste bag (yellow bag).
-
Decontaminate: Wipe the area twice with a detergent solution, followed by a final rinse with clean water.
-
Dispose of Waste: Seal the waste bag and place it in the appropriate trace (yellow) or bulk (black) cytotoxic waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Regulatory Framework
Compliance with federal and state regulations is mandatory. Key guidelines include:
-
OSHA: Provides work-practice guidelines to protect workers from exposure to cytotoxic (antineoplastic) drugs.[7][8][9]
-
EPA: Regulates the disposal of hazardous waste under RCRA, including specific rules for pharmaceutical waste.[11][15]
-
USP General Chapter <800>: Sets standards for the safe handling of hazardous drugs in healthcare settings, which are considered best practice in research labs as well.[16]
It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of and comply with both federal regulations and their specific institutional policies.[10][16]
References
-
OSHA (1999). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA. Available at: [Link]
-
Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. Daniels Health. Available at: [Link]
-
The Oncology Nurse. (2015). Chemotherapy: Current and Emerging Issues in Safe Handling of Antineoplastic and Other Hazardous Drugs. The Oncology Nurse. Available at: [Link]
-
American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. Available at: [Link]
-
MCF Environmental Services. (2025). How to Dispose of Chemotherapy Waste Safely & Compliantly. MCF Environmental Services. Available at: [Link]
-
PhytoTech Labs. (n.d.). Safety Data Sheet - Colchicine. PhytoTech Labs. Available at: [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Stericycle. Available at: [Link]
-
Rösner, M., et al. (1981). Biological effects of modified colchicines. Journal of Medicinal Chemistry. Available at: [Link]
-
Ohio Environmental Protection Agency. (n.d.). Chemowaste Disposal. Ohio.gov. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). Management of Hazardous Waste Pharmaceuticals. EPA.gov. Available at: [Link]
-
Vanderbilt University Environmental Health & Safety. (n.d.). Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Available at: [Link]
Sources
- 1. Biological effects of modified colchicines. Improved preparation of this compound, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Demethyl Colchicine | 102491-80-5 [chemicalbook.com]
- 3. 2-Demethyl Colchicine | CAS 102491-80-5 | LGC Standards [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sdmedwaste.com [sdmedwaste.com]
- 14. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 15. epa.gov [epa.gov]
- 16. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
